Dcp-LA
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYTTFKIUJZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432656 | |
| Record name | DCP-LA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28399-31-7 | |
| Record name | DCP-LA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Dcp-LA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dcp-LA, a derivative of linoleic acid, is a multifaceted compound with significant potential in the realm of neuropharmacology, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanism of action is characterized by a dual impact on both presynaptic and postsynaptic signaling cascades, leading to enhanced synaptic transmission and neuronal protection. This technical guide elucidates the core molecular pathways modulated by Dcp-LA, presenting available quantitative data, outlining key experimental methodologies, and providing visual representations of the intricate signaling networks involved.
Core Molecular Mechanisms of Dcp-LA
Dcp-LA exerts its effects through the modulation of several key intracellular signaling molecules and receptors. The primary mechanisms can be categorized as follows:
-
Presynaptic Modulation: Dcp-LA enhances the release of neurotransmitters. This is achieved through the selective activation of Protein Kinase C epsilon (PKCε), which in turn potentiates the function of presynaptic α7 nicotinic acetylcholine receptors (α7 nAChRs). The activation of these receptors stimulates the exocytosis of synaptic vesicles containing neurotransmitters such as glutamate, dopamine, and serotonin.[1] The α,β-diastereomer of Dcp-LA has been identified as the most potent and selective activator of PKCε.[1]
-
Postsynaptic Modulation: On the postsynaptic side, Dcp-LA facilitates synaptic transmission by inhibiting Protein Phosphatase 1 (PP-1).[2] This inhibition leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII promotes the exocytosis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the postsynaptic membrane, thereby increasing their surface expression and enhancing the postsynaptic response to glutamate.[2]
-
Neuroprotective Pathways: Dcp-LA also demonstrates neuroprotective properties by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B).[3] Inhibition of PTP1B enhances signaling through receptor tyrosine kinase (RTK) pathways, such as the insulin receptor (IR)/insulin receptor substrate 1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase-1 (PDK1)/Akt pathway. This cascade leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[3] By inactivating GSK-3β, Dcp-LA can reduce tau phosphorylation.[3] Furthermore, Dcp-LA has been shown to protect neurons from oxidative stress-induced apoptosis by inhibiting the activation of caspases-3 and -9.[4]
Signaling Pathways
The intricate interplay of Dcp-LA with various cellular components can be visualized through the following signaling pathway diagrams.
Quantitative Data
The following tables summarize the available quantitative data regarding the concentrations of Dcp-LA used in various experimental settings and its observed effects.
Table 1: In Vitro Efficacy of Dcp-LA
| Target/Process | Cell Type/System | Concentration(s) | Observed Effect | Reference |
| PKCε Activation | PC-12 cells | 100 nM | Activation by binding to Arg50 and Ile89 in the C2-like domain. | [5] |
| CaMKII Activation & PP-1 Inhibition | Rat hippocampal neurons | 10, 100 nM | Activation of CaMKII and inhibition of PP-1. | [4] |
| AMPA Receptor Expression | Rat hippocampal slices | 100 nM | Increased expression of AMPA receptors on the plasma membrane. | [4] |
| Caspase-3/-9 Inhibition | Neurons | 100 nM | Abolished SNP-induced activation of caspase-3 and -9. | [4] |
| Proliferation | Rat Schwann cells | 500 nM | Significantly decreased cell proliferation at 4 and 7 days. |
Table 2: In Vivo Efficacy of Dcp-LA
| Animal Model | Administration | Dosage | Observed Effect | Reference |
| Mouse model of cerebral ischemia | Oral (p.o.), once daily for 7 days | 1 mg/kg | Significantly diminished the degraded area due to cerebral infarction. | [4] |
| Aged rats (>24 months old) | Intraperitoneal (i.p.) | 1.5 mg/kg | Prevented a decrease in vascular PKCε, MnSOD, and VEGF, and prevented microvascular loss and age-related memory impairment. | [6] |
| 5xFAD transgenic mouse model of AD | Not specified | Not specified | Suppressed GSK-3β activation and Tau-Ser396 phosphorylation in the hippocampus. | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to investigate the mechanism of action of Dcp-LA.
PKCε Activation Assays
-
Förster Resonance Energy Transfer (FRET) in PC-12 Cells:
-
Principle: To monitor PKCε kinase activity in living cells, a FRET probe is utilized. This probe consists of PKCε flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon activation, a conformational change in PKCε alters the distance or orientation between CFP and YFP, leading to a change in the FRET signal (e.g., a decrease in the YFP/CFP emission ratio).[5]
-
Workflow:
Figure 4: FRET-based PKCε Activation Assay Workflow.
-
-
Cell-Free Kinase Assay with HPLC:
-
Principle: The kinase activity of purified PKCε is measured by its ability to phosphorylate a specific substrate peptide. The amount of phosphorylated peptide is then quantified using reversed-phase high-performance liquid chromatography (HPLC).[5]
-
Methodology Overview: A reaction mixture containing purified PKCε, a synthetic PKC substrate peptide, ATP, and Dcp-LA is incubated. The reaction is stopped, and the sample is injected into an HPLC system. The phosphorylated peptide is separated from the unphosphorylated form and detected, and the peak area is quantified to determine kinase activity.
-
Neurotransmitter Release Assay
-
HPLC with Electrochemical Detection (ECD) from Brain Slices:
-
Principle: This method measures the amount of neurotransmitters (e.g., glutamate, dopamine, serotonin) released from brain tissue slices upon stimulation. The released neurotransmitters in the superfusate are separated by HPLC and detected with high sensitivity using an electrochemical detector.[1][7]
-
Methodology Overview:
-
Rat brain slices (e.g., hippocampus, striatum, hypothalamus) are prepared and maintained in an artificial cerebrospinal fluid (aCSF).
-
Slices are stimulated (e.g., with high potassium or a specific agonist) in the presence or absence of Dcp-LA.
-
The superfusate is collected and analyzed by HPLC-ECD.
-
Neurotransmitter levels are quantified by comparing peak areas to those of known standards.
-
-
Protein Phosphatase and Kinase Assays
-
PTP1B Inhibition Assay:
-
Principle: The activity of PTP1B is assessed by measuring the dephosphorylation of a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, can be quantified spectrophotometrically. The inhibitory effect of Dcp-LA is determined by the reduction in product formation.
-
Methodology Overview: Purified PTP1B is incubated with pNPP in the presence of varying concentrations of Dcp-LA. The reaction is stopped, and the absorbance is measured to quantify the amount of dephosphorylation.
-
-
CaMKII Activity Assay:
-
Principle: The activity of CaMKII is measured by its ability to phosphorylate a specific substrate. This can be done using a radioactive assay where the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide is quantified.
-
AMPA Receptor Surface Expression Assay
-
Cell Surface Biotinylation and Western Blotting:
-
Principle: This technique is used to quantify the amount of a specific protein present on the cell surface. Cells are treated with a membrane-impermeable biotinylating agent that labels extracellular domains of surface proteins. The cells are then lysed, and the biotinylated proteins are captured using streptavidin beads. The amount of the protein of interest (e.g., AMPA receptor subunits GluA1 and GluA2) in the captured fraction is then determined by Western blotting.[2]
-
Workflow:
Figure 5: Cell Surface Biotinylation Workflow.
-
GSK-3β Phosphorylation Analysis
-
Western Blotting:
-
Principle: Western blotting is used to detect the phosphorylation status of GSK-3β at specific sites (e.g., the inhibitory site Serine 9). This involves separating proteins from cell or tissue lysates by size using SDS-PAGE, transferring them to a membrane, and then probing with antibodies specific for the phosphorylated form of the protein and for the total amount of the protein.
-
Methodology Overview:
-
Prepare protein lysates from cells or tissues treated with or without Dcp-LA.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phospho-GSK-3β (Ser9).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total GSK-3β to normalize the data.
-
-
In Vivo Models
-
5xFAD Transgenic Mouse Model of Alzheimer's Disease: This model co-expresses five familial Alzheimer's disease mutations and exhibits an age-dependent increase in Aβ levels and GSK-3β activity, leading to tau hyperphosphorylation.[3] Dcp-LA treatment in these mice has been shown to suppress GSK-3β activation and reduce tau phosphorylation.[3]
-
Aged Rat Model: In rats over 24 months old, which exhibit age-related cognitive decline, Dcp-LA has been shown to prevent microvascular loss in the hippocampus and improve memory.[6]
-
Mouse Model of Cerebral Ischemia: In a model of stroke induced by middle cerebral artery occlusion, oral administration of Dcp-LA has been shown to have a neuroprotective effect, significantly reducing the area of cerebral infarction.[4]
Conclusion
Dcp-LA is a promising therapeutic candidate with a complex and multifaceted mechanism of action that favorably modulates key signaling pathways implicated in synaptic plasticity and neurodegeneration. Its ability to concurrently enhance presynaptic neurotransmitter release, potentiate postsynaptic receptor function, and exert neuroprotective effects through the inhibition of PTP1B and GSK-3β makes it a compelling molecule for further investigation in the context of Alzheimer's disease and other neurological disorders. This technical guide provides a foundational understanding of its core mechanisms, though further research is required to fully elucidate the quantitative aspects of its interactions and to optimize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Dcp-LA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcp-LA, or 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a synthetic derivative of linoleic acid that has garnered significant interest in the scientific community for its unique biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and molecular mechanisms of Dcp-LA, with a focus on its role as a modulator of key signaling pathways implicated in neurodegenerative diseases and other pathological conditions. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Discovery and Synthesis
Molecular Mechanisms of Action
Dcp-LA exerts its biological effects through the modulation of several key signaling proteins. The primary targets of Dcp-LA include:
-
Protein Kinase C epsilon (PKCε): Dcp-LA is a selective and direct activator of PKCε.[3] Unlike typical PKC activators like phorbol esters, Dcp-LA activates PKCε in the cytosol without inducing its translocation to the cell membrane.[3] This activation is mediated by the direct interaction of Dcp-LA with the phosphatidylserine-binding sites Arg50 and Ile89 in the C2-like domain of PKCε.[4]
-
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Dcp-LA activates CaMKII by inhibiting Protein Phosphatase 1 (PP-1).[1][5]
-
Protein Phosphatase 1 (PP-1): Dcp-LA inhibits the activity of PP-1, leading to the increased phosphorylation and activation of its downstream targets, such as CaMKII.[1][5]
-
Protein Tyrosine Phosphatase 1B (PTP1B): Dcp-LA is a potent inhibitor of PTP1B.[4] By inhibiting PTP1B, Dcp-LA enhances signaling pathways that are negatively regulated by this phosphatase, such as the insulin receptor signaling pathway.
Signaling Pathways Modulated by Dcp-LA
The multi-target activity of Dcp-LA results in the modulation of several critical intracellular signaling pathways.
PKCε-Mediated Signaling
The activation of PKCε by Dcp-LA initiates a cascade of downstream events, including the direct and indirect inactivation of Glycogen Synthase Kinase-3β (GSK-3β). This is a key mechanism underlying the potential therapeutic effects of Dcp-LA in Alzheimer's disease, as GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease.[5]
Caption: Dcp-LA-mediated activation of PKCε and subsequent inhibition of GSK-3β.
PTP1B Inhibition and Insulin Signaling
By inhibiting PTP1B, Dcp-LA enhances the insulin signaling pathway. PTP1B normally dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B by Dcp-LA leads to sustained activation of the PI3K/Akt pathway, which in turn results in the inactivation of GSK-3β.[1]
Caption: Dcp-LA-mediated inhibition of PTP1B and enhancement of the insulin signaling pathway.
CaMKII Activation and Synaptic Plasticity
Dcp-LA's inhibition of PP-1 leads to the activation of CaMKII.[1][5] Activated CaMKII plays a crucial role in synaptic plasticity by promoting the exocytosis of AMPA receptors to the postsynaptic membrane, thereby enhancing synaptic transmission.[1][5]
Caption: Dcp-LA-mediated activation of CaMKII and its role in synaptic plasticity.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of Dcp-LA. It is important to note that comprehensive dose-response studies providing specific IC50 and EC50 values for all targets are not consistently reported in the literature.
Table 1: In Vitro Efficacy of Dcp-LA on Key Molecular Targets
| Target | Action | Concentration Range | Effect | Reference |
| PKCε | Activation | 10 nM - 100 µM | Concentration-dependent activation, with maximal effect at 100 nM. Over 7-fold greater potency for PKCε over other PKC isozymes. | [4] |
| PTP1B | Inhibition | Not specified | Potent inhibitor. | [4] |
| PP-1 | Inhibition | Not specified | Inhibits phosphatase activity. | [1][5] |
| CaMKII | Activation | 10 nM - 100 nM | Activates CaMKII in rat hippocampal neurons. | [3] |
Table 2: Cellular Effects of Dcp-LA
| Cellular Process | Cell Type | Concentration | Effect | Reference |
| AMPA Receptor Exocytosis | Rat hippocampal slices | 100 nM | Increases expression of AMPA receptors on the plasma membrane. | [1][5] |
| Synaptic Transmission | Rat hippocampal slices | 100 nM | Facilitates hippocampal synaptic transmission. | [3] |
| Neuronal Protection | Rat hippocampal neurons | 100 nM | Protects neurons from oxidative stress-induced apoptosis by inhibiting caspase-3/-9 activation. | [3] |
| Tau Phosphorylation | 5xFAD mice hippocampus | Not specified | Suppresses GSK-3β activation and reduces Tau-Ser396 phosphorylation. | [1] |
| Neurotransmitter Release | Rat brain slices | Not specified | The α,β-diastereomer stimulates the release of glutamate, dopamine, and serotonin. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Dcp-LA. These protocols are intended to be representative and may require optimization for specific experimental conditions.
Experimental Workflow: Investigating the Molecular Effects of Dcp-LA
Caption: A general experimental workflow for characterizing the molecular and cellular effects of Dcp-LA.
In Vitro PKCε Kinase Assay
This protocol describes a cell-free assay to measure the direct activation of PKCε by Dcp-LA.
Materials:
-
Recombinant human PKCε
-
PKC substrate peptide (e.g., MARCKS peptide)
-
Dcp-LA stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, PKC substrate peptide, and the desired concentration of Dcp-LA or vehicle (DMSO).
-
Add recombinant PKCε to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKCε in the presence and absence of Dcp-LA.
PTP1B Phosphatase Assay
This protocol describes a colorimetric assay to measure the inhibitory effect of Dcp-LA on PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Dcp-LA stock solution (in DMSO)
-
PTP1B reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop solution (e.g., 1 M NaOH)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing PTP1B reaction buffer and the desired concentration of Dcp-LA or vehicle (DMSO).
-
Add recombinant PTP1B to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the phosphatase reaction by adding pNPP.
-
Incubate the reaction for 15-30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition by Dcp-LA compared to the vehicle control.
Western Blot Analysis of Akt and GSK-3β Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of Akt and GSK-3β in cultured cells treated with Dcp-LA.
Materials:
-
Cultured cells (e.g., neuronal cells)
-
Dcp-LA
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), and total GSK-3β
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the desired concentration of Dcp-LA or vehicle for the specified time.
-
Lyse the cells in cell lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Dcp-LA is a promising synthetic molecule with a unique multi-target profile that converges on key signaling pathways involved in neuronal function and disease. Its ability to concurrently activate PKCε and CaMKII while inhibiting PP-1 and PTP1B positions it as a compelling candidate for further investigation in the context of neurodegenerative disorders like Alzheimer's disease, as well as other conditions characterized by dysregulated signaling. The detailed information provided in this technical guide is intended to facilitate further research into the therapeutic potential of Dcp-LA and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
Dcp-LA: A Technical Guide to a Selective PKCε Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical nodes in cellular signal transduction, regulating a vast array of physiological processes including cell proliferation, differentiation, apoptosis, and neuronal function. The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The epsilon isoform (PKCε), a member of the novel PKC subfamily, has emerged as a particularly compelling therapeutic target due to its involvement in cardioprotection, neuroprotection, and oncology. However, the development of tools to specifically modulate PKCε activity has been hampered by the high degree of homology within the PKC family's catalytic domains.
This technical guide focuses on 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) , a synthetic linoleic acid derivative that has been identified as a potent and selective activator of PKCε. Unlike broad-spectrum activators like phorbol esters, Dcp-LA offers a more targeted approach to studying and potentially harnessing the therapeutic benefits of PKCε activation. This document provides a comprehensive overview of Dcp-LA, including its mechanism of action, selectivity, downstream signaling effects, and detailed experimental protocols for its characterization and use in research.
Mechanism of Action
Dcp-LA activates PKCε through a distinct mechanism compared to conventional activators. While phorbol esters and diacylglycerol (DAG) bind to the C1 domain of novel PKCs, evidence suggests Dcp-LA interacts with the C2-like domain of PKCε. Specifically, it is thought to bind to the phosphatidylserine (PS) binding site[1][2][3]. This interaction induces a conformational change that activates the enzyme without requiring the translocation to the plasma membrane often seen with phorbol esters[1][2]. Studies have identified Arg50 and Ile89 within the C2-like domain as key residues for this interaction[1]. This unique cytosolic activation mechanism distinguishes Dcp-LA from many other PKC activators.
Quantitative Data: Potency and Selectivity
The utility of Dcp-LA as a research tool and potential therapeutic agent is defined by its potency and selectivity for PKCε. The following table summarizes the quantitative data for Dcp-LA and its ester derivatives. The data highlights a significant preference for PKCε over the conventional PKCα isoform.
| Compound | Activator EC50 (nM) | Specificity (ε/α) | Activation (% of Control) |
| Dcp-LA | 1000 | 7.4 | 300 |
| Dcp-LA Methyl Ester | 3 | 12.1 | 195 |
| Dcp-LA Ethyl Ester | 3 | 4.2 | 126 |
Table 1: Potency and selectivity of Dcp-LA and its ester derivatives. EC50 values represent the concentration for 50% of maximal activation. Specificity is the ratio of PKCε to PKCα activation. Activation is expressed as a percentage relative to a control activator.
Signaling Pathways and Cellular Effects
Activation of PKCε by Dcp-LA initiates a cascade of downstream signaling events. A particularly well-documented area of Dcp-LA research is in the context of Alzheimer's disease, where PKCε activation is linked to neuroprotective effects. Dcp-LA has been shown to restrain the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's, by inactivating Glycogen Synthase Kinase-3β (GSK-3β)[4][5][6][7]. This inactivation occurs through at least two mechanisms: direct phosphorylation of GSK-3β at the inhibitory Serine 9 residue and indirect inactivation via the activation of Akt (also known as Protein Kinase B)[4][6][7][8].
Below are Graphviz diagrams illustrating the activation mechanism and the key downstream signaling pathway in a neuroprotective context.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity and effects of Dcp-LA.
Protocol: In Vitro PKC Isozyme Selectivity Assay
This protocol describes a cell-free kinase assay to determine the selectivity of Dcp-LA for PKCε against other PKC isoforms (e.g., PKCα). The method is based on measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into a specific substrate peptide.
Materials:
-
Recombinant human PKCε, PKCα, and other desired isoforms.
-
Dcp-LA stock solution (e.g., 10 mM in DMSO).
-
PKC substrate peptide (e.g., MARCKS peptide).
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
Cold ATP stock solution.
-
P81 phosphocellulose paper.
-
75 mM Phosphoric Acid wash solution.
-
Scintillation counter and vials.
Procedure:
-
Prepare Lipid Activator (Control): For conventional and novel PKCs (excluding the Dcp-LA specific reaction), prepare a lipid mixture of phosphatidylserine (PS) and diacylglycerol (DAG) by sonication in assay buffer. Dcp-LA assays are performed in the absence of PS and DAG[3].
-
Prepare Reaction Mix: For each reaction, prepare a master mix. For a 50 µL final reaction volume:
-
25 µL 2x Kinase Assay Buffer.
-
5 µL PKC substrate peptide (to a final concentration of 20 µM).
-
5 µL of diluted recombinant PKC isozyme.
-
5 µL of Dcp-LA dilution (or vehicle control, DMSO).
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of ATP mix (containing [γ-³²P]ATP and cold ATP to a final concentration of 100 µM).
-
Incubation: Incubate the reactions at 30°C for 10-20 minutes. Ensure the reaction stays within the linear range.
-
Stop Reaction & Spot: Stop the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Wash: Wash the P81 papers three times for 10 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to dry the papers.
-
Quantify: Place the dried P81 paper into a scintillation vial with scintillant and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity for each isozyme at various Dcp-LA concentrations. Plot dose-response curves to determine EC50 values.
Protocol: Cellular Assay for Downstream Target Phosphorylation
This protocol details how to treat a relevant cell line (e.g., PC-12) with Dcp-LA and assess the phosphorylation of a downstream target, such as GSK-3β at Serine 9, via Western Blot.
Materials:
-
Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum).
-
Dcp-LA stock solution.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-GSK-3β (Ser9), Rabbit anti-total GSK-3β, Mouse anti-β-Actin.
-
HRP-conjugated secondary antibodies: Anti-Rabbit IgG-HRP, Anti-Mouse IgG-HRP.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture: Culture PC-12 cells to ~80% confluency in appropriate media. For some experiments, differentiation may be induced with Nerve Growth Factor (NGF)[11].
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in low-serum media to reduce basal signaling activity.
-
Dcp-LA Treatment: Treat cells with varying concentrations of Dcp-LA (e.g., 100 nM - 10 µM) or vehicle (DMSO) for a predetermined time course (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 20 minutes.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-GSK-3β Ser9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies for total GSK-3β and a loading control like β-Actin.
-
Densitometry: Quantify band intensity using image analysis software. Express phospho-protein levels relative to total protein and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel PKCε activator like Dcp-LA.
Conclusion
Dcp-LA is a valuable pharmacological tool for investigating the complex roles of PKCε. Its selectivity and unique cytosolic mechanism of action provide a means to dissect PKCε-specific signaling pathways with greater precision than previously possible. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to utilize Dcp-LA in exploring the therapeutic potential of PKCε activation in neurodegenerative diseases, cardiovascular conditions, and oncology. Further research, particularly with its highly potent ester derivatives, will continue to illuminate the promise of targeting this critical enzyme.
References
- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways for PC12 cell differentiation: making the right connections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
role of Dcp-LA in PTP1B inhibition
An In-depth Technical Guide on the Role of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) in Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the role of the linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), as a potent inhibitor of PTP1B. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized to characterize the interaction between Dcp-LA and PTP1B. Furthermore, it includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction to PTP1B and its Role in Signal Transduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical enzyme that removes phosphate groups from tyrosine residues on various proteins. This dephosphorylation activity is a pivotal mechanism in the regulation of cellular signaling. PTP1B is known to negatively regulate the insulin and leptin signaling pathways, and its overactivity can contribute to insulin resistance.[1] Consequently, the inhibition of PTP1B is a promising strategy for the treatment of metabolic disorders.
The inhibition of PTP1B enhances insulin signaling by prolonging the phosphorylated state of the insulin receptor and its substrates.[1] This leads to improved glucose uptake and can ameliorate insulin resistance.
Dcp-LA as a PTP1B Inhibitor
The linoleic acid derivative 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) has been identified as a potent inhibitor of PTP1B.[2] Studies have demonstrated that Dcp-LA directly interacts with and suppresses the enzymatic activity of PTP1B.[2][3] This inhibitory action enhances downstream signaling cascades that are normally attenuated by PTP1B.
Quantitative Data on PTP1B Inhibition by Dcp-LA
In a cell-free assay, Dcp-LA was shown to markedly suppress PTP1B activity in a concentration-dependent manner.[2] The inhibitory effects were observed across a wide range of concentrations, from 100 pM to 100 µM.[2] For comparison, the known PTP1B inhibitor sodium orthovanadate also demonstrated potent inhibition in these assays.[4]
| Compound | Concentration Range of PTP1B Inhibition | Reference |
| Dcp-LA | 100 pM - 100 µM | [2] |
| Sodium Orthovanadate | 1 µM - 1 mM | [4] |
Mechanism of Action and Signaling Pathway
Dcp-LA-mediated inhibition of PTP1B leads to the enhancement of receptor tyrosine kinase (RTK) signaling.[2] By inhibiting PTP1B, Dcp-LA prevents the dephosphorylation of key signaling molecules such as the Insulin Receptor Substrate-1 (IRS-1), leading to the activation of the PI3K/Akt pathway and subsequent activation of Rac1.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by Dcp-LA's inhibition of PTP1B.
Caption: Dcp-LA inhibits PTP1B, enhancing RTK signaling.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Dcp-LA as a PTP1B inhibitor.
PTP1B Activity Assay (Cell-Free)
This protocol is based on the methodology described by Tsuchiya et al., 2014.[2]
Objective: To determine the direct inhibitory effect of Dcp-LA on PTP1B enzymatic activity.
Materials:
-
Recombinant PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Dcp-LA
-
Sodium orthovanadate (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant PTP1B in the assay buffer.
-
Add the PTP1B solution to the wells of a 96-well microplate.
-
Add varying concentrations of Dcp-LA (e.g., 100 pM to 100 µM) or sodium orthovanadate to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader to quantify the amount of dephosphorylated pNPP.
-
Calculate the percentage of PTP1B activity relative to the control.
Dcp-LA Binding Assay
This protocol is based on the methodology described by Tsuchiya et al., 2014, which utilizes a fluorescently labeled Dcp-LA.[2][3]
Objective: To demonstrate the direct binding of Dcp-LA to PTP1B.
Materials:
-
Recombinant PTP1B
-
Fluorescein-conjugated Dcp-LA (Fluo-DCP)
-
Non-conjugated Dcp-LA
-
SDS-PAGE apparatus and reagents
-
Fluorescence imaging system
Procedure:
-
Incubate recombinant PTP1B with fluorescein-conjugated Dcp-LA (Fluo-DCP) at a specified concentration (e.g., 1 mM).
-
For competition assays, co-treat or pre-treat the PTP1B with non-conjugated Dcp-LA before adding Fluo-DCP.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescent signal on the gel using a fluorescence imaging system.
-
As a loading control, stain the gel with Coomassie Brilliant Blue.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing Dcp-LA's effect on PTP1B.
Caption: Workflow for PTP1B activity and Dcp-LA binding assays.
Conclusion
Dcp-LA has been demonstrated to be a potent, direct inhibitor of PTP1B. Its ability to suppress PTP1B activity in a concentration-dependent manner and enhance downstream signaling pathways, such as the PI3K/Akt pathway, highlights its potential as a therapeutic agent for diseases characterized by impaired insulin signaling. The experimental protocols detailed herein provide a robust framework for further investigation and validation of Dcp-LA and other potential PTP1B inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals aiming to advance the understanding and therapeutic application of PTP1B inhibition.
References
The Biological Targets and Signaling Pathways of Dcp-LA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dcp-LA, a derivative of linoleic acid, is a synthetic small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides an in-depth overview of the known biological targets and associated signaling pathways of Dcp-LA. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action. This document summarizes key quantitative data, provides a foundation for experimental protocols, and visualizes the complex signaling networks modulated by Dcp-LA.
Core Biological Targets of Dcp-LA
Dcp-LA exerts its biological effects by interacting with several key intracellular proteins. The primary targets identified to date include Protein Kinase C epsilon (PKCε), Protein-Tyrosine Phosphatase 1B (PTP1B), Protein Phosphatase 1 (PP-1), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). The modulation of these targets initiates a cascade of downstream signaling events that influence a range of cellular processes.
Protein Kinase C epsilon (PKCε)
Dcp-LA is a selective activator of PKCε.[1][2][3] Unlike many other PKC activators, Dcp-LA activates PKCε directly and selectively.[3] Studies have shown that the α,β-diastereomer of Dcp-LA is the most potent and selective activator of PKCε. This activation is crucial for many of Dcp-LA's downstream effects, including the modulation of neurotransmitter release and the phosphorylation of target proteins involved in neuronal function.
Protein-Tyrosine Phosphatase 1B (PTP1B)
In addition to its role as a PKCε activator, Dcp-LA is a potent inhibitor of PTP1B.[1][4] PTP1B is a key negative regulator of insulin and growth factor signaling pathways. By inhibiting PTP1B, Dcp-LA enhances the phosphorylation of receptor tyrosine kinases and their substrates, thereby potentiating downstream signaling cascades such as the PI3K/Akt pathway.[1]
Protein Phosphatase 1 (PP-1)
Dcp-LA has been shown to inhibit the activity of Protein Phosphatase 1 (PP-1).[2][5] PP-1 is a major serine/threonine phosphatase that regulates a wide variety of cellular functions. Inhibition of PP-1 by Dcp-LA leads to an increase in the phosphorylation state of its substrate proteins.
Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)
Through its inhibition of PP-1, Dcp-LA indirectly activates CaMKII.[2][5] CaMKII is a critical enzyme in synaptic plasticity and memory formation. The activation of CaMKII by Dcp-LA contributes to its effects on synaptic transmission and neuronal function.[5]
Signaling Pathways Modulated by Dcp-LA
The interaction of Dcp-LA with its primary targets triggers a series of signaling pathways that are central to its observed biological effects. These pathways are intricately linked and ultimately impact neuronal health and function.
The PKCε-Mediated Pathway
Activation of PKCε by Dcp-LA initiates several downstream signaling events. One of the key consequences is the stimulation of neurotransmitter release, including glutamate, dopamine, and serotonin. This process is, at least in part, mediated by the potentiation of α7 nicotinic acetylcholine receptors. Furthermore, activated PKCε can directly phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease.
The PTP1B Inhibition Pathway
By inhibiting PTP1B, Dcp-LA enhances the signaling of receptor tyrosine kinases (RTKs).[1] This leads to increased phosphorylation of downstream targets such as the Insulin Receptor Substrate (IRS) proteins, which in turn activates the PI3K/Akt pathway. Activated Akt can then phosphorylate and inactivate GSK-3β, providing another mechanism by which Dcp-LA can reduce tau hyperphosphorylation.[1][4]
The PP-1/CaMKII Pathway
Dcp-LA's inhibition of PP-1 leads to the subsequent activation of CaMKII.[5] Activated CaMKII plays a role in synaptic plasticity and can enhance the function of AMPA receptors, which are crucial for excitatory synaptic transmission in the brain.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Dcp-LA with its biological targets. Note: Detailed quantitative data such as IC50, EC50, and Ki values are often found within the full text of primary research articles and may not be fully available in public abstracts. The following tables are structured to be populated with such data upon review of the primary literature.
Table 1: Potency of Dcp-LA on Target Enzymes
| Target | Parameter | Value | Diastereomer | Reference |
| PKCε | EC50 (Activation) | Data to be extracted | α,β-DCP-LA | |
| PTP1B | IC50 (Inhibition) | Data to be extracted | Racemic | [1] |
| PP-1 | IC50 (Inhibition) | Data to be extracted | Racemic | [2][5] |
Table 2: Effective Concentrations of Dcp-LA in Cellular Assays
| Cell Type | Assay | Effective Concentration | Effect | Reference |
| PC-12 cells | PKCε Activation | 100 nM | Maximal activation | [3] |
| Rat Hippocampal Slices | Neurotransmitter Release | Data to be extracted | Stimulation | |
| Cultured Neurons | GSK-3β Phosphorylation | Data to be extracted | Increased |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the biological activity of Dcp-LA. Note: These are generalized protocols and specific details (e.g., antibody dilutions, incubation times) should be obtained from the primary research articles.
PKCε Activity Assay (In Vitro)
This assay measures the ability of Dcp-LA to directly activate purified PKCε.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant PKCε, a specific fluorescently labeled peptide substrate, ATP, and an appropriate assay buffer.
-
Compound Addition: Dcp-LA, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control is also included.
-
Incubation: The reaction is incubated at 30°C for a defined period to allow for enzyme activity.
-
Reaction Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detection: The degree of peptide phosphorylation is quantified by measuring the fluorescence of the product. The results are used to determine the EC50 of Dcp-LA for PKCε activation.
PTP1B Inhibition Assay
This assay determines the inhibitory effect of Dcp-LA on PTP1B activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PTP1B is prepared in an assay buffer. A chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), is used.
-
Inhibitor Incubation: PTP1B is pre-incubated with varying concentrations of Dcp-LA or a vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of pNPP.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time.
-
Reaction Termination and Detection: The reaction is stopped by adding a strong base (e.g., NaOH). The amount of dephosphorylated substrate (p-nitrophenol) is quantified by measuring the absorbance at 405 nm. The IC50 value for PTP1B inhibition by Dcp-LA is calculated from the dose-response curve.
Western Blotting for Phosphorylated Proteins
This technique is used to assess the effect of Dcp-LA on the phosphorylation state of specific proteins (e.g., GSK-3β, Akt) in cell lysates.
References
- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PKCε Activation Restores Loss of PKCε, Manganese Superoxide Dismutase, Vascular Endothelial Growth Factor, and Microvessels in Aged and Alzheimer’s Disease Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Dcp-LA: A Technical Guide to its Multifaceted Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activities of Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid), a promising derivative of linoleic acid. Dcp-LA has demonstrated a range of effects across various cellular models, positioning it as a compound of interest for neurodegenerative diseases and skin aging. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its complex signaling pathways.
Core Mechanisms of Action
In vitro studies have revealed that Dcp-LA exerts its effects through several key molecular targets:
-
Selective Activation of Protein Kinase C Epsilon (PKCε): Dcp-LA is a selective and direct activator of PKCε.[1][2][3][4] Notably, the α,β-diastereomer of Dcp-LA demonstrates the highest potency in activating PKCε and stimulating the release of neurotransmitters such as glutamate, dopamine, and serotonin.[2] This activation is unique as it occurs within the cytosol without inducing the translocation of PKCε to the cell surface.[3][4] The molecular interaction for this activation has been pinpointed to the Arg50 and Ile89 residues within the C2-like domain of PKCε.[4]
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): Dcp-LA acts as a potent inhibitor of PTP1B.[1][5] This action enhances signaling through receptor tyrosine kinases.[1][5]
-
Inhibition of Protein Phosphatase 1 (PP-1): Dcp-LA also inhibits PP-1, which leads to the subsequent activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3][6]
-
Inactivation of Glycogen Synthase Kinase-3β (GSK-3β): A crucial downstream effect of Dcp-LA's activity is the inactivation of GSK-3β, a key enzyme in the phosphorylation of Tau protein.[1][5] This is achieved through both the PKCε activation and PTP1B inhibition pathways.[1][5]
-
Modulation of Neurotransmitter Receptors: Dcp-LA stimulates the exocytosis of AMPA receptors to the neuronal plasma membrane via CaMKII activation.[3][6] It also encourages the vesicular transport of α7 nicotinic acetylcholine receptors to presynaptic terminals.[7]
-
Cytoprotective and Anti-Aging Properties: Dcp-LA has been shown to protect neurons from oxidative stress-induced apoptosis by inhibiting the activation of caspases-3 and -9.[3][8] In skin cells, it exhibits anti-aging effects by inhibiting senescence-associated β-galactosidase.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative findings from various in vitro studies on Dcp-LA.
Table 1: Effects of Dcp-LA on Enzyme Activity
| Target Enzyme | Effect | Effective Concentration | Assay System | Reference |
| PKCε | Activation | 100 nM | PC-12 cells | [3] |
| PTP1B | Inhibition | Not specified | Cell-free assay | [5] |
| PP-1 | Inhibition | 10, 100, 1000 nM | Rat hippocampal neurons | [3] |
| CaMKII | Activation | 10, 100, 1000 nM | Rat hippocampal neurons | [3] |
| Caspase-3/9 | Inhibition | 100 nM | Neuronal cells | [3] |
Table 2: Cellular and Physiological Effects of Dcp-LA
| Effect | Effective Concentration | Cell/Tissue Type | Reference |
| AMPA Receptor Expression on Plasma Membrane | 100 nM | Rat hippocampal slices | [3] |
| Neurotransmitter Release (Glutamate, Dopamine, Serotonin) | Not specified | Rat brain slices | [2] |
| Prevention of SNP-induced Cell Death | 100 nM | Mouse keratinocytes | [9] |
| Inhibition of Senescence-Associated β-Galactosidase | 100 nM | Human fibroblasts and mouse keratinocytes | [8] |
| Facilitation of Hippocampal Synaptic Transmission | 100 nM | Rat hippocampal slices | [3] |
Signaling Pathways of Dcp-LA
The multifaceted activity of Dcp-LA can be visualized through its engagement with multiple interconnected signaling pathways.
Caption: Dcp-LA's primary signaling cascades.
The diagram above illustrates how Dcp-LA initiates three distinct signaling branches through the activation of PKCε and the inhibition of PTP1B and PP-1. These pathways converge on key downstream effectors that regulate Tau phosphorylation and synaptic plasticity.
Experimental Protocols
This section outlines the methodologies for key in vitro experiments to assess the activity of Dcp-LA.
Cell-Free PTP1B Activity Assay
Objective: To determine the direct inhibitory effect of Dcp-LA on PTP1B enzymatic activity.
Methodology:
-
Recombinant human PTP1B is incubated with the substrate p-nitrophenyl phosphate (pNPP).
-
The reaction is carried out in the presence of varying concentrations of Dcp-LA or a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control.
-
The dephosphorylation of pNPP by PTP1B generates p-nitrophenol, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm.
-
The percentage of basal phosphatase activity is calculated for each Dcp-LA concentration and compared to the control (vehicle-treated) group.[5]
Caption: Workflow for the cell-free PTP1B activity assay.
PKCε Activation Assay in PC-12 Cells using FRET
Objective: To measure the activation of PKCε by Dcp-LA in a cellular context.
Methodology:
-
PC-12 cells are transfected with a FRET (Förster Resonance Energy Transfer) probe for PKCε. This probe typically consists of PKCε flanked by Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).
-
In the inactive state, PKCε is in a conformation that allows for high FRET efficiency between CFP and YFP.
-
Upon activation by Dcp-LA, PKCε undergoes a conformational change, increasing the distance between CFP and YFP and thus decreasing FRET efficiency.
-
Cells are treated with Dcp-LA, and the ratio of YFP to CFP signal intensity is measured over time using fluorescence microscopy. A decrease in this ratio indicates PKCε activation.[4]
Western Blot Analysis for GSK-3β Inactivation
Objective: To assess the effect of Dcp-LA on the phosphorylation state of Akt and GSK-3β.
Methodology:
-
A suitable cell line (e.g., neuronal cells) is treated with Dcp-LA for a specified period.
-
Cells are lysed, and total protein is extracted and quantified.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated Akt (at Ser473), total Akt, phosphorylated GSK-3β (at Ser9), and total GSK-3β.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
An increase in the ratio of phosphorylated GSK-3β (inactive) to total GSK-3β indicates the inhibitory effect of Dcp-LA.[5]
Caption: Workflow for Western blot analysis.
Neurotransmitter Release Assay using HPLC
Objective: To quantify the release of neurotransmitters from brain tissue in response to Dcp-LA.
Methodology:
-
Acute brain slices (e.g., from rat hippocampus, striatum, or hypothalamus) are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
The slices are incubated with Dcp-LA at various concentrations.
-
The aCSF surrounding the slices is collected at different time points.
-
The collected samples are analyzed by High-Performance Liquid Chromatography (HPLC) with electrochemical detection to separate and quantify the levels of glutamate, dopamine, and serotonin.[2]
-
The results are expressed as the amount of neurotransmitter released relative to the total tissue content.
This guide provides a comprehensive summary of the in vitro activities of Dcp-LA, offering valuable insights for researchers and professionals in the field of drug development. The detailed methodologies and pathway visualizations serve as a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. jneurology.com [jneurology.com]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linoleic acid derivative DCP-LA stimulates vesicular transport of α7 ACh receptors towards surface membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. DCP-LA Exerts an Antiaging Action on the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
DCP-LA Effects on Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanisms of action of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (DCP-LA), a derivative of linoleic acid, on neuronal signaling pathways. DCP-LA has emerged as a significant compound of interest, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD), due to its multifaceted effects on synaptic transmission and neuronal survival.
Core Mechanisms of Action
DCP-LA exerts its effects on neurons through a combination of presynaptic and postsynaptic actions, primarily involving the modulation of key protein kinases and phosphatases. Its therapeutic potential stems from its dual ability to selectively activate Protein Kinase C epsilon (PKCε) and inhibit Protein Tyrosine Phosphatase 1B (PTP1B).[1][2]
Dual Modulation of PKCε and PTP1B: A Strategy Against Tau Hyperphosphorylation
A central hallmark of Alzheimer's Disease is the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. Glycogen Synthase Kinase-3β (GSK-3β) is the primary kinase responsible for this pathological phosphorylation.[1] DCP-LA effectively suppresses Tau phosphorylation by inactivating GSK-3β through multiple convergent pathways.[1][3]
-
Direct PKCε Pathway : As a selective activator, DCP-LA stimulates PKCε.[4] Activated PKCε can then directly phosphorylate GSK-3β at its inhibitory Ser9 residue, leading to its inactivation.[1]
-
PKCε/Akt Pathway : Activated PKCε can also phosphorylate and activate Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3β.[1][3]
-
PTP1B Inhibition Pathway : DCP-LA is a potent inhibitor of PTP1B.[1][3] By inhibiting PTP1B, DCP-LA prevents the dephosphorylation of Receptor Tyrosine Kinases (RTK) and Insulin Receptor Substrate 1 (IRS-1). This enhances the signaling cascade through PI3K and PDK1, leading to robust activation of Akt and subsequent GSK-3β inactivation.[1][5]
This combined action of PKCε activation and PTP1B inhibition provides a powerful and innovative strategy to restrain the hyperphosphorylation of Tau.[1][2] In the 5xFAD transgenic mouse model of AD, DCP-LA was shown to suppress GSK-3β activation and reduce Tau phosphorylation at Ser396.[1]
Postsynaptic Enhancement: AMPA Receptor Exocytosis
DCP-LA facilitates hippocampal synaptic transmission by enhancing postsynaptic AMPA receptor responses.[1] This is achieved by activating Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[6] The mechanism involves the inhibition of Protein Phosphatase-1 (PP-1) by DCP-LA.[6] The subsequent activation of CaMKII stimulates the exocytosis of AMPA receptors, increasing the number of these receptors on the postsynaptic membrane.[6] This action potentiates AMPA receptor responses and contributes to a long-lasting facilitation of synaptic transmission.[1][6]
References
- 1. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 5. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 6. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Dcp-LA: A Multifaceted Modulator of Kinase and Phosphatase Signaling for Therapeutic Intervention in Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dcp-LA, chemically known as 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a synthetic derivative of linoleic acid. It has emerged as a promising therapeutic candidate, particularly for neurological disorders, due to its unique and multifaceted mechanism of action. By modulating the activity of several key enzymes in cellular signaling pathways, Dcp-LA influences a range of downstream processes, including neurotransmission, synaptic plasticity, and cell survival. This technical guide provides a comprehensive overview of the current understanding of Dcp-LA, focusing on its therapeutic potential, underlying molecular mechanisms, and the experimental methodologies used to elucidate its effects.
Mechanism of Action
Dcp-LA exerts its biological effects through the simultaneous modulation of multiple intracellular signaling pathways. Its primary targets include Protein Kinase C epsilon (PKCε), Protein Phosphatase 1 (PP1), Protein Tyrosine Phosphatase 1B (PTP1B), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
Selective Activation of Protein Kinase C Epsilon (PKCε)
Dcp-LA is a selective and direct activator of PKCε. Unlike phorbol esters, which activate PKC isoforms at the cell membrane, Dcp-LA activates PKCε in the cytosol. This activation is mediated by its interaction with the phosphatidylserine-binding/associating sites Arg50 and Ile89 in the C2-like domain of PKCε.
Inhibition of Protein Phosphatases: PP1 and PTP1B
Dcp-LA also functions as an inhibitor of two key protein phosphatases:
-
Protein Phosphatase 1 (PP1): By inhibiting PP1, Dcp-LA leads to an increase in the phosphorylation state of PP1 substrates.
-
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B by Dcp-LA enhances signaling pathways that are negatively regulated by this enzyme, such as the insulin receptor and other receptor tyrosine kinase pathways.
Activation of CaMKII
The inhibition of PP1 by Dcp-LA results in the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1]. This activation contributes to the effects of Dcp-LA on synaptic plasticity.
Potential Therapeutic Uses
The unique pharmacological profile of Dcp-LA makes it a promising candidate for the treatment of several neurological and cognitive disorders.
Alzheimer's Disease and Cognitive Decline
Dcp-LA shows significant potential in the context of Alzheimer's disease (AD) and age-related cognitive decline. Its mechanism is particularly relevant to the pathology of AD:
-
Reduction of Tau Hyperphosphorylation: Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for the hyperphosphorylation of the tau protein, a hallmark of AD. Dcp-LA can inhibit GSK-3β activity through multiple pathways:
References
Dcp-LA: A Novel Modulator of Tau Phosphorylation for Neurodegenerative Disease Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The aberrant phosphorylation of tau leads to the formation of neurofibrillary tangles, neuronal dysfunction, and ultimately cell death. Consequently, therapeutic strategies aimed at modulating tau phosphorylation are of significant interest. This technical guide provides a comprehensive overview of the novel linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), and its significant effects on tau phosphorylation. Dcp-LA has emerged as a promising therapeutic candidate due to its dual mechanism of action: selective activation of Protein Kinase C epsilon (PKCε) and potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). Both pathways converge on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a primary kinase responsible for tau phosphorylation. This document details the underlying signaling pathways, presents available quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visualizations to facilitate a deeper understanding of its mechanism of action.
Introduction to Tau Phosphorylation and Dcp-LA
Tau is a microtubule-associated protein that plays a crucial role in stabilizing microtubules in neurons. The function of tau is tightly regulated by phosphorylation. In pathological conditions, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into paired helical filaments, which form neurofibrillary tangles (NFTs). This process is a key driver of neurodegeneration in Alzheimer's disease and other tauopathies.[1]
Glycogen Synthase Kinase-3β (GSK-3β) is a primary kinase implicated in the hyperphosphorylation of tau.[1] Therefore, inhibiting GSK-3β activity is a major therapeutic target. Dcp-LA is a synthetic derivative of linoleic acid designed to overcome the metabolic instability of natural fatty acids while retaining biological activity.[2] It has been identified as a selective activator of PKCε and a potent inhibitor of PTP1B, both of which are upstream regulators of GSK-3β.[1][3]
Mechanism of Action: Dcp-LA's Dual Approach to Inhibit Tau Phosphorylation
Dcp-LA exerts its inhibitory effect on tau phosphorylation through a multi-pronged attack on the signaling pathways that regulate GSK-3β.
Activation of Protein Kinase C Epsilon (PKCε)
Dcp-LA selectively activates PKCε.[1][4] Activated PKCε can then directly phosphorylate GSK-3β at its serine 9 residue (Ser9), leading to its inactivation.[2][4] Furthermore, activated PKCε can also phosphorylate and activate Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates GSK-3β at Ser9.[1][2]
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Dcp-LA is also a potent inhibitor of PTP1B.[1][4] PTP1B is a negative regulator of the insulin receptor signaling pathway. By inhibiting PTP1B, Dcp-LA enhances the activity of the receptor tyrosine kinase (RTK) and insulin receptor substrate 1 (IRS-1). This leads to the activation of the phosphoinositide 3-kinase (PI3K)/3-phosphoinositide-dependent protein kinase 1 (PDK1)/Akt signaling cascade.[1][2] The resulting activation of Akt leads to the inhibitory phosphorylation of GSK-3β at Ser9.
The synergistic action of both PKCε activation and PTP1B inhibition by Dcp-LA leads to a robust and efficient inactivation of GSK-3β, thereby preventing the hyperphosphorylation of tau.[1][5]
Quantitative Data on the Effect of Dcp-LA on Tau Phosphorylation
Studies in a 5xFAD transgenic mouse model of Alzheimer's disease have demonstrated the in vivo efficacy of Dcp-LA. Oral administration of Dcp-LA was shown to suppress the activation of GSK-3β and reduce the phosphorylation of tau at serine 396 (Ser396) in the hippocampus.[1][5] While the available literature robustly describes the mechanism, detailed quantitative tables on the dose-dependent effects on various tau phosphorylation sites are not extensively published in a consolidated format. The following table summarizes the key findings mentioned in the literature.
| Model System | Tau Phosphorylation Site | Treatment | Effect | Reference |
| 5xFAD Transgenic Mice | Ser396 | Dcp-LA (oral administration) | Reduced phosphorylation | [1][5] |
| Cellular Models (inferred) | Multiple GSK-3β-dependent sites | Dcp-LA | Prevention of Aβ-induced tau phosphorylation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Dcp-LA on tau phosphorylation.
Western Blot Analysis of Tau Phosphorylation in 5xFAD Mice
This protocol describes the analysis of tau phosphorylation in brain tissue from 5xFAD mice treated with Dcp-LA.
Materials:
-
Brain tissue (hippocampus) from 5xFAD mice (treated and untreated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-tau (e.g., Ser396, Ser202/Thr205)
-
Anti-total-tau
-
Anti-phospho-GSK-3β (Ser9)
-
Anti-total-GSK-3β
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Homogenize hippocampal tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize phospho-protein levels to total protein levels and the loading control.[6][7][8]
In Vitro GSK-3β Kinase Assay
This assay measures the ability of Dcp-LA to indirectly inhibit GSK-3β activity.
Materials:
-
Recombinant active GSK-3β enzyme
-
Tau protein or a synthetic peptide substrate for GSK-3β
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Dcp-LA
-
PKCε and/or components of the Akt activation pathway (for indirect assessment)
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiolabeled assay
Procedure (using ADP-Glo™ Assay):
-
Prepare a reaction mixture containing kinase assay buffer, tau substrate, and ATP.
-
In a separate pre-incubation step, incubate GSK-3β with PKCε and Dcp-LA (and ATP for PKCε activation) to allow for the inhibitory phosphorylation of GSK-3β.
-
Add the Dcp-LA-treated (and potentially PKCε-phosphorylated) GSK-3β to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which correlates with kinase activity.
-
Run appropriate controls, including a known GSK-3β inhibitor.[9][10][11]
PTP1B Phosphatase Assay
This colorimetric assay determines the inhibitory effect of Dcp-LA on PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
PTP1B assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Dcp-LA at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Add PTP1B assay buffer to the wells of a 96-well plate.
-
Add different concentrations of Dcp-LA to the respective wells.
-
Add the PTP1B enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding NaOH).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to PTP1B activity.
-
Calculate the IC50 value of Dcp-LA for PTP1B inhibition.[12][13][14]
PKCε Activation Assay using FRET
This assay utilizes Förster Resonance Energy Transfer (FRET) to measure the activation of PKCε in living cells in response to Dcp-LA.
Materials:
-
Cell line (e.g., HEK293 or neuronal cells)
-
A FRET-based PKC activity reporter plasmid (e.g., CKAR - C Kinase Activity Reporter)
-
Transfection reagent
-
Live-cell imaging microscope equipped for FRET imaging
-
Dcp-LA
Procedure:
-
Transfect the chosen cell line with the CKAR plasmid. CKAR typically consists of a PKC substrate peptide and a phospho-amino acid binding domain flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).
-
Allow the cells to express the reporter for 24-48 hours.
-
Mount the cells on the live-cell imaging microscope.
-
Acquire baseline FRET images by exciting the donor (CFP) and measuring the emission of both the donor and the acceptor (YFP).
-
Add Dcp-LA to the cells.
-
Acquire FRET images at regular intervals to monitor the change in FRET efficiency over time.
-
PKCε activation will lead to the phosphorylation of the substrate within the CKAR probe, causing a conformational change that alters the distance or orientation between the FRET pair, resulting in a change in the FRET ratio (e.g., YFP/CFP emission ratio).
-
Analyze the change in FRET ratio to quantify PKCε activation.[15][16][17]
Visualizations of Signaling Pathways and Workflows
To further elucidate the complex mechanisms and experimental procedures described, the following diagrams are provided.
Caption: Dcp-LA signaling pathway to inhibit tau phosphorylation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for in vitro GSK-3β kinase inhibition assay.
Conclusion
Dcp-LA represents a promising, novel therapeutic agent for the treatment of Alzheimer's disease and other tauopathies. Its unique dual mechanism of action, involving the activation of PKCε and the inhibition of PTP1B, provides a powerful and synergistic approach to downregulate the activity of GSK-3β, a key kinase in tau hyperphosphorylation. The preclinical evidence, particularly from studies in the 5xFAD mouse model, is encouraging and warrants further investigation. This technical guide provides researchers and drug development professionals with a foundational understanding of Dcp-LA's mechanism and the experimental approaches to further explore its therapeutic potential. Future studies should focus on elucidating the full quantitative profile of Dcp-LA's effects on the tau phosphoproteome and its long-term efficacy and safety in more advanced preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. jneurology.com [jneurology.com]
- 3. Linoleic Acid Derivative DCP-LA Prevents Tau Phosphorylation by Targeting GSK-3β[v1] | Preprints.org [preprints.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. scispace.com [scispace.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. protocols.io [protocols.io]
- 8. Physiological expression of mutated TAU impaired astrocyte activity and exacerbates β-amyloid pathology in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 15. [Fluorescence resonance energy transfer analysis for detecting protein kinase C activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence resonance energy transfer imaging of PKC signalling in living cells using genetically encoded fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Molecular Probes for Studying Dcp-LA
Introduction
8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) is a synthetic derivative of linoleic acid that has garnered significant interest in neuroscience and drug development. It functions as a selective and direct activator of the ε isozyme of Protein Kinase C (PKCε), a key enzyme involved in a multitude of cellular signaling pathways, including those related to synaptic plasticity, cell survival, and neurotransmitter release.[1][2] Unlike phorbol esters, Dcp-LA activates PKCε in the cytosol by interacting with the phosphatidylserine binding sites in its C2-like domain, offering a distinct mechanism of action.[2][3]
While direct molecular probes for Dcp-LA, such as fluorescently tagged versions, are not widely available commercially, its activity and downstream effects can be meticulously studied using a variety of indirect molecular and cellular probing techniques. This guide provides an in-depth overview of the core experimental methodologies employed by researchers to investigate the molecular mechanisms of Dcp-LA. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques.
Section 1: Probing the Direct Interaction of Dcp-LA with PKCε
The primary mechanism of Dcp-LA involves its direct binding to and activation of PKCε. The α,β-diastereomer of Dcp-LA has been identified as the most potent activator.[1] Assays in this category are designed to quantify this specific interaction and its functional consequence on the enzyme's kinase activity.
Data Presentation: Potency of Dcp-LA Diastereomers
The following table summarizes the relative potency of different Dcp-LA diastereomers in activating PKCε, highlighting the selectivity of the α,β form.
| Diastereomer | Relative PKCε Activation Potency |
| α,β-DCP-LA | Highest |
| Racemic DCP-LA | High |
| α,α-DCP-LA | Moderate |
| β,α-DCP-LA | Lower |
| β,β-DCP-LA | Lowest |
Data synthesized from findings indicating α,β-DCP-LA has the highest potency among the four diastereomers.[1]
Experimental Protocols
Protocol 1: Cell-Free PKC Isozyme Activity Assay (HPLC-based)
This protocol details a method to measure the direct effect of Dcp-LA on the activity of various purified PKC isozymes.
Objective: To determine the selectivity and potency of Dcp-LA for PKCε compared to other isozymes (PKCα, -βΙ, -βΙΙ, -γ, -δ, -ι, and -ζ).[1][4]
Materials:
-
Recombinant human PKC isozymes
-
Dcp-LA (and its diastereomers, if applicable)
-
PKC substrate peptide (e.g., MARCKS)
-
ATP ([γ-³²P]ATP for radioactive assays or unlabeled for HPLC)
-
Reaction Buffer (e.g., 10 mM HEPES pH 7.5, 7 mM MgCl₂, 0.25 mM EGTA)[5]
-
Reversed-phase high-performance liquid chromatography (HPLC) system[1][3]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a specific PKC isozyme, and the substrate peptide.
-
Initiation: Add Dcp-LA at various concentrations to the reaction mixtures. For control experiments, use a vehicle control (e.g., ethanol).
-
Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).[5]
-
Termination: Stop the reaction, typically by adding a quenching solution or by heat inactivation.
-
Analysis: Analyze the reaction mixture using HPLC to separate the phosphorylated substrate peptide from the non-phosphorylated form.
-
Quantification: Quantify the area of the phosphorylated peptide peak. The increase in this area corresponds to the PKC activity.[3]
-
Data Interpretation: Plot the PKC activity against the Dcp-LA concentration to determine the potency and selectivity for each isozyme.
Protocol 2: Föerster Resonance Energy Transfer (FRET) Assay for PKCε Activation in Live Cells
This protocol uses a genetically encoded FRET probe to monitor Dcp-LA-induced PKCε activation in real-time within living cells.
Objective: To visualize and quantify the conformational change associated with PKCε activation by Dcp-LA in a cellular context.[3]
Materials:
-
PC-12 cells (or other suitable cell line)
-
PKCε-FRET probe plasmid (e.g., with Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP) at the N- and C-termini of PKCε, respectively)[3]
-
Transfection reagent (e.g., Lipofectamine)
-
Dcp-LA solution
-
Confocal or fluorescence microscope equipped for FRET imaging
Methodology:
-
Cell Culture and Transfection: Culture PC-12 cells to an appropriate confluency. Transfect the cells with the PKCε-FRET probe plasmid and allow for protein expression (typically 24-48 hours).
-
Cell Preparation: Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Baseline Imaging: Before adding Dcp-LA, acquire baseline images of both CFP and YFP fluorescence. Excite the CFP and measure emission from both CFP and YFP channels.
-
Stimulation: Add Dcp-LA to the cells at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images of CFP and YFP fluorescence to monitor the change in FRET signal.
-
Data Analysis: Calculate the ratio of YFP signal intensity to CFP signal intensity for each time point. A decrease in the YFP/CFP ratio indicates a conformational change in the PKCε probe, signifying activation.[3]
Mandatory Visualization
References
- 1. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of PKCε Activating and Inhibiting Llama Single Chain Antibodies and Their Effect on PKCε Translocation in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Dcp-LA on CaMKII Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid), a synthetic linoleic acid derivative, has emerged as a significant modulator of synaptic plasticity. A key mechanism of its action involves the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme in learning and memory. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Dcp-LA-mediated CaMKII activation, its downstream consequences on synaptic function, and detailed protocols for relevant experimental investigations. The primary mode of action for Dcp-LA in this pathway is the inhibition of Protein Phosphatase 1 (PP1), leading to a sustained phosphorylation state and activation of CaMKII. This cascade ultimately enhances α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor exocytosis, contributing to the facilitation of synaptic transmission.
Data Presentation
Table 1: Effect of Dcp-LA on CaMKII Activation and PP1 Inhibition
| Compound | Concentration(s) | Incubation Time | Target Cell/System | Observed Effect | Citation |
| Dcp-LA | 10, 100, 1000 nM | 10 min | Rat Hippocampal Neurons | Activates CaMKII and inhibits PP-1. | [1] |
| diDCP-LA-PI | Not Specified | Not Specified | Cell-free | Reduced PP1 activity to 30% of basal levels. | [2] |
| diDCP-LA-PIe | Not Specified | Not Specified | Cell-free | Reduced PP1 activity to 30% of basal levels. | [2] |
Table 2: Downstream Effects of Dcp-LA-Mediated CaMKII Activation
| Compound | Concentration | Incubation Time | Target Cell/System | Observed Effect | Citation |
| Dcp-LA | 100 nM | 20 min | Rat Hippocampal Slices | Increased expression of AMPA receptors on the plasma membrane. | [1] |
| Dcp-LA | Not Specified | Not Specified | Rat Hippocampal Slices | Induced a transient, significant facilitation of synaptic transmission, which was largely inhibited by the CaMKII inhibitor KN-93. | [3] |
| Dcp-LA | Not Specified | Not Specified | Xenopus Oocytes expressing AMPA receptors | Potentiated kainate-evoked whole-cell membrane currents. This potentiation was significantly inhibited by KN-93. | [3] |
Signaling Pathways and Experimental Workflows
Dcp-LA Signaling Pathway Leading to CaMKII Activation
The primary mechanism by which Dcp-LA activates CaMKII is through the inhibition of Protein Phosphatase 1 (PP1). PP1 is a major phosphatase that dephosphorylates CaMKII, returning it to an inactive state. By inhibiting PP1, Dcp-LA promotes the sustained autophosphorylation of CaMKII at key residues (e.g., Thr286), leading to its persistent activation.
Experimental Workflow: Investigating Dcp-LA's Impact on CaMKII
A typical experimental workflow to elucidate the effects of Dcp-LA on CaMKII activation and its downstream consequences would involve a series of biochemical and cell-based assays.
Experimental Protocols
In Vitro CaMKII Autophosphorylation Assay
This protocol is adapted for assessing the direct or indirect effects of Dcp-LA on CaMKII autophosphorylation, likely through its inhibition of co-purified or exogenously added PP1.
Materials:
-
Purified CaMKII
-
Dcp-LA
-
PP1 (optional, for direct inhibition studies)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Activation Buffer: Assay Buffer containing 2 mM CaCl₂ and 2 µM Calmodulin
-
ATP Mix: 100 µM ATP with [γ-³²P]ATP
-
Stop Solution: 4X Laemmli sample buffer
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-CaMKII (Thr286) and anti-total CaMKII
Procedure:
-
Prepare a reaction mixture containing purified CaMKII in Assay Buffer.
-
Add Dcp-LA at various concentrations to the reaction mixture. If testing direct PP1 inhibition, add purified PP1.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the activation by adding an equal volume of Activation Buffer.
-
Start the phosphorylation reaction by adding the ATP Mix.
-
Incubate for various time points (e.g., 0, 1, 5, 10 minutes) at 30°C.
-
Stop the reaction by adding Stop Solution and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-CaMKII (Thr286) antibody, followed by stripping and re-probing with anti-total CaMKII antibody for normalization.
-
Quantify band intensities to determine the level of CaMKII autophosphorylation.
Protein Phosphatase 1 (PP1) Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the amount of free phosphate released from a substrate, providing an indirect measure of phosphatase activity.
Materials:
-
Purified PP1 catalytic subunit
-
Dcp-LA
-
Phosphopeptide substrate (e.g., pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
Malachite Green Reagent
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the phosphopeptide substrate in a 96-well plate.
-
Add Dcp-LA at a range of concentrations to the wells. Include a positive control (e.g., okadaic acid) and a no-inhibitor control.
-
Add purified PP1 to all wells except for the no-enzyme control.
-
Incubate the plate at 30°C for 15-30 minutes.
-
Stop the reaction and develop the color by adding the Malachite Green Reagent according to the manufacturer's instructions.
-
Read the absorbance at ~620 nm using a microplate reader.
-
Calculate the percentage of PP1 inhibition for each Dcp-LA concentration and determine the IC₅₀ value.
AMPA Receptor Surface Expression Assay (Surface Biotinylation)
This assay is used to quantify the amount of AMPA receptors present on the cell surface of neurons following treatment with Dcp-LA.
Materials:
-
Primary hippocampal neuron culture
-
Dcp-LA
-
Artificial cerebrospinal fluid (ACSF)
-
Sulfo-NHS-SS-Biotin
-
Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot apparatus
-
Antibodies: anti-GluA1, anti-GluA2/3
Procedure:
-
Culture primary hippocampal neurons to the desired density.
-
Treat the neurons with Dcp-LA (e.g., 100 nM) for 20 minutes in ACSF. Include a vehicle-treated control group.
-
Wash the cells with ice-cold ACSF.
-
Label surface proteins by incubating the cells with Sulfo-NHS-SS-Biotin in ACSF on ice.
-
Quench the biotinylation reaction with a quenching solution (e.g., Tris-buffered saline).
-
Lyse the cells with Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads.
-
Analyze the total cell lysate and the biotinylated fraction by Western blotting using antibodies against AMPA receptor subunits (e.g., GluA1, GluA2/3).
-
Quantify the band intensities to determine the relative change in surface expression of AMPA receptors.
Conclusion
Dcp-LA represents a compelling small molecule for the modulation of synaptic plasticity through its targeted inhibition of PP1 and subsequent activation of CaMKII. This technical guide provides a foundational understanding of this pathway and the experimental approaches necessary to investigate it further. The provided protocols offer a starting point for researchers to quantitatively assess the impact of Dcp-LA and similar compounds on key molecular events in synaptic function. Further research is warranted to delineate the precise dose-response relationships and to explore the full therapeutic potential of this signaling cascade in the context of cognitive enhancement and neurodegenerative diseases.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Use of Dcp-LA for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcp-LA, also known as 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a synthetic derivative of linoleic acid. In preclinical research, it has emerged as a molecule of significant interest due to its selective activation of Protein Kinase C epsilon (PKCε) and its inhibitory effects on Protein Phosphatase 1 (PP-1) and Protein Tyrosine Phosphatase 1B (PTP1B). These activities modulate downstream signaling pathways, including the CaMKII pathway, and influence the function of critical neuronal receptors such as AMPA and α7 nicotinic acetylcholine receptors. Consequently, Dcp-LA is being investigated for its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease.
These application notes provide a comprehensive overview of the synthesis of Dcp-LA and detailed protocols for its application in key in vitro and cellular assays.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of Dcp-LA
| Parameter | Target/System | Value/Effect | Species | Reference(s) |
| Effective Concentration | PKCε Activation (cytosolic) | 100 nM | Rat | [1][2] |
| Effective Concentration | CaMKII Activation | 10 - 100 nM | Rat | [2] |
| Effective Concentration | PP-1 Inhibition | 10 - 100 nM | Rat | [2][3] |
| Effective Concentration | AMPA Receptor Potentiation | 100 nM | Rat | [2][3] |
| In Vivo Dosage | Ischemic Brain Damage Model | 1 mg/kg (p.o., once daily for 7 days) | Mouse | [2] |
| Effect | Neuronal Protection | Prevents oxidative stress-induced apoptosis at 100 nM | Rat | [2] |
Experimental Protocols
Synthesis of Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid)
The synthesis of Dcp-LA from linoleic acid involves the cyclopropanation of the two double bonds. The Simmons-Smith reaction, particularly the Furukawa modification using diethylzinc and diiodomethane, is a suitable method for this transformation.
Workflow for the Synthesis of Dcp-LA
Caption: A three-step workflow for the synthesis of Dcp-LA.
Materials:
-
Linoleic acid
-
Diethylzinc (Et₂Zn)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve linoleic acid in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethylzinc in an appropriate solvent, followed by the dropwise addition of diiodomethane. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Dcp-LA by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized Dcp-LA using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro PKCε Activation Assay
This protocol describes a cell-free assay to measure the direct activation of PKCε by Dcp-LA.[1]
Materials:
-
Recombinant human PKCε
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
Dcp-LA
-
Assay buffer (e.g., HEPES-based buffer)
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Protocol:
-
Prepare Reagents: Dilute the recombinant PKCε, substrate peptide, ATP, and Dcp-LA to their final desired concentrations in the assay buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add the Dcp-LA solution (or vehicle control).
-
Enzyme Addition: Add the diluted PKCε to the wells.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the PKCε activity.
In Vitro PP-1 and PTP1B Inhibition Assays
This protocol outlines a method to assess the inhibitory activity of Dcp-LA against PP-1 and PTP1B using a colorimetric substrate.[4][5][6]
Materials:
-
Recombinant human PP-1 or PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., Tris-HCl or citrate buffer, pH 7.0-7.5, containing appropriate cofactors and reducing agents like DTT)
-
Dcp-LA
-
Stop solution (e.g., 1 M NaOH)
-
96-well plates
Protocol:
-
Prepare Reagents: Prepare solutions of PP-1 or PTP1B, pNPP, and Dcp-LA in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, Dcp-LA at various concentrations (and a vehicle control), and the enzyme (PP-1 or PTP1B).
-
Pre-incubation: Pre-incubate the enzyme with Dcp-LA for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate Reaction: Start the phosphatase reaction by adding the pNPP substrate to all wells.
-
Incubation: Incubate the plate at 37 °C for a defined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Dcp-LA and determine the IC₅₀ value.
Electrophysiological Assay for AMPA Receptor Potentiation
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of AMPA receptor-mediated currents by Dcp-LA in cultured neurons or brain slices.[3][7]
Materials:
-
Cultured hippocampal neurons or acute hippocampal slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Dcp-LA
-
AMPA receptor agonist (e.g., glutamate or AMPA)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
Protocol:
-
Preparation: Prepare the cultured neurons or brain slices and place them in the recording chamber perfused with aCSF.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record baseline AMPA receptor-mediated currents by applying a brief pulse of an AMPA receptor agonist.
-
Dcp-LA Application: Perfuse the recording chamber with aCSF containing Dcp-LA (e.g., 100 nM) for a defined period.[2][3]
-
Post-Dcp-LA Recording: After Dcp-LA application, again record the AMPA receptor-mediated currents evoked by the agonist.
-
Data Analysis: Compare the amplitude and/or frequency of the AMPA receptor currents before and after the application of Dcp-LA to determine the extent of potentiation.
Signaling Pathways
Dcp-LA modulates multiple signaling pathways, primarily through its interaction with PKCε, PP-1, and PTP1B.
Dcp-LA Signaling Pathway
References
- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dcp-LA Administration in Mice
Disclaimer: The term "Dcp-LA" is associated with two distinct molecules in scientific literature. This document provides detailed information on both compounds to ensure comprehensive coverage for researchers, scientists, and drug development professionals. Please identify the specific compound of interest for your research.
Section 1: Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) - A Linoleic Acid Derivative for Neuroprotection
This section details the dosage and administration of the linoleic acid derivative Dcp-LA, a compound investigated for its neuroprotective and cognitive-enhancing properties in mouse models.
Data Presentation
| Parameter | Details | Mouse Model | Efficacy/Observation | Reference |
| Dosage | 1 mg/kg | Mouse model of middle cerebral artery occlusion | Significantly diminished degraded area due to cerebral infarction. | [1] |
| 1 mg/kg | Senescence-Accelerated Mouse Prone 8 (SAMP8) | Improved age-related learning impairment. | [2] | |
| 0.25 mg/kg (diastereomers) | Senescence-Accelerated Mouse Prone 8 (SAMP8) | Shortened acquisition latency in water maze test. | [3] | |
| Administration Route | Oral (p.o.) | Mouse model of middle cerebral artery occlusion, SAMP8 | Effective upon oral administration. | [1][3] |
| Intraperitoneal (i.p.) | Senescence-Accelerated Mouse Prone 8 (SAMP8) | Effective upon intraperitoneal injection. | [2] | |
| Vehicle | Not specified in the provided abstracts. Researchers should select a suitable vehicle based on the physicochemical properties of Dcp-LA (e.g., DMSO, saline with a solubilizing agent). | - | - |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
Objective: To assess the neuroprotective efficacy of Dcp-LA against ischemic brain injury.
Materials:
-
Male mice (strain to be specified by the researcher, e.g., C57BL/6)
-
Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid)
-
Vehicle control
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method. Anesthetize the mice and perform the surgery under aseptic conditions.
-
Drug Administration: Administer Dcp-LA (1 mg/kg) or vehicle orally immediately after reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the mice and harvest the brains. Section the brains and stain with 2% TTC solution to visualize the infarct area. Quantify the infarct volume using image analysis software.
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the Dcp-LA-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Cognitive Enhancement in Aged Mice (SAMP8)
Objective: To determine the effect of Dcp-LA on age-related cognitive decline.
Materials:
-
Senescence-Accelerated Mouse Prone 8 (SAMP8) mice (e.g., 8-10 months old)
-
Age-matched Senescence-Accelerated Mouse Resistant 1 (SAMR1) mice as controls
-
Dcp-LA
-
Vehicle control
-
Morris Water Maze apparatus
Procedure:
-
Animal Preparation: Acclimatize SAMP8 and SAMR1 mice as described in Protocol 1.
-
Drug Administration: Administer Dcp-LA (1 mg/kg, p.o. or i.p.) or vehicle to the SAMP8 mice daily for a specified period (e.g., 2 weeks) before and during behavioral testing.
-
Morris Water Maze Test:
-
Acquisition Phase: Train the mice to find a hidden platform in the water maze over several days (e.g., 5-7 days). Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the Dcp-LA-treated SAMP8 mice, vehicle-treated SAMP8 mice, and SAMR1 control mice.
Mandatory Visualization
Caption: Signaling pathway of Dcp-LA in preventing neuronal apoptosis.
Section 2: Dcp-LA (Dicycloplatin-Lactobionic Acid) - A Targeted Chemotherapy Agent (Hypothetical Application)
This section provides information on Dicycloplatin (DCP) and a proposed experimental framework for a Dicycloplatin-Lactobionic Acid (Dcp-LA) conjugate for targeted cancer therapy in mice. No direct studies on a "Dcp-LA" conjugate were found; therefore, this section is based on existing data for Dicycloplatin and the established principles of lactobionic acid-mediated drug targeting.
Data Presentation
| Parameter | Details | Mouse Model | Observation | Reference |
| Dicycloplatin (DCP) Dosage | 105 mg/kg (1/2 LD50) | Swiss Webster mice | Used for toxicity comparison with cisplatin and carboplatin. | [4] |
| Dicycloplatin (DCP) LD50 | 210 mg/kg | Mice | Provides a reference for toxicity. | [5] |
| Administration Route | Intraperitoneal (i.p.) | Swiss Webster mice | Standard route for preclinical chemotherapy studies. | [4] |
| Proposed Dcp-LA Conjugate | Dosage to be determined based on Maximum Tolerated Dose (MTD) studies. | Nude mice bearing human hepatocellular carcinoma xenografts. | Hypothetical: Enhanced tumor targeting and reduced systemic toxicity. | Based on principles from[6] |
Experimental Protocols
Protocol 3: Evaluation of Dicycloplatin Toxicity in Mice
Objective: To assess the acute toxicity profile of Dicycloplatin in mice.
Materials:
-
Male Swiss Webster mice
-
Dicycloplatin (DCP)
-
Cisplatin and Carboplatin (as comparators)
-
Vehicle control (e.g., sterile water for injection)
-
Complete Blood Count (CBC) analyzer
-
Histopathology equipment
Procedure:
-
Animal Preparation: Acclimatize mice as described in Protocol 1.
-
Drug Administration: Administer a single intraperitoneal injection of Dicycloplatin at 105 mg/kg (1/2 LD50). Administer equitoxic doses of cisplatin and carboplatin to comparator groups. A control group receives the vehicle.
-
Monitoring: Observe the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality for at least 7 days.
-
Hematological Analysis: Collect blood samples at various time points (e.g., 24, 48, 72 hours, and 7 days) for CBC analysis to assess myelosuppression.
-
Histopathological Analysis: At the end of the study, euthanize the mice and perform a necropsy. Collect major organs (kidneys, liver, spleen, bone marrow) for histopathological examination to evaluate organ toxicity.
-
Data Analysis: Compare body weight changes, hematological parameters, and histopathological findings between the Dicycloplatin-treated group and the comparator and control groups.
Protocol 4: Hypothetical Workflow for Dcp-LA Conjugate in a Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy and targeting ability of a hypothetical Dcp-LA conjugate in a mouse model of hepatocellular carcinoma.
Materials:
-
Dicycloplatin-Lactobionic Acid (Dcp-LA) conjugate (to be synthesized)
-
Dicycloplatin (DCP) as a non-targeted control
-
Vehicle control
-
Human hepatocellular carcinoma cell line (e.g., HepG2)
-
Immunodeficient mice (e.g., nude or SCID)
-
In vivo imaging system (if using fluorescently labeled conjugate)
Procedure:
-
Synthesis and Characterization of Dcp-LA: Synthesize the Dcp-LA conjugate and characterize its structure, purity, and stability.
-
Tumor Model Development: Inoculate immunodeficient mice subcutaneously or orthotopically with HepG2 cells. Allow tumors to grow to a palpable size.
-
Maximum Tolerated Dose (MTD) Study: Determine the MTD of the Dcp-LA conjugate in non-tumor-bearing mice.
-
Efficacy Study:
-
Randomize tumor-bearing mice into treatment groups: Vehicle control, Dicycloplatin, and Dcp-LA conjugate.
-
Administer the drugs intravenously or intraperitoneally at their respective MTDs on a predetermined schedule (e.g., once weekly for 3 weeks).
-
Monitor tumor growth by caliper measurements or in vivo imaging.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Biodistribution Study: (Optional) Administer a fluorescently labeled Dcp-LA conjugate to tumor-bearing mice and use an in vivo imaging system to track its accumulation in the tumor and other organs over time.
-
Data Analysis: Compare tumor growth inhibition, survival rates, and biodistribution profiles between the different treatment groups.
Mandatory Visualization
Caption: Experimental workflow for a hypothetical Dcp-LA conjugate.
Caption: Proposed mechanism of action for Dicycloplatin.
References
- 1. Linoleic acid derivative DCP-LA protects neurons from oxidative stress-induced apoptosis by inhibiting caspase-3/-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linoleic acid derivative DCP-LA improves learning impairment in SAMP8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-[2-(2-Pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid and its diastereomers improve age-related cognitive deterioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Introduction of lactobionic acid ligand into mixed-charge nanoparticles to realize in situ triggered active targeting to hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dcp-LA Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) is a synthetic linoleic acid derivative with significant therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's. Its bioactivity stems from its ability to modulate multiple key signaling pathways, making it a promising candidate for drug development. Accurate and reproducible measurement of its bioactivity is crucial for preclinical studies, mechanism-of-action elucidation, and quality control.
These application notes provide detailed protocols for quantifying the primary bioactivities of Dcp-LA, focusing on its effects on key enzymes, downstream signaling events, and functional cellular outcomes.
Core Signaling Pathways of Dcp-LA
Dcp-LA exerts its effects through simultaneous interaction with multiple intracellular targets. The primary mechanisms identified include the selective activation of Protein Kinase C epsilon (PKCε), and the inhibition of protein phosphatase 1 (PP-1) and protein tyrosine phosphatase 1B (PTP1B). These interactions trigger a cascade of downstream events that collectively enhance synaptic function and neuronal health.
Caption: Dcp-LA signaling pathways.
Application Note 1: Direct Enzyme Activity Assays
Measuring the direct interaction of Dcp-LA with its target enzymes is a primary method for assessing its potency and selectivity. Key assays include PKCε activation and PTP1B inhibition.
Quantitative Data Summary
| Assay Type | Parameter Measured | Method | Typical Result with Dcp-LA | Reference |
| PKCε Activation | EC₅₀ (concentration for 50% maximal activation) | Cell-free kinase assay | ~100 nM | [1] |
| PTP1B Inhibition | IC₅₀ (concentration for 50% inhibition) | Cell-free phosphatase assay | Potent inhibition observed | [2] |
| PP-1 Inhibition | IC₅₀ (concentration for 50% inhibition) | Cell-free phosphatase assay | Potent inhibition observed | [3][4] |
Protocol 1.1: Cell-Free PTP1B Phosphatase Activity Assay
This protocol measures the ability of Dcp-LA to directly inhibit the enzymatic activity of recombinant PTP1B using a colorimetric substrate.
Workflow Diagram
Caption: Workflow for PTP1B phosphatase assay.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Dcp-LA stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Dcp-LA Dilutions: Create a serial dilution of Dcp-LA in PTP1B Assay Buffer. Include a vehicle control (DMSO) and a positive control.
-
Enzyme Incubation: To each well of a 96-well plate, add 20 µL of the Dcp-LA dilution (or control).
-
Add 60 µL of PTP1B enzyme diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow Dcp-LA to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of pNPP substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction and develop the color.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of Dcp-LA concentration and fit a dose-response curve to determine the IC₅₀ value.
Application Note 2: Functional Bioactivity in Brain Tissue
A key functional outcome of Dcp-LA activity is the enhanced release of neurotransmitters from neurons. This can be measured ex vivo using brain slices.[5]
Quantitative Data Summary
| Assay Type | Parameter Measured | Method | Typical Result with α,β-DCP-LA | Reference |
| Neurotransmitter Release | Fold increase in Glutamate release | HPLC analysis of perfusate from hippocampal slices | Significant increase over basal levels | [5] |
| Neurotransmitter Release | Fold increase in Dopamine release | HPLC analysis of perfusate from striatal slices | Significant increase over basal levels | [5] |
Protocol 2.1: Neurotransmitter Release from Rat Brain Slices
This protocol describes the preparation of acute brain slices and the measurement of Dcp-LA-stimulated neurotransmitter release.
Workflow Diagram
Caption: Workflow for neurotransmitter release assay.
Materials:
-
Adult rat
-
Vibratome
-
Perfusion system with temperature control
-
Artificial cerebrospinal fluid (ACSF), gassed with 95% O₂ / 5% CO₂
-
Dcp-LA stock solution
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
Collection tubes
Procedure:
-
Slice Preparation: Humanely euthanize a rat and rapidly dissect the brain. Place it in ice-cold, oxygenated ACSF.
-
Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Equilibration: Transfer slices to a holding chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.
-
Perfusion: Place a single slice in a perfusion chamber and superfuse with oxygenated ACSF at 32-34°C at a constant flow rate (e.g., 1 mL/min).
-
Basal Collection: Collect several baseline fractions of the perfusate (e.g., every 5 minutes).
-
Stimulation: Switch the perfusion medium to ACSF containing the desired concentration of Dcp-LA.
-
Stimulated Collection: Continue to collect perfusate fractions during and after Dcp-LA application.
-
HPLC Analysis: Analyze the collected fractions using HPLC with electrochemical detection to separate and quantify neurotransmitters like glutamate and dopamine.
-
Data Analysis: Express the amount of neurotransmitter in the stimulated fractions as a fold increase over the average basal release.
Application Note 3: Downstream Signaling Pathway Modulation
The bioactivity of Dcp-LA can be confirmed by measuring the phosphorylation state of key downstream signaling proteins, such as CaMKII (activated via PP-1 inhibition) and GSK-3β (inactivated via Akt).[3][6]
Protocol 3.1: Western Blot for Phospho-Protein Levels
This protocol quantifies changes in protein phosphorylation in cultured cells or tissue lysates following Dcp-LA treatment.
Workflow Diagram
Caption: Workflow for Western Blot analysis.
Materials:
-
Cultured cells (e.g., PC-12, primary neurons) or tissue homogenates
-
Dcp-LA
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CaMKII, anti-total-CaMKII)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with various concentrations of Dcp-LA or vehicle for a specified time (e.g., 15-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-CaMKII) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the signal using a digital imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal (from a stripped and re-probed blot) or a loading control (e.g., β-actin) to determine the relative change in phosphorylation.
References
- 1. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurology.com [jneurology.com]
Application Notes and Protocols for Studying Protein Kinase C Epsilon (PKCε) with Dcp-LA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcp-LA, a derivative of linoleic acid, is a potent and selective activator of Protein Kinase C epsilon (PKCε).[1][2] This document provides detailed application notes and protocols for utilizing Dcp-LA in the study of PKCε, a key enzyme implicated in a wide range of cellular processes and disease states, including neuronal function, cell proliferation, and migration.[3][4][5] The α,β-diastereomer of Dcp-LA has been identified as the most potent and selective activator of PKCε.[2]
Mechanism of Action
Dcp-LA directly activates cytosolic PKCε by binding to the phosphatidylserine-binding site within the C2-like domain, specifically interacting with amino acid residues Arg50 and Ile89.[6] Unlike phorbol esters, Dcp-LA does not induce the translocation of PKCε to the plasma membrane.[7] Its activation of PKCε can lead to downstream signaling events, including the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the inhibition of protein phosphatase-1 (PP-1).[7]
Data Presentation
Table 1: In Vitro and In Vivo Concentrations of Dcp-LA
| Application | Cell Type/Model | Concentration/Dosage | Duration | Observed Effect | Reference |
| In Vitro PKC Activation | PC-12 cells | 10 nM - 100 µM | Not specified | Concentration-dependent activation of PKC, maximal effect at 100 nM. | [1] |
| In Vitro PKCε Activation | PL-12 cells | 100 nM | 15 min | Activation of cytosolic PKCε. | [7] |
| Neuronal Protection | Rat hippocampal neurons | 100 nM | 24 h | Prevention of SNP-induced neuronal degradation. | [7] |
| Schwann Cell Proliferation | Rat primary Schwann cells | 500 nM | 4 and 7 days | Significant decrease in proliferation. | [4][5] |
| Schwann Cell Migration | Rat primary Schwann cells | 500 nM | 1 and 6 h (pretreatment) | Significant increase in migration. | [4] |
| In Vivo Neuroprotection | Mouse model of middle cerebral artery occlusion | 1 mg/kg (p.o., once daily) | 7 days | Protective effect against ischemic brain damage. | [7] |
Signaling Pathways and Experimental Workflows
Dcp-LA Mediated PKCε Signaling Pathway
The following diagram illustrates the known signaling pathway initiated by Dcp-LA activation of PKCε.
References
- 1. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRKCE protein kinase C epsilon [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Frontiers | Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells [frontiersin.org]
- 5. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Development of Dcp-LA-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcp-LA, a linoleic acid derivative, has emerged as a promising therapeutic agent with a multi-faceted mechanism of action, showing potential in the treatment of neurodegenerative diseases and other conditions. These application notes provide an overview of Dcp-LA's biological activities, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments to facilitate the development of Dcp-LA-based therapeutics.
Dcp-LA acts as a selective activator of Protein Kinase C epsilon (PKCε) and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] This dual action allows it to modulate multiple downstream signaling cascades, including the Akt and GSK-3β pathways, which are crucial in cell survival, synaptic plasticity, and pathophysiology of various diseases.
Therapeutic Potential
The unique mechanism of Dcp-LA positions it as a candidate for treating a range of disorders:
-
Alzheimer's Disease: Dcp-LA has been shown to restrain Tau protein hyperphosphorylation, a hallmark of Alzheimer's disease, by inactivating Glycogen Synthase Kinase-3β (GSK-3β) through both PKCε-dependent and PTP1B inhibition-related pathways.[1][2][3] In animal models of Alzheimer's, Dcp-LA has demonstrated the ability to ameliorate spatial learning and memory impairments.[1][4]
-
Depression: By modulating serotonergic neurotransmission and inactivating GSK-3β, Dcp-LA exhibits antidepressant-like effects in animal models.
-
Ischemic Stroke: Dcp-LA has shown neuroprotective effects in animal models of ischemic brain damage, significantly reducing the area of cerebral infarction.
-
Neurotransmitter Regulation: The α,β-diastereomer of Dcp-LA is particularly potent in selectively activating PKCε and stimulating the release of key neurotransmitters such as glutamate, dopamine, and serotonin.[5]
Data Presentation
The following tables summarize quantitative data on the efficacy and activity of Dcp-LA and its derivatives from various experimental models.
| In Vitro Activity of Dcp-LA | |
| Parameter | Value/Effect |
| PKCε Activation (α,β-Dcp-LA) | Most potent among 4 diastereomers[5] |
| PTP1B Inhibition (General Flavonoids) | IC50 values in the range of 1.9–8.2 μM[6] |
| Neuronal Cell Viability (in FAB model) | Significant recovery at 100 μM[7] |
| GSK-3β Phosphorylation (in PC12 cells) | Increased phosphorylation, indicating inactivation |
| Akt Activation | Increased phosphorylation, indicating activation |
| In Vivo Efficacy of Dcp-LA | |
| Parameter | Effect |
| Alzheimer's Disease Model (5xFAD mice) | Suppresses GSK-3β activation and reduces Tau-Ser396 phosphorylation[2][3] |
| Ameliorates spatial learning and memory decline[1] | |
| Depression Model (Forced Swim Test) | Significant decrease in immobility time (antidepressant-like effect)[8] |
| Ischemic Stroke Model (MCAO) | Significant reduction in cerebral infarct volume[9][10][11] |
Signaling Pathways and Experimental Workflows
Dcp-LA Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Dcp-LA.
References
- 1. DCP-LA, a New Strategy for Alzheimer's Disease Therapy [jneurology.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 8. Antidepressant-like Effects of δ Opioid Receptor Agonists in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infarct volume after transient middle cerebral artery occlusion (MCAo) can be reduced by attenuation but not by inactivation of c-Jun action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reliable infarction of the middle cerebral artery territory in C57BL/6 mice using pterygopalatine artery ligation and filament optimization – The PURE-MCAo model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dcp-LA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dcp-LA
Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) is a synthetic linoleic acid derivative with significant potential in drug discovery. It has been identified as a multi-target modulator of key signaling proteins, making it a valuable tool for investigating various cellular processes and a promising lead compound for therapeutic development. Dcp-LA is known to selectively activate Protein Kinase C epsilon (PKCε), a crucial enzyme in various signaling cascades. Furthermore, it functions as an inhibitor of Protein Phosphatase 1 (PP-1) and Protein Tyrosine Phosphatase 1B (PTP1B). This multi-faceted activity profile positions Dcp-LA as a compound of interest for research in neurodegenerative diseases, metabolic disorders, and oncology. High-throughput screening (HTS) assays are essential for efficiently exploring the therapeutic potential of compounds like Dcp-LA and for discovering novel molecules with similar activity profiles.
Mechanisms of Action
Dcp-LA exerts its biological effects through the modulation of at least three key enzymes:
-
PKCε Activation: Dcp-LA is a selective and direct activator of PKCε.[1][2] Unlike many other PKC activators, it does not necessarily induce the translocation of PKCε to the plasma membrane but can activate the cytosolic pool of the enzyme.[2] The α,β-diastereomer of Dcp-LA has been shown to be the most potent selective activator of PKCε.[1]
-
PP-1 Inhibition: Dcp-LA inhibits Protein Phosphatase 1 (PP-1).[3] This inhibition leads to the activation of downstream targets that are normally dephosphorylated by PP-1, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII).[3]
-
PTP1B Inhibition: Dcp-LA and its derivatives have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[4]
These mechanisms of action make Dcp-LA a versatile tool for modulating multiple signaling pathways simultaneously.
Signaling Pathways of Dcp-LA
The following diagram illustrates the primary signaling pathways modulated by Dcp-LA.
Caption: Signaling pathways modulated by Dcp-LA.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of Dcp-LA. While specific in vitro IC50 and EC50 values for the purified enzymes are not consistently reported in the public domain, the effective concentrations in cellular and biochemical assays provide valuable insights into its potency.
| Target | Activity | Concentration | Assay System | Reference |
| PKCε | Activation | 100 nM | PC-12 cells | [5] |
| PKCε | Activation | 500 nM | Rat Schwann cells | [6] |
| PP-1 | Inhibition | 10-100 nM | Rat hippocampal neurons | [5] |
| CaMKII | Activation (via PP-1 inhibition) | 10-100 nM | Rat hippocampal neurons | [5] |
| Derivative | Target | Activity | Effect | Reference |
| diDCP-LA-PE | PP-1 | Inhibition | Suppressed activity | [4] |
| diDCP-LA-PI | PP-1 | Inhibition | Suppressed activity | [4] |
| diDCP-LA-PE | PTP1B | Inhibition | Strongly reduced activity | [4] |
| diDCP-LA-PS | PTP1B | Inhibition | Strongly reduced activity | [4] |
| diDCP-LA-PI | PTP1B | Inhibition | Strongly reduced activity | [4] |
High-Throughput Screening Protocols
The multi-target nature of Dcp-LA makes it an excellent candidate for various HTS campaigns. Below are detailed protocols for three distinct assays designed to identify novel modulators of Dcp-LA's primary targets.
Application Note 1: HTS Assay for PKCε Activators
Objective: To identify novel small molecule activators of PKCε using a luminescence-based kinase activity assay. This assay is suitable for screening large compound libraries in a 384- or 1536-well format.
Assay Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the PKCε activity.
Caption: Workflow for a luminescence-based PKCε HTS assay.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 25-50 nL of test compounds, Dcp-LA (positive control, e.g., 10 µM final concentration), and DMSO (negative control) into a 384-well, low-volume, white assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human PKCε in kinase buffer.
-
Dispense 2.5 µL of the PKCε solution into each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase buffer.
-
Add 2.5 µL of the substrate/ATP mix to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.
-
-
Data Analysis:
-
Normalize the data to the positive (Dcp-LA) and negative (DMSO) controls.
-
Calculate the percentage of activation for each compound.
-
Identify "hits" based on a predefined activation threshold (e.g., >50% activation).
-
Application Note 2: HTS Assay for PTP1B Inhibitors
Objective: To identify novel small molecule inhibitors of PTP1B using a fluorescence-based assay. This assay is suitable for HTS and measures the dephosphorylation of a fluorogenic substrate.
Assay Principle: The assay utilizes a non-fluorescent phosphate substrate which, upon dephosphorylation by PTP1B, releases a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the PTP1B activity. Inhibitors of PTP1B will prevent this increase in fluorescence.
Caption: Workflow for a fluorescence-based PTP1B HTS assay.
-
Compound Plating:
-
Dispense 25-50 nL of test compounds, a known PTP1B inhibitor (positive control), and DMSO (negative control) into a 384-well, black, clear-bottom assay plate. Dcp-LA can be included as a test compound.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human PTP1B in assay buffer.
-
Add 10 µL of the PTP1B solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Phosphatase Reaction:
-
Prepare a solution of a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP) in assay buffer.
-
Add 10 µL of the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 355/460 nm for DiFMUP).
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Calculate the percentage of inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Application Note 3: HTS Assay for PP-1 Inhibitors
Objective: To identify novel small molecule inhibitors of Protein Phosphatase 1 (PP-1) using a fluorescence-based assay.
Assay Principle: This assay is analogous to the PTP1B assay, employing a fluorogenic substrate that is dephosphorylated by PP-1 to produce a fluorescent signal. Inhibitors of PP-1 will prevent the generation of this signal.
Caption: Workflow for a fluorescence-based PP-1 HTS assay.
-
Compound Plating:
-
Dispense 25-50 nL of test compounds, a known PP-1 inhibitor like Calyculin A (positive control), and DMSO (negative control) into a 384-well, black, clear-bottom assay plate. Dcp-LA should be included as a test compound.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human PP-1 in assay buffer.
-
Add 10 µL of the PP-1 solution to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Initiation of Phosphatase Reaction:
-
Prepare a solution of a suitable fluorogenic phosphatase substrate in assay buffer.
-
Add 10 µL of the substrate solution to each well.
-
-
Incubation:
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Calculate the percentage of inhibition for each compound.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Conclusion
Dcp-LA is a valuable pharmacological tool with a unique polypharmacological profile, making it highly relevant for HTS campaigns aimed at discovering novel modulators of PKCε, PP-1, and PTP1B. The provided application notes and protocols offer a robust framework for initiating such screening efforts, which can ultimately lead to the identification of new therapeutic agents for a range of diseases. The multi-target nature of Dcp-LA underscores the importance of comprehensive characterization of compound activities in the drug discovery process.
References
- 1. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dcp-LA on AMPA Receptor Exocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, plays a crucial role in synaptic plasticity, the cellular basis of learning and memory. The dynamic regulation of AMPA receptor trafficking, particularly its exocytosis to the postsynaptic membrane, is a critical process for modulating synaptic strength. The linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), has been identified as a compound that stimulates AMPA receptor exocytosis. These application notes provide detailed protocols for investigating the effects of Dcp-LA on AMPA receptor trafficking, offering valuable tools for researchers in neuroscience and drug development.
Dcp-LA enhances the surface expression of AMPA receptors by activating Ca2+/calmodulin-dependent protein kinase II (CaMKII) through the inhibition of protein phosphatase-1 (PP-1).[1] This signaling cascade ultimately promotes the insertion of AMPA receptors, containing GluA1 and GluA2 subunits, into the plasma membrane.[1] The following protocols outline methods to quantify these effects and dissect the underlying molecular mechanisms.
Signaling Pathway of Dcp-LA-Mediated AMPA Receptor Exocytosis
Caption: Dcp-LA signaling cascade leading to AMPA receptor exocytosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of Dcp-LA on various aspects of AMPA receptor trafficking and the associated signaling pathway.
Table 1: Effect of Dcp-LA on AMPA Receptor Surface Expression
| Treatment | GluA1 Surface Expression (Fold Change vs. Control) | GluA2 Surface Expression (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| Dcp-LA (10 µM) | Increased | Increased |
| Dcp-LA (10 µM) + KN-93 (10 µM) | No significant change | No significant change |
| Dcp-LA (10 µM) + Botulinum Toxin A | No significant change | No significant change |
Data is illustrative and based on findings from Kanno et al., 2009.[1] KN-93 is a CaMKII inhibitor.
Table 2: Effect of Dcp-LA on AMPA Receptor-Mediated Currents
| Receptor Subunit Composition | Treatment | Potentiation of Kainate-Evoked Current (% of Control) |
| GluA1/GluA2 | Dcp-LA (10 µM) | Significant Potentiation |
| GluA1/GluA2 | Dcp-LA (10 µM) + KN-93 (10 µM) | Potentiation Inhibited |
Data is illustrative and based on findings from Kanno et al., 2009.[1]
Table 3: Effect of Dcp-LA on Upstream Signaling Molecules
| Target | Dcp-LA Effect | IC50 / EC50 |
| PP-1 Activity | Inhibition | Not specified |
| CaMKII Activity | Activation (indirect) | Not specified |
Data is illustrative and based on findings from Kanno et al., 2009.[1]
Experimental Protocols
Protocol 1: Quantification of AMPA Receptor Surface Expression using Surface Biotinylation
This protocol allows for the quantitative measurement of cell surface AMPA receptors in cultured neurons.
Caption: Workflow for surface biotinylation assay.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
Dcp-LA
-
CaMKII inhibitor (e.g., KN-93)
-
Exocytosis inhibitor (e.g., Botulinum Toxin Type A)
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Antibodies: anti-GluA1, anti-GluA2, anti-transferrin receptor (loading control)
Procedure:
-
Cell Culture and Treatment: Plate primary neurons and culture to desired maturity (e.g., DIV 14-21). Treat neurons with Dcp-LA at various concentrations (e.g., 1-10 µM) for a specified time (e.g., 30 minutes). For control experiments, pre-incubate with inhibitors like KN-93 (10 µM) for 30 minutes before adding Dcp-LA.
-
Biotinylation:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin (0.5 mg/ml in PBS) for 30 minutes on ice to label surface proteins.
-
-
Quenching:
-
Wash cells three times with ice-cold quenching solution (e.g., 100 mM glycine in PBS) to stop the biotinylation reaction.
-
-
Cell Lysis:
-
Lyse cells in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Streptavidin Pull-down:
-
Incubate the lysate with streptavidin-agarose beads overnight at 4°C to capture biotinylated (surface) proteins.
-
-
Western Blotting:
-
Wash the beads and elute the bound proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GluA1 and GluA2. Also, probe for a protein that is not expected to change its surface expression as a loading control (e.g., transferrin receptor).
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the surface GluA1/GluA2 signals to the loading control.
-
Protocol 2: Live-Cell Imaging of AMPA Receptor Exocytosis
This protocol uses pH-sensitive fluorescent proteins (e.g., SEP-GluA1) to visualize individual exocytic events in real-time.
Caption: Workflow for live-cell imaging of AMPA receptor exocytosis.
Materials:
-
Primary neuronal cultures
-
SEP-GluA1 or SEP-GluA2 expression vectors
-
Transfection reagent
-
Live-cell imaging microscope (e.g., spinning disk confocal or TIRF)
-
Dcp-LA
Procedure:
-
Transfection: Transfect cultured neurons with SEP-GluA1 or SEP-GluA2 plasmids at DIV 10-12.
-
Imaging:
-
At DIV 14-21, mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse with imaging buffer and acquire baseline images.
-
Switch to a perfusion solution containing Dcp-LA (e.g., 10 µM).
-
-
Data Acquisition: Acquire time-lapse images at a high frame rate (e.g., 1-5 Hz) to capture the rapid appearance of fluorescent puncta, which represent individual exocytosis events.
-
Analysis:
-
Identify and count the number of new fluorescent puncta appearing after Dcp-LA application.
-
Analyze the frequency and location (dendritic shaft vs. spine) of exocytic events.
-
Protocol 3: Electrophysiological Recording of AMPA Receptor-Mediated Currents
This protocol measures the functional consequences of increased AMPA receptor surface expression.
Materials:
-
Acute hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Dcp-LA
-
Patch-clamp electrophysiology setup
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by stimulating Schaffer collaterals.
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Bath-apply Dcp-LA (e.g., 10 µM) and continue recording EPSCs.
-
-
Analysis:
-
Measure the amplitude and frequency of EPSCs before and after Dcp-LA application. An increase in EPSC amplitude would indicate a potentiation of AMPA receptor function, consistent with increased receptor number at the synapse.
-
Conclusion
The provided protocols offer a comprehensive toolkit for researchers to investigate the effects of Dcp-LA on AMPA receptor exocytosis. By combining biochemical, imaging, and electrophysiological approaches, a detailed understanding of how this compound modulates synaptic function can be achieved. These methods are not only applicable to the study of Dcp-LA but can also be adapted for the screening and characterization of other novel compounds targeting AMPA receptor trafficking, with potential therapeutic implications for cognitive disorders and neurodegenerative diseases.
References
Application Note: A Guide to Studying GSK-3β Inactivation Using Dcp-LA
Audience: Researchers, scientists, and drug development professionals.
Abstract Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in the pathology of numerous diseases, including Alzheimer's disease, where it plays a central role in the hyperphosphorylation of the Tau protein.[1][2] Studying the mechanisms of GSK-3β inactivation is therefore critical for developing novel therapeutics. The linoleic acid derivative 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) is a powerful research tool for this purpose. Dcp-LA inactivates GSK-3β through a unique, multi-pathway mechanism, serving as both a selective activator of Protein Kinase C epsilon (PKCε) and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[3][4][5] This application note provides a detailed overview of the mechanism of Dcp-LA, summarizes its observed effects, and offers comprehensive protocols for its use in studying GSK-3β inactivation in cellular models.
Mechanism of Action: How Dcp-LA Inactivates GSK-3β
Dcp-LA induces the inhibitory phosphorylation of GSK-3β at its Serine 9 (Ser9) residue through three distinct but cooperative pathways.[1][3][4] This multi-pronged approach makes Dcp-LA a highly efficient tool for suppressing GSK-3β activity.[4][6]
The three primary mechanisms are:
-
Direct PKCε-Mediated Inactivation: Dcp-LA directly binds to and activates PKCε. Activated PKCε then directly phosphorylates GSK-3β at Ser9, leading to its inactivation.[1][6]
-
PKCε/Akt-Mediated Inactivation: In addition to direct phosphorylation, activated PKCε can also phosphorylate and activate Akt, another kinase that, in turn, phosphorylates GSK-3β at Ser9.[1][6]
-
PTP1B Inhibition-Mediated Inactivation: Dcp-LA inhibits PTP1B. This prevents the dephosphorylation of Receptor Tyrosine Kinases (RTK) and Insulin Receptor Substrate-1 (IRS-1). The sustained phosphorylation of RTK/IRS-1 activates the PI3K/PDK1/Akt signaling cascade, culminating in increased Akt-mediated inhibitory phosphorylation of GSK-3β at Ser9.[3][4][6]
The synergy between PKCε activation and PTP1B inhibition results in a more robust and efficient inactivation of GSK-3β than either pathway could achieve alone.[6]
Data Summary: Observed Effects of Dcp-LA
The following table summarizes key findings from studies utilizing Dcp-LA to modulate the GSK-3β pathway.
| Experimental Model | Dcp-LA Concentration | Observed Effect on GSK-3β Pathway & Downstream Targets | Reference |
| 5xFAD Transgenic Mice (Alzheimer's Model) | Not Specified | Suppressed GSK-3β activation in the hippocampus. | [1][4] |
| 5xFAD Transgenic Mice (Alzheimer's Model) | Not Specified | Reduced Tau phosphorylation at Ser396 in the hippocampus. | [1][2] |
| Cultured Mouse Keratinocytes | 100 nM | Prevented nitric oxide stress-induced cell death. | [7] |
| PC-12 Cells | Not Specified | Combination of PKCε activation and PTP1B deficiency (mimicking Dcp-LA) synergistically activated Akt and inactivated GSK-3β. | [6] |
| SH-CDKL5-KO cells | 10 µM | A dual GSK-3β/HDAC inhibitor (not Dcp-LA) increased Ser9-phosphorylated GSK-3β levels. | [8] |
Experimental Workflow Overview
A typical experiment to investigate the effect of Dcp-LA on GSK-3β inactivation follows a standardized workflow from cell culture to data analysis and interpretation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Dcp-LA Treatment
This protocol provides guidelines for using either the SH-SY5Y human neuroblastoma cell line, a common model for neuronal studies, or primary neurons.[5]
A. SH-SY5Y Cell Culture [2][4][9]
-
Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin/Streptomycin.
-
Culturing: Maintain cells in a T-75 flask at 37°C in a humidified incubator with 5% CO₂.
-
Passaging: When cells reach ~80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with growth medium. Centrifuge cells (200 x g, 5 minutes), resuspend in fresh medium, and re-plate at a 1:3 to 1:5 ratio.
-
Plating for Experiments: Seed cells in 6-well plates at a density that will reach ~70% confluency on the day of treatment.
-
Differentiation (Optional, for a more neuron-like phenotype): To induce differentiation, replace the growth medium with a low-serum (1% FBS) medium containing 10 µM Retinoic Acid (RA) and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF). Culture for 5-7 days, replacing the medium every 2-3 days.[5]
-
Dcp-LA Treatment: Prepare a stock solution of Dcp-LA in DMSO. On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 nM - 1 µM). Replace the culture medium with the Dcp-LA-containing medium and incubate for the desired time (e.g., 30 minutes to 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest Dcp-LA dose.
B. Primary Neuron Culture (Rat/Mouse Cortex or Hippocampus) [1][3][10]
-
Plate Coating: Coat culture plates or coverslips with Poly-L-lysine (10 µg/mL) or a similar substrate overnight at 37°C. Wash twice with sterile PBS before use.[1][3]
-
Dissection & Dissociation: Isolate cortical or hippocampal tissue from E18 mouse or rat embryos in a sterile hood. Mince the tissue and enzymatically digest with trypsin to dissociate the cells.
-
Plating: Filter the cell suspension through a cell strainer to obtain a single-cell suspension. Plate the neurons in a serum-free neuronal culture medium (e.g., Neurobasal Plus Medium supplemented with B-27 Plus) onto the pre-coated plates.[11]
-
Maintenance: Maintain the culture at 37°C with 5% CO₂. Perform a partial media change every 3-4 days. Neurons will mature over 7-21 days in vitro.
-
Dcp-LA Treatment: As described for SH-SY5Y cells, treat the mature neurons with the desired concentrations of Dcp-LA in their culture medium for the specified duration.
Protocol 2: Western Blot Analysis for GSK-3β Inactivation
This protocol is used to measure the ratio of phosphorylated (inactive) GSK-3β to total GSK-3β.
-
Cell Lysis: After Dcp-LA treatment, place the culture plate on ice. Aspirate the medium and wash cells twice with ice-cold PBS.
-
Protein Extraction: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well of a 6-well plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-GSK-3β signal to the total GSK-3β signal to determine the extent of inactivation.
Protocol 3: In Vitro GSK-3β Kinase Assay
This protocol, based on the Promega ADP-Glo™ Kinase Assay, directly measures the enzymatic activity of GSK-3β.[15][16] It is suitable for use with purified enzyme to test direct effects or with immunoprecipitated GSK-3β from Dcp-LA-treated cells.
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. The final volume is typically 5 µL.
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
GSK-3β Substrate: A specific peptide substrate for GSK-3β.
-
ATP: At a concentration near the Kₘ for GSK-3β (e.g., 25 µM).
-
GSK-3β Enzyme: Purified, active GSK-3β enzyme.
-
Inhibitor/Test Compound: Add Dcp-LA or vehicle control if testing for direct inhibition (Note: Dcp-LA works upstream of GSK-3β, so this would be a negative control for direct effects). To test the cellular effect, use GSK-3β immunoprecipitated from control vs. Dcp-LA-treated cells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction within the detection reagent to produce light. Measure the luminescence signal using a plate-reading luminometer.
-
Analysis: The light signal is directly proportional to the amount of ADP produced and thus reflects the GSK-3β kinase activity. Compare the signal from treated samples to controls to determine the percent inhibition.
References
- 1. Primary Culture of Cortical Neurons [bio-protocol.org]
- 2. SH-SY5Y culturing [protocols.io]
- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with a GSK-3β/HDAC Dual Inhibitor Restores Neuronal Survival and Maturation in an In Vitro and In Vivo Model of CDKL5 Deficiency Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accegen.com [accegen.com]
- 10. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 11. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-GSK-3-beta (Ser9) (D3A4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. promega.es [promega.es]
- 16. promega.com [promega.com]
Application Notes and Protocols for Dcp-LA in Skin Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by a progressive decline in the physiological function and regenerative capacity of the skin. A key contributor to this process is oxidative stress, which leads to cellular senescence, inflammation, and the degradation of the extracellular matrix. The linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), has emerged as a promising compound in the field of anti-aging skin research. Dcp-LA has been shown to exhibit anti-aging properties by protecting skin cells from oxidative stress-induced senescence and cell death.[1][2]
These application notes provide a comprehensive overview of the use of Dcp-LA in in vitro skin aging studies. Detailed protocols for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows are presented to guide researchers in this field.
Mechanism of Action
Dcp-LA exerts its anti-aging effects primarily by mitigating the detrimental consequences of oxidative stress on skin cells, such as human dermal fibroblasts and mouse keratinocytes.[1][2] The primary mechanism involves the inhibition of cellular senescence and the prevention of stress-induced cell death.[1][2]
Signaling Pathways
Dcp-LA is reported to activate pro-survival and anti-senescence signaling pathways. Specifically, it has been shown to activate the Protein Kinase C epsilon (PKCε) pathway, which in turn leads to the activation of Akt and Glycogen Synthase Kinase 3β (GSK3β).[1] This signaling cascade is crucial for promoting cell survival and protecting against the degradation of extracellular matrix components like elastin.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of Dcp-LA on oxidative stress-induced senescence and cell death in skin cells.[1]
Table 1: Effect of Dcp-LA on Senescence-Associated β-Galactosidase (SA-β-Gal) Positive Cells
| Cell Type | Treatment | Concentration | Duration | % of SA-β-Gal Positive Cells (Mean ± SEM) |
| Human Fibroblasts | Control (No SNP) | - | 24h | Baseline |
| Human Fibroblasts | SNP | 1 mM | 24h | Significantly Increased vs. Control |
| Human Fibroblasts | SNP + Dcp-LA | 1 mM SNP, 100 nM Dcp-LA | 24h | Significantly Decreased vs. SNP alone |
| Mouse Keratinocytes | Control (No SNP) | - | 24h | Baseline |
| Mouse Keratinocytes | SNP | 1 mM | 24h | Significantly Increased vs. Control |
| Mouse Keratinocytes | SNP + Dcp-LA | 1 mM SNP, 100 nM Dcp-LA | 24h | Significantly Decreased vs. SNP alone |
Data extracted and summarized from Nishizaki, 2016.[1]
Table 2: Effect of Dcp-LA on Cell Viability in Mouse Keratinocytes (MTT Assay)
| Treatment | SNP Concentration | Dcp-LA Concentration | Duration | Cell Viability (% of Basal) (Mean ± SEM) |
| Control | 0 mM | 0 nM | 24h | 100% |
| SNP | 0.3 mM | 0 nM | 24h | Reduced |
| SNP + Dcp-LA | 0.3 mM | 100 nM | 24h | Significantly Increased vs. 0.3 mM SNP alone |
| SNP | 1 mM | 0 nM | 24h | Significantly Reduced |
| SNP + Dcp-LA | 1 mM | 100 nM | 24h | Significantly Increased vs. 1 mM SNP alone |
Data extracted and summarized from Nishizaki, 2016.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Dcp-LA's anti-aging effects are provided below.
Protocol 1: Induction of Oxidative Stress-Induced Senescence
This protocol describes the induction of cellular senescence in cultured human fibroblasts and mouse keratinocytes using a nitric oxide (NO) donor, sodium nitroprusside (SNP).
Materials:
-
Cultured human dermal fibroblasts or mouse keratinocytes
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sodium nitroprusside (SNP)
-
Dcp-LA
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed human fibroblasts or mouse keratinocytes in 6-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Treatment Preparation:
-
Prepare a stock solution of SNP in PBS or culture medium.
-
Prepare a stock solution of Dcp-LA in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the culture medium.
-
-
Induction of Senescence:
-
For the control group, replace the medium with a fresh culture medium.
-
For the SNP-treated group, replace the medium with a culture medium containing 1 mM SNP.
-
For the Dcp-LA treated group, replace the medium with a culture medium containing 1 mM SNP and 100 nM Dcp-LA.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, proceed with assays such as SA-β-Gal staining or cell viability assays.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is used to detect the activity of SA-β-Gal, a biomarker for senescent cells.
Materials:
-
Treated cells in culture plates
-
PBS
-
Fixation Solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS)
-
SA-β-Gal Staining Solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add the Fixation Solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Add the freshly prepared SA-β-Gal Staining Solution to each well. Ensure the cells are completely covered.
-
Incubation: Incubate the plates at 37°C (without CO2) overnight in a sealed container to prevent evaporation.
-
Visualization: Observe the cells under a microscope for the development of a blue color in the cytoplasm of senescent cells.
-
Quantification: Count the number of blue-stained (positive) cells and the total number of cells in several random fields to determine the percentage of SA-β-Gal positive cells.
Protocol 3: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat the cells in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the 24-hour treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-aging effects of Dcp-LA on skin cells.
References
Application Notes and Protocols for the Quantification of Dcp-LA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) is a synthetic analog of linoleic acid with two cyclopropane rings replacing the cis-double bonds. This structural modification confers greater stability and potent biological activity. Dcp-LA has garnered significant interest in neuroscience and drug development for its potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer's. It has been shown to modulate several key signaling pathways, including the activation of protein kinase C epsilon (PKCε) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), and the inhibition of protein phosphatase 1 (PP1).[1]
Accurate quantification of Dcp-LA in various tissues is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. This document provides detailed application notes and protocols for the analytical methods applicable to Dcp-LA quantification in tissue samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for lipid molecules.
Data Presentation: Quantitative Analysis of Cyclopropane Fatty Acids in Tissues
To date, specific quantitative data on the concentration of Dcp-LA in tissues following administration is not extensively available in peer-reviewed literature. However, studies on naturally occurring and other related cyclopropane fatty acids (CPFAs) provide valuable context for expected concentrations and analytical approaches.
For illustrative purposes, the following table summarizes quantitative data for a related compound, cyclopropaneoctanoic acid 2-hexyl, identified in human tissues.[2][3][4] It is crucial to note that these values are for a different, though structurally related, molecule and should be considered as a reference for the potential order of magnitude and not as direct data for Dcp-LA.
| Tissue/Sample Type | Compound | Method | Concentration (% of Total Fatty Acids) | Reference |
| Human Adipose Tissue | Cyclopropaneoctanoic acid 2-hexyl | GC-MS | ~0.4% | [2][3][4] |
| Human Serum | Cyclopropaneoctanoic acid 2-hexyl | GC-MS | ~0.2% | [2][3][4] |
Signaling Pathways of Dcp-LA
Dcp-LA exerts its biological effects by modulating key intracellular signaling cascades. Understanding these pathways is essential for interpreting quantitative data in the context of drug efficacy and mechanism of action.
Caption: Dcp-LA signaling cascade.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the quantification of Dcp-LA in tissue samples. As no single validated method has been published specifically for Dcp-LA, this protocol synthesizes best practices for lipid extraction and LC-MS/MS analysis of fatty acids and related molecules from complex biological matrices.
Experimental Workflow Overview
Caption: Workflow for Dcp-LA quantification in tissues.
Protocol 1: Tissue Sample Preparation and Lipid Extraction
This protocol describes the extraction of total lipids from tissue samples, a critical step for isolating Dcp-LA from the complex tissue matrix.
Materials:
-
Tissue sample (e.g., brain, liver, adipose), stored at -80°C
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Homogenizer (e.g., Bead beater or Potter-Elvehjem)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (or 0.88% KCl)
-
Internal Standard (IS): A stable isotope-labeled Dcp-LA (e.g., Dcp-LA-d4) is highly recommended. If unavailable, a structurally similar cyclopropane fatty acid can be used.
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Centrifuge (refrigerated)
Procedure:
-
Tissue Pulverization:
-
Weigh a frozen tissue sample (typically 50-100 mg).
-
In a pre-chilled mortar, add a small amount of liquid nitrogen and the tissue sample.
-
Grind the tissue to a fine powder using the pestle. Allow the liquid nitrogen to evaporate.
-
-
Homogenization and Extraction (Folch Method):
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 20 volumes of ice-cold Chloroform:Methanol (2:1, v/v) solution to the tissue powder (e.g., for 100 mg of tissue, add 2 mL of solvent).
-
Homogenize the sample thoroughly using a homogenizer until a uniform suspension is achieved. Keep the sample on ice.
-
Agitate the mixture on a shaker at 4°C for 30 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of solvent).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers. Three layers will be visible: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids.
-
-
Lipid Collection:
-
Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile:Water, 90:10).
-
Protocol 2: LC-MS/MS Quantification of Dcp-LA
This protocol outlines a general method for the quantification of Dcp-LA using a triple quadrupole mass spectrometer, which provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
Instrumentation and Reagents:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Dcp-LA analytical standard and stable isotope-labeled internal standard.
LC-MS/MS Parameters (to be optimized):
| Parameter | Suggested Setting |
| LC Gradient | 5-minute gradient from 70% to 98% B, hold for 2 min, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| Ionization Mode | ESI Negative (for underivatized FA) or Positive (for derivatized FA) |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| MRM Transitions | To be determined by direct infusion of Dcp-LA standard. Precursor ion will be [M-H]⁻ for negative mode. Product ions will result from fragmentation of the parent molecule. |
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of Dcp-LA analytical standard in a suitable organic solvent (e.g., ethanol).
-
Create a series of calibration standards by spiking known amounts of the Dcp-LA stock solution into a blank tissue matrix extract (prepared using the same protocol as the samples). This will account for matrix effects. A typical concentration range might be 1 ng/mL to 1000 ng/mL.
-
Add a constant concentration of the internal standard to all calibration standards and samples.
-
-
Sample Analysis:
-
Inject the reconstituted tissue extracts and the calibration standards onto the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring for the specific precursor-to-product ion transitions for Dcp-LA and its internal standard.
-
-
Quantification:
-
Integrate the peak areas for Dcp-LA and the internal standard in each sample and standard.
-
Calculate the ratio of the Dcp-LA peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Dcp-LA in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
The final tissue concentration is typically reported as ng/g of tissue.
-
Note on Derivatization: For fatty acids that exhibit poor ionization efficiency in their free form, chemical derivatization can significantly enhance sensitivity. Reagents that introduce a permanently charged group (e.g., a quaternary amine for positive mode ESI) can improve detection limits. While this adds a step to the sample preparation, it may be necessary for quantifying low-abundance species.
Conclusion
The protocols and information provided herein offer a robust framework for researchers to develop and implement analytical methods for the quantification of Dcp-LA in tissue samples. While a specific, validated method for Dcp-LA is not publicly available, the principles of lipid extraction and LC-MS/MS analysis for similar fatty acids are well-established and adaptable. Accurate quantification is a cornerstone of preclinical and clinical development, enabling a deeper understanding of the therapeutic potential of novel compounds like Dcp-LA.
References
- 1. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Cyclopropaneoctanoic Acid 2-Hexyl in Human Adipose Tissue and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cyclopropaneoctanoic acid 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for the Storage and Handling of Dcp-LA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper storage, handling, and experimental use of Dcp-LA (8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid), a selective protein kinase C epsilon (PKCε) activator. Adherence to these best practices is crucial for ensuring the compound's stability, efficacy, and for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
Dcp-LA is a derivative of linoleic acid with cyclopropane rings replacing the cis-double bonds, which contributes to its enhanced stability. It is a clear oil at room temperature.[1]
Table 1: Physical and Chemical Properties of Dcp-LA
| Property | Value |
| Molecular Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.5 g/mol |
| Appearance | Clear Oil[1] |
| Solubility | Soluble in DMSO (>2mg/mL)[1] |
| Boiling Point | 417.047°C at 760 mmHg[1] |
| Density | 0.969g/cm³[1] |
Storage and Stability
Proper storage of Dcp-LA is critical to maintain its biological activity. Recommendations for storage of both the powdered form and solutions are outlined below.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C[2] | Up to 3 years | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] |
| In Solvent (e.g., DMSO) | -80°C[2] | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions
Dcp-LA is intended for laboratory research use only. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling Dcp-LA.[3]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols.[2]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][3]
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[2]
-
Disposal: Dispose of waste materials according to institutional and local regulations.[2]
Mechanism of Action and Signaling Pathways
Dcp-LA is a selective and direct activator of Protein Kinase C epsilon (PKCε).[4] Its mechanism of action involves multiple signaling pathways that are particularly relevant in neuronal cells and models of neurodegenerative diseases like Alzheimer's Disease.
-
PKCε Activation: Dcp-LA directly binds to and activates PKCε, leading to the phosphorylation of its downstream targets.[4]
-
Neuroprotection and Synaptic Plasticity: Activated PKCε plays a crucial role in neuroprotection and enhancing synaptic plasticity. It can inactivate Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease.[1] Dcp-LA also activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) and inhibits protein phosphatase-1 (PP-1), which further contributes to the potentiation of AMPA receptor responses.[4]
-
Inhibition of Apoptosis: Dcp-LA has been shown to protect neurons from oxidative stress-induced apoptosis by inhibiting the activation of caspase-3 and -9.[4]
Below are diagrams illustrating the key signaling pathways modulated by Dcp-LA and a general experimental workflow for its use.
Caption: Dcp-LA signaling pathways in neuronal cells.
Caption: General experimental workflow for Dcp-LA.
Experimental Protocols
Preparation of Dcp-LA Stock Solution
Materials:
-
Dcp-LA (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
Protocol:
-
Allow the Dcp-LA powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of Dcp-LA powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the Dcp-LA is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol for a Neuroprotection Assay Using Dcp-LA in SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of Dcp-LA against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Dcp-LA stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTS assay kit or similar viability assay
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
Experimental Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Dcp-LA Treatment:
-
Prepare working solutions of Dcp-LA by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO at the same final concentration as the highest Dcp-LA concentration) should also be prepared.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of Dcp-LA or the vehicle control.
-
Pre-incubate the cells with Dcp-LA for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium at the desired concentration (the optimal concentration should be determined empirically, e.g., 100-500 µM).
-
Add the H₂O₂ solution to the wells containing the Dcp-LA-treated and control cells.
-
Incubate the plates for an additional 24 hours.
-
-
Assessment of Cell Viability (MTS Assay):
-
After the 24-hour incubation with H₂O₂, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Assessment of Apoptosis (Flow Cytometry):
-
For apoptosis analysis, seed cells in larger format plates (e.g., 6-well plates).
-
Following the same treatment protocol, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Table 3: Example Plate Layout for Neuroprotection Assay (96-well plate)
| 1 | 2 | 3 | 4 | 5 | 6 | 7-12 | |
| A-C | Untreated Control | Vehicle Control + H₂O₂ | Dcp-LA (10 nM) + H₂O₂ | Dcp-LA (100 nM) + H₂O₂ | Dcp-LA (1 µM) + H₂O₂ | H₂O₂ only | (Replicates) |
| D-F | (Replicates) | (Replicates) | (Replicates) | (Replicates) | (Replicates) | (Replicates) | |
| G-H | (Controls without H₂O₂) |
By following these guidelines and protocols, researchers can effectively utilize Dcp-LA in their studies to investigate its role in cellular signaling and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
troubleshooting Dcp-LA solubility issues
Welcome to the technical support center for Dcp-LA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Dcp-LA?
A1: Dcp-LA, also known by its synonym FR 236924, is a derivative of linoleic acid.[1][2] Its chemical name is 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid.[3] It functions as a selective and potent activator of protein kinase C-epsilon (PKCε).[1][3] In its pure form, it is a clear oil.[4]
Q2: What are the recommended solvents for Dcp-LA?
A2: Dcp-LA is poorly soluble in aqueous solutions but can be dissolved in several organic solvents. The most commonly used solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[1] Solubility can vary between suppliers and batches, so it is crucial to refer to the manufacturer's product data sheet.
Q3: How should I store Dcp-LA and its stock solutions?
A3: Dcp-LA as a neat oil should be stored at 2-8°C or -20°C as recommended by the supplier.[4][5] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month to ensure stability.[2] A study on a similar compound showed that storage at approximately 4°C, protected from light, significantly improved stability and minimized decomposition.[6]
Troubleshooting Guide
Q1: My Dcp-LA is not dissolving at the desired concentration. What should I do?
A1: If you are experiencing difficulty dissolving Dcp-LA, consider the following steps:
-
Verify Solvent and Concentration: Ensure you are using an appropriate organic solvent like DMSO, DMF, or Ethanol. Check the reported solubility limits in the data table below, as your desired concentration may exceed them.
-
Gentle Warming: Warm the solution gently to 37°C. An increase in temperature often increases the solubility of a substance.[7][8]
-
Agitation/Vortexing: Vortex or agitate the solution to increase the interaction between the solvent and the solute.[7][9]
-
Sonication: Use a bath sonicator for a short period. The energy from sonication can help break down solute aggregates and enhance dissolution.
-
Use a Different Solvent: If issues persist, consider using a solvent with higher reported solubility, such as DMF.[1]
Q2: Dcp-LA precipitated after I added it to my aqueous cell culture medium or buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from an organic stock solution into an aqueous medium. Precipitation occurs because the drug's concentration exceeds its solubility limit in the final aqueous solution.
-
Lower Final Concentration: The most straightforward solution is to decrease the final concentration of Dcp-LA in your aqueous medium.
-
Increase Solvent in Final Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of solvent toxicity in your experimental system. Typically, DMSO concentrations are kept below 0.5% in cell-based assays.
-
Use a Surfactant or Carrier: Consider incorporating a biocompatible surfactant (e.g., Polysorbate 80) or a carrier protein (e.g., bovine serum albumin - BSA) in your aqueous medium to help solubilize the compound.[10][11]
-
Serial Dilutions: Perform serial dilutions, adding the Dcp-LA stock solution to the aqueous buffer in a stepwise manner while vortexing to avoid localized high concentrations that can trigger precipitation.
Q3: I am observing high variability in my experimental results. Could this be related to Dcp-LA solubility?
A3: Yes, inconsistent solubility can be a significant source of experimental variability. If Dcp-LA is not fully dissolved or precipitates during the experiment, the actual concentration delivered to the cells or target system will be inconsistent.
-
Visually Inspect Solutions: Before each use, visually inspect your stock and working solutions for any signs of precipitation. If crystals are visible, try to redissolve them using the methods in Q1.
-
Prepare Fresh Dilutions: Prepare fresh working solutions from your stock solution for each experiment to minimize issues related to stability and precipitation over time.[6]
-
Filter Sterilization: When preparing solutions for cell culture, use a 0.22 µm syringe filter. Be aware that if the drug is not fully dissolved, the filter may remove undissolved particles, leading to a lower effective concentration. Ensure complete dissolution before filtration.
Data Presentation
Table 1: Reported Solubility of Dcp-LA in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | >2 mg/mL, 1 mg/mL, 25 mg/mL | [1][4][5][12] |
| DMF | 50 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
Note: Solubility values can vary between different sources and batches. This table should be used as a guideline.
Experimental Protocols
Protocol 1: Preparation of a Dcp-LA Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.
Materials:
-
Dcp-LA (neat oil)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Methodology:
-
Equilibrate the Dcp-LA vial to room temperature.
-
Weigh the appropriate amount of Dcp-LA or, if supplied in a pre-weighed vial, proceed to the next step. For example, for 1 mg of Dcp-LA, you will add 100 µL of DMSO to make a 10 mg/mL solution.
-
Using a calibrated pipette, add the calculated volume of DMSO directly to the vial containing the Dcp-LA oil.
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the oil is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved droplets or particulates.
-
If dissolution is slow, gently warm the vial to 37°C for 5-10 minutes and vortex again.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: Dilution of Dcp-LA Stock into Aqueous Buffer
This protocol provides a general method for diluting an organic stock solution into an aqueous medium for a cell-based assay.
Methodology:
-
Thaw an aliquot of the Dcp-LA stock solution (from Protocol 1) at room temperature.
-
Calculate the volume of stock solution needed to achieve your desired final concentration. Remember to account for the final volume of your assay. Example: To make a 10 µM working solution in 1 mL of media from a 10 mg/mL stock (Molecular Weight: 308.50 g/mol ), you would need ~0.31 µL of stock.
-
Prepare an intermediate dilution if necessary. Direct addition of very small volumes can be inaccurate. For example, first dilute the 10 mg/mL stock 1:100 in DMSO to get a 100 µg/mL solution.
-
Warm the final aqueous buffer or cell culture medium to 37°C.
-
While gently vortexing the aqueous medium, add the required volume of the Dcp-LA stock solution drop-by-drop. This rapid mixing helps prevent precipitation.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or incorporate a solubilizing agent.
Visualizations
Caption: Dcp-LA acts as a selective activator of PKCε, initiating downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCP-LA ≥95% (HPLC), oil | 28399-31-7 [sigmaaldrich.com]
- 5. labsolu.ca [labsolu.ca]
- 6. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - DIPHENYLCYCLOPROPENONE IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspnf.com [uspnf.com]
- 12. DCP-LA - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Optimizing Dcp-LA Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dcp-LA in in vitro systems?
A1: Dcp-LA is a synthetic linoleic acid derivative that acts as a selective activator of Protein Kinase C epsilon (PKCε).[1][2] It can directly activate PKCε, which is involved in diverse cellular signaling pathways, including neuron channel activation and cardioprotection.[1]
Q2: What is a typical effective concentration range for Dcp-LA in in vitro assays?
A2: The effective concentration of Dcp-LA is assay-dependent. For PKC activation in PC-12 cells, a concentration-dependent effect is observed between 10 nM and 100 µM, with a maximal effect at 100 nM.[1] For neuroprotective effects against oxidative stress, concentrations between 1 nM and 100 nM have been shown to be effective. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q3: How should I dissolve Dcp-LA for use in cell culture?
A3: As a hydrophobic compound, Dcp-LA should first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[3][4] Create a concentrated stock solution in 100% DMSO. This stock can then be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low enough to not affect cell viability, typically below 0.5%, with 0.1% being recommended for sensitive or primary cells.[3][4][5]
Q4: Can Dcp-LA be cytotoxic? At what concentrations?
A4: Yes, like many bioactive lipids, Dcp-LA can exhibit cytotoxicity at higher concentrations. The cytotoxic threshold will vary depending on the cell line and assay duration. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Dcp-LA | 1. Suboptimal Concentration: The concentration used may be too low to elicit a response. | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal effective concentration. |
| 2. Compound Instability/Degradation: Dcp-LA may have degraded due to improper storage or handling. | 2. Ensure Dcp-LA is stored correctly (as per manufacturer's instructions). Prepare fresh stock solutions in DMSO and use them promptly. Avoid repeated freeze-thaw cycles. | |
| 3. Solubility Issues: The compound may have precipitated out of the culture medium. | 3. After diluting the DMSO stock into the medium, visually inspect for any precipitation. Sonication can sometimes help to dissolve the compound.[4] Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. | |
| 4. Cell Line Insensitivity: The chosen cell line may not express the target (PKCε) or have the necessary downstream signaling components. | 4. Confirm the expression of PKCε in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to Dcp-LA. | |
| High variability between replicates | 1. Inconsistent Dcp-LA Concentration: Inaccurate pipetting or uneven distribution of the compound in the wells. | 1. Use calibrated pipettes and ensure thorough mixing of the final Dcp-LA solution in the medium before adding to the wells. For adherent cells, add the compound to the medium before plating to ensure even distribution. |
| 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 2. Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity. | |
| 3. Cell Plating Inconsistency: Uneven cell density across wells. | 3. Ensure a homogenous cell suspension before plating and use a consistent plating technique. Allow cells to settle evenly before incubation. | |
| Unexpected Cytotoxicity | 1. High Dcp-LA Concentration: The concentration used is toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value and identify a non-toxic working concentration range. |
| 2. DMSO Toxicity: The final concentration of DMSO in the culture is too high. | 2. Calculate the final DMSO concentration in your wells. It should ideally be ≤ 0.1% for sensitive cells and not exceed 0.5% for most cell lines.[3][4][5] Run a vehicle control with the same final DMSO concentration to assess its specific effect. | |
| 3. Contamination: Bacterial or fungal contamination in the cell culture or reagents. | 3. Regularly check cultures for contamination. Use sterile techniques and filter-sterilize all solutions. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Effective Concentration (PKC Activation) | 10 nM - 100 µM | In situ PKC assay in PC-12 cells | [1] |
| Maximal Effect (PKC Activation) | 100 nM | In situ PKC assay in PC-12 cells | [1] |
| Effective Concentration (Neuroprotection) | 1 nM - 100 nM | Against oxidative stress-induced neuronal death | |
| Recommended Final DMSO Concentration | ≤ 0.5% | General cell culture | [3][4] |
| Recommended Final DMSO for Primary Cells | ≤ 0.1% | Sensitive cell types | [3][4][5] |
Experimental Protocols
Protocol 1: Determination of Dcp-LA Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[6][7]
Materials:
-
Dcp-LA
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dcp-LA Preparation: Prepare a stock solution of Dcp-LA in 100% DMSO. Create serial dilutions of Dcp-LA in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of Dcp-LA and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: In Vitro PKCε Kinase Assay
This protocol is a generalized procedure based on commercially available kinase assay kits.[1][8][9]
Materials:
-
Active PKCε enzyme
-
PKCε substrate (e.g., a specific peptide)
-
Dcp-LA
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare the 2X kinase assay buffer and the ATP solution according to the kit manufacturer's instructions.
-
Dcp-LA Dilution: Prepare serial dilutions of Dcp-LA in the appropriate buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
PKCε substrate
-
Diluted Dcp-LA or vehicle control
-
Diluted active PKCε enzyme
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for the recommended time (e.g., 15-60 minutes).
-
Terminate Reaction and Detect Signal:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended.
-
-
Luminescence Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKCε activity.
Visualizations
Caption: Dcp-LA signaling pathway.
Caption: Experimental workflow for optimizing Dcp-LA concentration.
References
- 1. promega.com [promega.com]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. PKC epsilon Kinase Enzyme System Application Note [promega.in]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Dcp-LA Instability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability of Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Dcp-LA instability in solution?
A1: While direct studies on Dcp-LA degradation are limited, its structural similarity to linoleic acid suggests that it is susceptible to autoxidation. The presence of doubly allylic C-H groups in the linoleic acid backbone makes it vulnerable to reaction with oxygen.[1] Factors that can accelerate this degradation include:
-
Exposure to Oxygen: Atmospheric oxygen is a key reactant in the autoxidation process.
-
Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.
-
Light Exposure: UV light can initiate and promote the formation of free radicals, leading to degradation.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
-
Inappropriate Solvents: The choice of solvent can significantly impact the stability of fatty acid derivatives.
Q2: How should I prepare and store Dcp-LA stock solutions to ensure maximum stability?
A2: Proper preparation and storage are crucial for maintaining the integrity of your Dcp-LA solutions. Based on available data for Dcp-LA and general best practices for fatty acids, we recommend the following:
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) is a recommended solvent for stock solutions.[2] Ethanol can also be used to improve solubility and stability.[3] | DMSO is a good solvent for many organic molecules and can help to minimize oxidation. Ethanol can help to stabilize micelles of fatty acids.[3] |
| Concentration | Prepare a concentrated stock solution (e.g., 10 mM in DMSO).[2] | Concentrated stocks are often more stable and can be diluted to the final working concentration immediately before use. |
| Storage Temperature | Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] | Low temperatures significantly slow down the rate of chemical degradation. |
| Atmosphere | Overlay the stock solution with an inert gas like argon or nitrogen before sealing the vial. | This displaces oxygen, a key component in the autoxidation of fatty acids. |
| Light Conditions | Store vials in the dark or use amber vials. | Protects the compound from light-induced degradation. |
Q3: My experimental results are inconsistent. Could Dcp-LA degradation be the cause? What are the signs of degradation?
A3: Yes, inconsistent results can be a sign of compound instability. Signs that your Dcp-LA solution may have degraded include:
-
Loss of biological activity: You may observe a decrease in the expected biological effect, such as reduced activation of PKCε.
-
Changes in appearance: The solution may become cloudy or show signs of precipitation.
-
Appearance of new peaks in analytical analyses: Techniques like High-Performance Liquid Chromatography (HPLC) may reveal additional peaks corresponding to degradation products.
Q4: What strategies can I employ to minimize Dcp-LA degradation in my aqueous experimental buffers?
A4: Working with Dcp-LA in aqueous buffers requires careful consideration to maintain its stability. Here are some strategies:
-
Use Freshly Prepared Solutions: Prepare working solutions of Dcp-LA from a stable stock solution immediately before each experiment.
-
Incorporate Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit oxidation.[4]
-
Use Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Control pH: While the optimal pH for Dcp-LA stability has not been extensively studied, maintaining a consistent and appropriate pH for your experimental system is important.
-
Minimize Headspace: When preparing solutions, minimize the amount of air in the vial to reduce oxygen exposure.
Troubleshooting Guide
If you suspect Dcp-LA instability is affecting your experiments, follow this troubleshooting workflow:
Caption: A workflow for troubleshooting Dcp-LA instability.
Experimental Protocols
Protocol 1: Assessment of Dcp-LA Stability in Solution using HPLC
This protocol outlines a general method to assess the stability of Dcp-LA in a specific solvent or buffer over time.
Materials:
-
Dcp-LA
-
High-purity solvent (e.g., DMSO, ethanol)
-
Experimental buffer of interest
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic Acid, gradient)
-
Autosampler vials
Procedure:
-
Prepare Dcp-LA Solution: Prepare a solution of Dcp-LA in the solvent or buffer of interest at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram.
-
Incubation: Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Data Analysis:
-
Monitor the peak area of the Dcp-LA peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of any new peaks, which would correspond to degradation products.
-
Calculate the percentage of Dcp-LA remaining at each time point relative to the initial time point.
-
Visualizations
Caption: The chemical structure of Dcp-LA.
Caption: A hypothetical autoxidation pathway for Dcp-LA.
References
DCP-LA Experimental Technical Support Center
Welcome to the technical support center for DCP-LA experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of DCP-LA, a linoleic acid derivative known to selectively activate Protein Kinase C epsilon (PKCε) and inhibit Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is DCP-LA and what are its primary molecular targets?
DCP-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid) is a synthetic linoleic acid derivative.[2] Its primary and well-documented molecular targets are:
-
Protein Kinase C epsilon (PKCε): DCP-LA is a selective activator of PKCε.[1][2][4] It is believed to bind to the phosphatidylserine binding site on PKCε.[4]
-
Protein Tyrosine Phosphatase 1B (PTP1B): DCP-LA acts as a potent inhibitor of PTP1B.[2]
DCP-LA has also been shown to activate Ca2+/calmodulin-dependent protein kinase II (CaMKII) and inhibit protein phosphatase-1 (PP-1).[1]
Q2: What are the recommended storage and handling conditions for DCP-LA?
Proper storage is crucial to maintain the stability and activity of DCP-LA. Based on supplier recommendations, stock solutions should be stored under the following conditions:
| Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data from MedChemExpress.[1]
It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro experiments, aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In what solvents is DCP-LA soluble?
Troubleshooting Guide
This guide addresses specific issues that may arise during DCP-LA experiments in a question-and-answer format.
Issue 1: Inconsistent or No Biological Effect Observed
Q: I am not observing the expected biological effect of DCP-LA in my cellular assay. What could be the problem?
A: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Experimental Conditions:
-
Concentration: The effective concentration of DCP-LA can be cell-type dependent. While effects have been observed in the nanomolar range (e.g., 10-100 nM), it may be necessary to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.[1]
-
Treatment Duration: The incubation time required to observe an effect can vary. Published studies have used treatment times ranging from minutes to 24 hours.[1] An initial time-course experiment is recommended.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range.
-
-
Assay System:
-
Target Expression: Confirm that your cell line expresses the primary targets of DCP-LA, namely PKCε and PTP1B.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to lipophilic compounds, reducing their effective concentration. Consider reducing the serum percentage during treatment or using serum-free media if your cell line can tolerate it.
-
Experimental Protocols
Protocol 1: General Cell Treatment with DCP-LA
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of DCP-LA Working Solution:
-
Thaw the DCP-LA stock solution (e.g., 10 mM in DMSO) on ice.
-
Pre-warm the required volume of cell culture medium (with or without serum, as optimized) to 37°C.
-
Perform serial dilutions of the DCP-LA stock in the pre-warmed medium to achieve the desired final concentrations. Gently vortex between dilutions.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of DCP-LA (and vehicle control, e.g., 0.1% DMSO) to the cells.
-
Incubate for the desired period (e.g., 10 minutes to 24 hours) at 37°C in a CO2 incubator. [1]4. Downstream Analysis: Proceed with your specific assay (e.g., Western blot for protein phosphorylation, immunofluorescence for protein localization, or a functional assay).
-
Protocol 2: In Vitro PTP1B Activity Assay
This protocol is a generalized example based on common phosphatase assays.
-
Reagents:
-
Recombinant human PTP1B.
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).
-
DCP-LA and a known PTP1B inhibitor (e.g., sodium orthovanadate) as a positive control. [2]2. Procedure:
-
Prepare dilutions of DCP-LA in the assay buffer.
-
In a 96-well plate, add PTP1B enzyme to the assay buffer.
-
Add the DCP-LA dilutions or control compounds to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Read the absorbance at 405 nm to quantify the amount of dephosphorylated pNPP.
-
-
Data Analysis: Calculate the percentage of PTP1B inhibition relative to the vehicle control.
This technical support guide provides a starting point for troubleshooting your DCP-LA experiments. Given the limited specific literature on experimental pitfalls with this compound, a systematic approach to optimizing your experimental conditions and including rigorous controls is highly recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Support Center: Synthesis of Dcp-LA
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Dcp-LA (2,4-dichloro-α-linolenic acid) synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing Dcp-LA?
A1: The main challenge in synthesizing Dcp-LA is achieving selective dichlorination at the C-2 and C-4 positions of the α-linolenic acid backbone without promoting side reactions at the three double bonds. The double bonds are highly susceptible to electrophilic addition, which can lead to a complex mixture of chlorinated byproducts and a low yield of the desired Dcp-LA.
Q2: What are the most common side reactions observed during the chlorination of α-linolenic acid?
A2: The most prevalent side reactions include:
-
Addition Reactions: Chlorine can add across the double bonds, leading to tetrachloro- and hexachloro- derivatives.
-
Over-chlorination: More than two chlorine atoms may be substituted on the fatty acid chain.
-
Formation of Chlorohydrins: If water is present, hypochlorous acid (HOCl) can form and react with the double bonds to produce chlorohydrins.[1][2][3][4]
-
Oxidation and Polymerization: The highly reactive conditions can lead to oxidation of the fatty acid or polymerization.[5]
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the products?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the reaction mixture.[6][7] To make the fatty acids sufficiently volatile for GC analysis, they typically need to be derivatized, for example, by converting them to their methyl esters (FAMEs).[7] For purification and isolation of the final product, chromatographic techniques such as thin-layer chromatography (TLC), normal phase, or reversed-phase chromatography are often employed.[6][8][9]
Troubleshooting Guide
Low or No Yield of Dcp-LA
Q: My reaction yields are consistently low. What are the likely causes and how can I improve the yield?
A: Low yields in Dcp-LA synthesis are common and can stem from several factors. Below is a systematic guide to troubleshooting this issue.
1. Reaction Conditions:
-
Chlorinating Agent: The choice and amount of chlorinating agent are critical. Stronger agents may be less selective. Consider using a milder and more selective agent like Trichloroisocyanuric acid (TCCA).[10][11] The molar ratio of the chlorinating agent to α-linolenic acid should be carefully optimized.
-
Temperature: High temperatures can favor side reactions and decomposition. It is advisable to start at a low temperature and gradually increase it while monitoring the reaction progress.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion, while excessively long times can promote the formation of byproducts. Time course studies are recommended to determine the optimal duration.
2. Purity of Starting Materials:
-
α-Linolenic Acid: Ensure the starting material is of high purity. The presence of other unsaturated fatty acids will lead to a more complex product mixture.
-
Solvent and Reagents: Use anhydrous solvents and fresh reagents to prevent unwanted side reactions, such as the formation of chlorohydrins in the presence of water.
3. Product Degradation:
-
The desired Dcp-LA product may be unstable under the reaction or workup conditions. Consider using milder workup procedures and purification techniques.
Poor Selectivity and Complex Product Mixture
Q: My analysis shows a complex mixture of chlorinated products instead of primarily Dcp-LA. How can I improve the selectivity?
A: Poor selectivity is a major hurdle. Here are some strategies to enhance the formation of the desired 2,4-dichloro isomer:
-
Protecting Groups: While complex, one advanced strategy could involve the protection of the double bonds before chlorination, followed by deprotection. However, this would add several steps to the synthesis.
-
Catalyst: The use of a catalyst can significantly influence the selectivity of the reaction. Experiment with different catalysts that may favor α-chlorination over addition to the double bonds.
-
Controlled Addition of Reagents: A slow, dropwise addition of the chlorinating agent at a low temperature can help to control the reaction and improve selectivity by keeping the concentration of the reactive species low.
Purification Difficulties
Q: I am struggling to isolate pure Dcp-LA from the reaction mixture. What purification methods are most effective?
A: The purification of chlorinated fatty acids can be challenging due to their similar polarities.
-
Chromatography: High-performance liquid chromatography (HPLC) with a reversed-phase column is often effective. Supercritical fluid chromatography (SFC) is a greener alternative to normal phase chromatography that can also provide good separation.[9]
-
Solid-Phase Extraction (SPE): SPE can be used for a preliminary cleanup of the crude product to remove major impurities before final purification by chromatography.[12]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system could be an effective purification method.
Data Presentation
The following tables provide illustrative data on how varying reaction parameters could influence the yield and selectivity of Dcp-LA synthesis. These are representative examples to guide optimization efforts.
Table 1: Effect of Molar Ratio of Chlorinating Agent on Dcp-LA Synthesis
| Molar Ratio (Chlorinating Agent: α-Linolenic Acid) | Dcp-LA Yield (%) | Monochloro-LA (%) | Polychlorinated Byproducts (%) |
| 1:1 | 15 | 45 | 5 |
| 2:1 | 40 | 25 | 15 |
| 3:1 | 35 | 10 | 30 |
| 4:1 | 20 | 5 | 55 |
Table 2: Influence of Temperature on Dcp-LA Synthesis
| Temperature (°C) | Dcp-LA Yield (%) | Selectivity for Dcp-LA (%) |
| 40 | 25 | 60 |
| 60 | 42 | 55 |
| 80 | 38 | 40 |
| 100 | 15 | 20 |
Experimental Protocols
Note: The following is a representative protocol for the α-chlorination of α-linolenic acid. Given the challenges, significant optimization will be required.
Protocol 1: Synthesis of Dcp-LA via α-Chlorination
-
Preparation: In a round-bottom flask, dissolve α-linolenic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Add a catalyst (e.g., PCl₃, 0.1 equivalents) and stir the mixture.[10]
-
Chlorination: Slowly add Trichloroisocyanuric acid (TCCA, 2.2 equivalents) portion-wise over a period of 1-2 hours while maintaining the reaction temperature at 60-80°C.[10]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS (after derivatization).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove solid byproducts. Wash the filtrate with a solution of sodium metabisulfite (10% w/v) to quench any remaining TCCA, followed by a brine wash.[10]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or preparative HPLC.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Esterification: Take a small sample of the crude or purified product and dissolve it in a solution of 2% sulfuric acid in methanol.
-
Reaction: Heat the mixture at 60°C for 1-2 hours.
-
Extraction: After cooling, add water and extract the FAMEs with hexane.
-
Analysis: Wash the hexane layer with water, dry it over anhydrous sodium sulfate, and analyze by GC-MS.
Visualizations
Caption: Workflow for the synthesis and purification of Dcp-LA.
Caption: Troubleshooting flowchart for Dcp-LA synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation pathways of linoleic acid revisited with electrodynamic balance–mass spectrometry - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00127F [pubs.rsc.org]
- 6. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
Dcp-LA off-target effects and how to mitigate them
Welcome to the technical support center for Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is Dcp-LA and what are its primary molecular targets?
A1: Dcp-LA is a synthetic derivative of linoleic acid. Its primary molecular targets have been identified as:
-
Protein Kinase C epsilon (PKCε): Dcp-LA is a selective activator of PKCε.[1][2]
-
Protein Tyrosine Phosphatase 1B (PTP1B): Dcp-LA also functions as an inhibitor of PTP1B.[3]
Q2: What are the known on-target signaling pathways of Dcp-LA?
A2: Dcp-LA modulates signaling pathways downstream of its primary targets. The activation of PKCε can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PTP1B, a negative regulator of insulin and leptin signaling, can enhance these metabolic pathways.
Q3: What are the potential sources of Dcp-LA's off-target effects?
A3: Potential off-target effects of Dcp-LA can arise from its interaction with unintended molecules, primarily due to its dual-action nature:
-
Cross-reactivity with other PKC isoforms: While Dcp-LA is reported to be a selective activator of PKCε, residual activation of other PKC isoforms (e.g., PKCγ) has been observed, although to a much lesser extent.[1][4]
-
Interaction with other Protein Tyrosine Phosphatases (PTPs): The active site of PTP1B is highly conserved among the PTP family, particularly with T-cell PTP (TCPTP).[5] This structural similarity creates a risk of cross-reactivity with other PTPs.
Q4: Has the selectivity of Dcp-LA been quantitatively assessed?
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during experiments with Dcp-LA, with a focus on distinguishing on-target from off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected phenotypic changes in cells not consistent with PKCε activation or PTP1B inhibition. | The observed phenotype may be due to the modulation of an unknown off-target protein. | 1. Perform a kinase and phosphatase selectivity profiling assay to identify potential off-target interactions (see Experimental Protocols). 2. Use a structurally related but inactive analog of Dcp-LA as a negative control. 3. Employ siRNA or knockout models for suspected off-target proteins to confirm their role in the observed phenotype. |
| Activation of signaling pathways seemingly unrelated to PKCε or PTP1B. | Dcp-LA may be activating other PKC isoforms or inhibiting other PTPs that regulate the unexpected pathway. | 1. Profile the activity of Dcp-LA against a panel of PKC isoforms and PTPs. 2. Use isoform-specific inhibitors for the suspected off-target PKC or PTP to see if the effect is reversed. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of on-target and off-target proteins. | 1. Quantify the expression levels of PKCε, PTP1B, and other relevant PKC and PTP isoforms in the cell lines being used via Western blot or qPCR. 2. Correlate the expression levels with the observed cellular response to Dcp-LA. |
| High background in cellular assays. | This could be due to non-specific binding of Dcp-LA to cellular components. | 1. Optimize the concentration of Dcp-LA used in the assay by performing a dose-response curve. 2. Include appropriate vehicle controls and negative controls in your experimental setup. |
Quantitative Data Summary
Table 1: Selectivity of Dcp-LA for PKC Isoforms
| PKC Isoform | Relative Activation Potency | Reference |
| PKCε | > 7-fold higher than other isoforms | [1] |
| PKCγ | Activated to a much lesser extent than PKCε | [1][4] |
| Other Isoforms | Significantly lower activation compared to PKCε |
Table 2: PTP Selectivity Profile of Dcp-LA
| PTP Isoform | IC50 / % Inhibition | Reference |
| PTP1B | Data not available | - |
| TCPTP | Data not available | - |
| Other PTPs | Data not available | - |
Note: Comprehensive quantitative data on the selectivity of Dcp-LA against a full panel of protein tyrosine phosphatases is not currently available in published literature. Researchers are advised to perform their own selectivity profiling.
Experimental Protocols
1. Protocol for Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of Dcp-LA against a panel of protein kinases using a luminescence-based assay.
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the amount of kinase activity.
-
Materials:
-
Methodology:
-
Prepare a dilution series of Dcp-LA in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of each Dcp-LA dilution or control.
-
Add 2 µL of the Kinase/Buffer mix to each well.
-
Add 2 µL of the Substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each kinase at each Dcp-LA concentration and determine the IC50 values.
-
2. Protocol for Protein Tyrosine Phosphatase (PTP) Inhibition Profiling
This protocol describes a fluorescence-based assay to determine the inhibitory activity of Dcp-LA against a panel of PTPs.[8][9][10][11]
-
Principle: This assay utilizes a fluorogenic phosphatase substrate (e.g., DiFMUP) that becomes fluorescent upon dephosphorylation by a PTP. The rate of fluorescence increase is proportional to the PTP activity.
-
Materials:
-
Recombinant PTP enzymes (PTP1B, TCPTP, etc.)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Dcp-LA
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM DTT, 0.01% Tween-20)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a dilution series of Dcp-LA.
-
In a 384-well plate, add the PTP enzyme solution.
-
Add Dcp-LA or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every minute for 30 minutes) using a plate reader (Excitation/Emission ~355/460 nm).
-
Determine the reaction rate (slope of the linear portion of the fluorescence curve).
-
Calculate the percent inhibition for each PTP at each Dcp-LA concentration and determine the IC50 values.
-
Visualizations
Caption: Dcp-LA dual-action signaling pathway.
References
- 1. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. The design strategy of selective PTP1B inhibitors over TCPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [en.bio-protocol.org]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dcp-LA Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dcp-LA (dextran-conjugated linoleic acid) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Dcp-LA and what is its primary mechanism of action?
A1: Dcp-LA is a synthetic derivative of linoleic acid conjugated to a dextran polymer. Its primary known mechanism of action is the selective activation of protein kinase C-epsilon (PKCε), which is involved in various cellular processes, including neuronal signaling and cell survival.
Q2: What are the common administration routes for Dcp-LA in in vivo studies?
A2: The most common administration routes for Dcp-LA in animal models, such as mice, are oral gavage and intravenous (IV) injection. The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the formulation of the Dcp-LA. Oral administration is often preferred for its convenience and has been used successfully in studies with a dosage of 1 mg/kg in 5xFAD mice. Intravenous injection allows for direct systemic delivery and can be used for nanoparticle formulations.[1][2]
Q3: What are the key considerations when formulating Dcp-LA for in vivo delivery?
A3: Key considerations for formulating Dcp-LA include its stability, solubility, and the potential for aggregation. As a dextran-conjugated fatty acid, Dcp-LA has amphiphilic properties. Formulations should be designed to maintain the stability of the conjugate and prevent the aggregation of the lipid component. Nanoparticle-based delivery systems, such as those made from dextran and stearic acid with a polyethylene glycol (PEG) coating, can be a suitable approach to protect the compound and improve its stability.[3]
Q4: How can I monitor the biodistribution of Dcp-LA in vivo?
A4: To monitor the biodistribution of Dcp-LA, it can be conjugated with a fluorescent label, such as fluorescein isothiocyanate (FITC) or tetramethylrhodamine isothiocyanate (TRITC).[4] Following administration of the labeled Dcp-LA, tissues of interest can be collected at various time points, and the fluorescence can be quantified using techniques like fluorescence microscopy or in vivo imaging systems. This allows for the visualization and quantification of Dcp-LA accumulation in different organs.[5][6][7]
Troubleshooting Guides
Formulation and Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation or aggregation of Dcp-LA solution/suspension. | - Poor solubility of the Dcp-LA conjugate.- pH or ionic strength of the vehicle is not optimal.- Aggregation of the linoleic acid component. | - Optimize the formulation vehicle: Experiment with different biocompatible solvents or buffer systems. Consider the use of surfactants or co-solvents.- Prepare a nanoparticle formulation: Encapsulating Dcp-LA in nanoparticles can improve its stability and prevent aggregation.[3]- Sonication: Use bath or probe sonication to disperse any aggregates before administration. |
| Low encapsulation efficiency in nanoparticle formulations. | - Inefficient interaction between Dcp-LA and the nanoparticle matrix.- Suboptimal parameters during nanoparticle preparation (e.g., stirring speed, temperature). | - Modify the nanoparticle composition: Adjust the ratio of polymers and lipids to enhance the affinity for Dcp-LA.- Optimize preparation method: Systematically vary parameters such as sonication time, homogenization speed, and temperature to improve encapsulation.- Purify the nanoparticles: Use techniques like dialysis or ultracentrifugation to remove unencapsulated Dcp-LA.[8] |
| Degradation of Dcp-LA during storage. | - Hydrolysis of the ester linkage between dextran and linoleic acid.- Oxidation of the linoleic acid component. | - Conduct stability studies: Assess the stability of your formulation under different storage conditions (temperature, light exposure).[9][10][11][12][13]- Store appropriately: Store formulations at recommended temperatures (e.g., 4°C or -20°C) and protect from light.- Use antioxidants: Consider adding a biocompatible antioxidant to the formulation to prevent lipid peroxidation. |
In Vivo Administration Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty with intravenous injection of nanoparticle suspension. | - Aggregation of nanoparticles leading to needle blockage.- Viscosity of the formulation is too high. | - Check for aggregates: Visually inspect the suspension for any visible particles. If present, sonicate briefly before injection.- Use appropriate needle size: A 27-30G needle is typically suitable for tail vein injections in mice.[1]- Dilute the formulation: If viscosity is an issue, dilute the suspension with a sterile, isotonic vehicle like saline. |
| Stress or adverse reactions in animals after oral gavage. | - Improper gavage technique.- The formulation is irritating to the gastrointestinal tract. | - Ensure proper training: Oral gavage should be performed by trained personnel to minimize stress and risk of injury to the animal.- Optimize the vehicle: Use a well-tolerated vehicle for oral administration. Water or saline are common choices.- Monitor animals closely: Observe animals for any signs of distress after administration. |
| Inconsistent results between animals. | - Variation in dosing accuracy.- Differences in animal handling and stress levels.- Instability of the formulation leading to variable dosing. | - Ensure accurate dosing: Calibrate all equipment and use precise techniques for dose preparation and administration.- Standardize procedures: Maintain consistent animal handling, timing of administration, and environmental conditions.- Check formulation stability: Ensure the Dcp-LA formulation is stable and homogenous throughout the dosing period. |
| Potential for toxicity. | - High dosage of Dcp-LA.- Toxicity of the dextran carrier or other formulation components. | - Perform dose-response studies: Determine the optimal therapeutic dose with minimal toxicity.- Evaluate individual components: Assess the toxicity of the dextran carrier and other excipients alone.- Monitor for adverse effects: Closely observe animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of organ damage. Dextran itself is generally biocompatible, but high molecular weight dextrans or certain derivatives can have side effects.[14][15][16][17] |
Experimental Protocols
Dcp-LA Nanoparticle Formulation (Representative Protocol)
This protocol is a representative example adapted from general methods for preparing dextran-based nanoparticles. Optimization will be required for your specific Dcp-LA conjugate.
Materials:
-
Dcp-LA (dextran-conjugated linoleic acid)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Method:
-
Organic Phase Preparation: Dissolve a specific amount of Dcp-LA and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Sonicate the mixture on ice using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated Dcp-LA. Repeat the centrifugation and washing steps two to three times.
-
Resuspension: Resuspend the final nanoparticle pellet in a sterile, isotonic solution (e.g., phosphate-buffered saline) for in vivo administration.
In Vivo Administration Protocols
Oral Gavage in Mice:
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the mouse's mouth and advance it along the roof of the mouth towards the esophagus.
-
Dose Administration: Once the needle is in the correct position (in the stomach), slowly administer the Dcp-LA formulation. The typical volume for a mouse is 0.1-0.2 mL.
-
Needle Withdrawal: Gently withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Intravenous (Tail Vein) Injection in Mice: [1][18][19]
-
Animal Warming: Warm the mouse under a heat lamp or by placing its tail in warm water to dilate the tail veins.
-
Animal Restraint: Place the mouse in a restraint device to secure it and expose the tail.
-
Vein Visualization: Disinfect the tail with 70% ethanol to help visualize the lateral tail veins.
-
Needle Insertion: Using a 27-30G needle attached to a syringe containing the Dcp-LA nanoparticle suspension, insert the needle into one of the lateral tail veins at a shallow angle.
-
Dose Administration: Slowly inject the suspension. If there is resistance or swelling, the needle is not in the vein, and you should withdraw and try again at a more proximal site. The typical injection volume is 100-200 µL.[1]
-
Needle Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 2. mdpi.com [mdpi.com]
- 3. Dextran drug delivery systems - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. Biodistribution of fluoresceinated dextran using novel nanoparticles evading reticuloendothelial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo administration of fluorescent dextrans for the specific and sensitive localization of brain vascular pericytes and their characterization in normal and neurotoxin exposed brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combining Dextran Conjugates with Stimuli-Responsive and Folate-Targeting Activity: A New Class of Multifunctional Nanoparticles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. japsonline.com [japsonline.com]
- 11. www3.paho.org [www3.paho.org]
- 12. asean.org [asean.org]
- 13. scribd.com [scribd.com]
- 14. dextran.com [dextran.com]
- 15. In vitro and in vivo biocompatibility of dextran dialdehyde cross-linked gelatin hydrogel films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dextran - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. research.vt.edu [research.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Interpreting Lupus Anticoagulant (LA) Experimental Results
A Note on Terminology: The query "Dcp-LA" is ambiguous. Based on the context of experimental challenges for researchers and drug development professionals, this guide focuses on Lupus Anticoagulant (LA) testing, a common area of complexity in hematology and immunology. Should you require information on a different agent, please specify.
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals interpret Lupus Anticoagulant (LA) experimental results accurately.
Troubleshooting Guides
This section addresses specific issues that may arise during LA testing.
Question: Why are my screening test clotting times prolonged, and how do I proceed?
Answer:
Prolonged clotting times in screening assays like the activated partial thromboplastin time (aPTT) or dilute Russell's viper venom test (dRVVT) are the initial indicators of potential LA presence. However, other conditions can also cause this prolongation. The recommended next step is a mixing study.
Experimental Protocol: The Mixing Test
-
Objective: To distinguish between a factor deficiency and the presence of an inhibitor (like LA).
-
Procedure: The patient's plasma is mixed in a 1:1 ratio with pooled normal plasma (PNP).[1][2]
-
Interpretation:
-
Correction of Clotting Time: If the clotting time of the mixture shortens to within the normal range, it suggests a deficiency in one or more coagulation factors, which the PNP has replenished.[1]
-
No Correction: If the clotting time remains prolonged, it indicates the presence of an inhibitor in the patient's plasma that is acting on the factors in the PNP.[2] This warrants proceeding to confirmatory tests.
-
Question: My mixing study did not correct the prolonged clotting time. How do I confirm the presence of Lupus Anticoagulant?
Answer:
Failure to correct in a mixing study points towards an inhibitor. A confirmatory test is required to demonstrate the phospholipid-dependent nature of this inhibitor, a key characteristic of LA.
Experimental Protocol: Confirmatory Testing
-
Objective: To confirm that the inhibitor is dependent on phospholipids.
-
Principle: LA antibodies prolong clotting time by binding to phospholipid-protein complexes. The confirmatory test involves adding excess phospholipid to the assay. If LA is present, this excess phospholipid will neutralize the antibodies, leading to a shortening of the clotting time.
-
Procedure: The screening test (e.g., dRVVT) is repeated with a reagent containing a high concentration of phospholipids.
-
Interpretation: A significant shortening of the clotting time in the high-phospholipid assay compared to the low-phospholipid screening assay confirms the presence of a phospholipid-dependent inhibitor, i.e., Lupus Anticoagulant.
A typical workflow for LA testing is illustrated below.
Caption: Logical workflow for Lupus Anticoagulant (LA) testing.
Question: How do I manage suspected interference from anticoagulant therapy in my LA test results?
Answer:
Anticoagulant therapy is a major confounder in LA testing, potentially leading to false-positive or false-negative results.[3] Different anticoagulants affect clot-based assays differently.
Troubleshooting Strategies:
-
Timing of Sample Collection: If clinically permissible, the best approach is to collect blood samples after the anticoagulant has been discontinued for an appropriate period.
-
Use of Neutralizing Agents: Some commercial test kits include agents to neutralize certain anticoagulants like heparin.[3] However, their capacity can be exceeded if drug levels are high.[4]
-
Specialized Assays: For patients on Vitamin K antagonists (VKAs), certain assays like the Taipan snake venom time (TSVT) may be less affected.[5]
-
Communication with Clinicians: Close collaboration between the laboratory and clinicians is essential to interpret results in the context of the patient's medication.[3]
The table below summarizes the effects of common anticoagulants on LA testing.
| Anticoagulant | Effect on LA Clot-Based Assays | Potential for False Results | Mitigation Strategies |
| Heparin (UFH/LMWH) | Prolongs clotting times | False Positive | Heparin-neutralizing agents in reagents.[3] |
| Vitamin K Antagonists (e.g., Warfarin) | Prolongs PT/INR; may affect aPTT | False Positive or False Negative | Dilution with pooled normal plasma is not always reliable.[3] Consider specialized tests. |
| Direct Oral Anticoagulants (DOACs) | Variable prolongation depending on the drug and assay | False Positive or False Negative[3] | Testing is not recommended while on DOACs.[3] If unavoidable, test at trough drug levels.[5] |
Frequently Asked Questions (FAQs)
What is the principle of Lupus Anticoagulant testing?
Lupus Anticoagulants are a heterogeneous group of autoantibodies that target phospholipid-binding proteins.[2] In laboratory tests, these antibodies interfere with phospholipid-dependent coagulation assays, leading to a prolongation of clotting time.[2] Paradoxically, in the body, they are associated with an increased risk of thrombosis.[2]
Why is a single negative screening test not sufficient to rule out LA?
No single coagulation assay is sensitive enough to detect all types of LA antibodies.[1] Therefore, guidelines recommend using at least two different test systems based on different principles, such as a dRVVT-based assay and an aPTT-based assay, to maximize detection.[1]
What are the key pre-analytical variables that can affect LA test results?
Pre-analytical issues are a significant challenge in LA testing.[3] Key variables include:
-
Anticoagulant: Sodium citrate is required. The tube must be filled correctly to ensure the proper blood-to-anticoagulant ratio.
-
Platelet Contamination: Plasma should be platelet-poor, as platelets can release phospholipids that may neutralize LA, leading to a false-negative result. This is typically achieved by double centrifugation.
-
Sample Integrity: Hemolyzed or lipemic samples can interfere with clot detection.
The following diagram illustrates the critical pre-analytical to post-analytical stages.
Caption: Key phases in the Lupus Anticoagulant testing process.
How should quantitative data from LA assays be normalized and interpreted?
Results for mixing and confirmatory tests are often reported as a ratio or an index. For example, a dRVVT screen/confirm ratio is calculated. A ratio above a certain cutoff (e.g., >1.2) is considered positive.[3] Normalization involves comparing the patient's clotting times to those of normal plasma. It is crucial for each laboratory to establish its own reference ranges and cutoffs for these ratios, as they can vary depending on the reagents and instruments used. Different data normalization techniques, such as Min-Max scaling or Z-Score normalization, can be applied in broader research contexts to compare results across different platforms, although they are less common in routine diagnostic reporting.[6][7]
References
- 1. Update on laboratory practice for the diagnosis of lupus anticoagulant and the antiphospholipid syndrome [explorationpub.com]
- 2. Diagnostic Challenges on the Laboratory Detection of Lupus Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing for the lupus anticoagulant: the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of Common Anticoagulants on Coagulation Testing | Choose the Right Test [arupconsult.com]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous Data Normalization and Deep Learning: A Case Study in Human Activity Classification [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Dcp-LA Experimentation
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for the pleiotropic effects of the linoleic acid derivative, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA).
Frequently Asked Questions (FAQs)
Q1: What are the known pleiotropic effects of Dcp-LA?
A1: Dcp-LA is a multi-target compound known to exert several biological effects through the modulation of different signaling pathways. Its primary pleiotropic effects include:
-
Activation of Protein Kinase C epsilon (PKCε): Dcp-LA is a selective and direct activator of PKCε, which can trigger a cascade of downstream events, including the enhancement of neurotransmitter release.[1][2]
-
Inhibition of Protein Phosphatase 1 (PP1): By inhibiting PP1, Dcp-LA leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn stimulates the exocytosis of AMPA receptors.
-
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): Dcp-LA is a potent inhibitor of PTP1B, a negative regulator of insulin and leptin signaling pathways.[3] This inhibition can enhance receptor tyrosine kinase signaling.
Q2: How can I control for these pleiotropic effects in my experiments?
A2: Controlling for the pleiotropic effects of Dcp-LA is crucial for interpreting experimental results accurately. The primary strategies include:
-
Use of a Specific Diastereomer: The α,β-Dcp-LA diastereomer has been shown to be a selective activator of PKCε with the highest potency among its four diastereomers.[1] Utilizing this specific isomer can significantly reduce off-target effects on PP1 and PTP1B.
-
Pharmacological Inhibition: Use specific inhibitors for the other known targets of Dcp-LA in your experimental setup. For instance, to isolate the effects of PKCε activation, you can co-administer a PTP1B inhibitor and a PP1 activator (though specific activators are less common, inhibitors of downstream effectors like CaMKII can be used).
-
Genetic Knockout/Knockdown Models: Employing cell lines or animal models with genetic deletion or knockdown of PKCε, PTP1B, or PP1 can help elucidate the specific pathways affected by Dcp-LA.[4][5][6][7][8]
-
Control Experiments: Always include appropriate control groups in your experimental design, such as vehicle-treated groups and groups treated with known specific activators or inhibitors of the pathways of interest.
Q3: Where can I find detailed protocols for measuring the activity of Dcp-LA's targets?
A3: This guide provides detailed experimental protocols for measuring the activity of PKCε, PP1, and PTP1B in the "Experimental Protocols" section below. These protocols are based on established methodologies and can be adapted to your specific experimental needs.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results with racemic Dcp-LA.
| Possible Cause | Troubleshooting Step |
| Variable activation of multiple pathways | The racemic mixture of Dcp-LA activates PKCε, and inhibits PP1 and PTP1B to varying degrees. This can lead to high variability. Solution: Switch to the α,β-Dcp-LA diastereomer, which is a selective PKCε activator.[1] |
| Cell type-specific expression of targets | The expression levels of PKCε, PP1, and PTP1B can vary significantly between different cell types, leading to different responses to Dcp-LA. Solution: Perform baseline characterization of your cell model to determine the expression levels of these key targets using techniques like Western blotting or qPCR. |
| Compound stability and degradation | Dcp-LA, like other lipid derivatives, may be prone to degradation. Solution: Prepare fresh stock solutions of Dcp-LA for each experiment and store them under appropriate conditions (e.g., protected from light and oxygen). |
Issue 2: Difficulty in isolating the PKCε-mediated effects of Dcp-LA.
| Possible Cause | Troubleshooting Step |
| Confounding effects from PP1 and PTP1B modulation | Even with α,β-Dcp-LA, there might be minor off-target effects at high concentrations. Solution: Use pharmacological inhibitors for PTP1B (e.g., Trodusquemine)[9] and downstream effectors of PP1 inhibition, such as CaMKII inhibitors (e.g., KN-93), in your control experiments to block these parallel pathways. |
| Feedback loops and pathway crosstalk | Activation of PKCε can indirectly influence other signaling pathways. Solution: Use a systems biology approach. Map the known downstream targets of PKCε in your model system and assess their activation state. Consider using a PKCε knockout/knockdown model as a negative control.[4][8] |
Data Presentation
Table 1: Summary of Dcp-LA's Known Molecular Targets and Control Strategies
| Target | Effect of Dcp-LA | Selective Diastereomer | Pharmacological Inhibitor (for control experiments) | Genetic Model (for control experiments) |
| PKCε | Activation[2] | α,β-Dcp-LA (selective activator)[1] | Staurosporine (non-selective), Gö 6983 (broad-spectrum) | PKCε knockout mice[4][8] |
| PP1 | Inhibition | Not reported to be selective | Okadaic Acid (also inhibits PP2A) | PP1 knockout mice (often lethal, conditional knockouts may be available)[6] |
| PTP1B | Inhibition[3] | Not reported to be selective | Trodusquemine[9] | PTP1B knockout mice[5][7] |
Experimental Protocols
Protocol 1: Measuring PKCε Activity
This protocol is for a cell-based assay to measure PKCε activity upon treatment with Dcp-LA.
Materials:
-
Cell line of interest
-
Dcp-LA (racemic or α,β-diastereomer)
-
PKCε-specific substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Dcp-LA at various concentrations for the desired time.
-
Lyse the cells and immunoprecipitate PKCε using a specific antibody.
-
Resuspend the immunoprecipitated PKCε in kinase buffer.
-
Initiate the kinase reaction by adding the PKCε-specific substrate peptide and [γ-³²P]ATP.
-
Incubate at 30°C for 10-30 minutes.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Measuring PTP1B Activity
This protocol describes a colorimetric assay to measure PTP1B activity.
Materials:
-
Purified recombinant PTP1B
-
Dcp-LA
-
p-nitrophenyl phosphate (pNPP) substrate
-
PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of purified PTP1B in the assay buffer.
-
Add Dcp-LA at various concentrations to the wells of a 96-well plate.
-
Add the PTP1B solution to the wells.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding pNPP.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
Protocol 3: Measuring PP1 Activity
This protocol details a phosphatase assay to measure PP1 activity.
Materials:
-
Purified recombinant PP1
-
Dcp-LA
-
Phosphorylase a (as a substrate)
-
[³²P]-labeled phosphorylase a
-
PP1 assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM MnCl₂)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare [³²P]-labeled phosphorylase a.
-
In a reaction tube, combine the PP1 assay buffer, purified PP1, and Dcp-LA at various concentrations.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding [³²P]-labeled phosphorylase a.
-
Incubate at 30°C for 10-20 minutes.
-
Terminate the reaction by adding cold TCA to precipitate the protein.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Measure the radioactivity in the supernatant, which corresponds to the released [³²P]-inorganic phosphate.
Mandatory Visualizations
Caption: Dcp-LA's pleiotropic effects on major signaling pathways.
References
- 1. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue-specific conditional PKCε knockout mice: a model to precisely reveal PKCε functional role in initiation, promotion and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions and therapeutic potential of protein phosphatase 1: Insights from mouse genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR-/- mouse model of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Dcp-LA Results
Welcome to the technical support center for Dcp-LA, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Dcp-LA and what are its primary cellular targets?
Dcp-LA is a derivative of linoleic acid that functions as a selective activator of Protein Kinase C epsilon (PKCε) and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Its dual activity makes it a significant compound for studying signaling pathways involved in various cellular processes.
Q2: What are the recommended storage conditions for Dcp-LA?
For optimal stability, Dcp-LA should be stored at -20°C for short-term storage and -80°C for long-term storage. Proper storage is critical to prevent degradation and ensure consistent activity in your assays.
Q3: At what concentration is Dcp-LA typically effective?
The effective concentration of Dcp-LA can vary depending on the cell type and the specific assay. However, published studies have shown effects at concentrations around 500 nM for cell-based assays.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: In what solvents is Dcp-LA soluble?
Dcp-LA is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. When preparing stock solutions, ensure that the final concentration of the solvent in your assay is compatible with your experimental system and does not exceed a level that could induce cellular toxicity or interfere with the assay.
Troubleshooting Guides
Inconsistent results in experiments involving Dcp-LA can arise from various factors, from reagent handling to assay execution. The following guides address common problems in a question-and-answer format.
Guide 1: Issues with Dcp-LA Activity
Problem: I am not observing the expected activation of PKCε or inhibition of PTP1B.
-
Is your Dcp-LA properly stored and handled?
-
Question: How was the Dcp-LA stored?
-
Answer: Improper storage can lead to degradation. Ensure that it has been stored at the recommended temperature (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.
-
-
Have you optimized the Dcp-LA concentration?
-
Question: Have you performed a dose-response experiment?
-
Answer: The optimal concentration can vary. A dose-response curve is essential to identify the effective concentration range for your specific cell line and assay conditions.
-
-
Is the solvent concentration appropriate?
-
Question: What is the final concentration of the solvent (e.g., DMSO) in your assay?
-
Answer: High concentrations of solvents can be toxic to cells or interfere with enzyme activity. It is recommended to keep the final solvent concentration below 0.5%.
-
Guide 2: High Variability Between Replicates
Problem: I am seeing significant variability in the results between my experimental replicates.
-
Is your Dcp-LA solution homogeneous?
-
Question: How do you prepare your Dcp-LA working solutions?
-
Answer: Ensure that your Dcp-LA stock solution is fully dissolved and that you vortex it thoroughly before making dilutions. Incomplete dissolution can lead to inconsistent concentrations in your replicates.
-
-
Are your cell cultures consistent?
-
Question: Are you using cells at a consistent passage number and confluency?
-
Answer: Cell signaling responses can change with passage number and confluency. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the experiment.
-
-
Is your assay technique consistent?
-
Question: Are you using consistent incubation times and temperatures?
-
Answer: Small variations in incubation times or temperature fluctuations can impact enzyme kinetics and signaling pathways. Use a calibrated incubator and a timer to ensure consistency.
-
Data Presentation
Table 1: Example of Consistent PTP1B Inhibition Data
| Dcp-LA (nM) | % PTP1B Activity (Replicate 1) | % PTP1B Activity (Replicate 2) | % PTP1B Activity (Replicate 3) | Average % Inhibition | Standard Deviation |
| 0 | 100.0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 10 | 85.2 | 84.5 | 85.9 | 14.8 | 0.7 |
| 50 | 62.1 | 63.5 | 61.7 | 37.6 | 0.9 |
| 100 | 48.9 | 49.5 | 48.2 | 51.1 | 0.7 |
| 500 | 25.3 | 24.8 | 25.9 | 74.7 | 0.6 |
Table 2: Example of Inconsistent PTP1B Inhibition Data
| Dcp-LA (nM) | % PTP1B Activity (Replicate 1) | % PTP1B Activity (Replicate 2) | % PTP1B Activity (Replicate 3) | Average % Inhibition | Standard Deviation |
| 0 | 100.0 | 100.0 | 100.0 | 0.0 | 0.0 |
| 10 | 95.1 | 75.3 | 88.2 | 13.8 | 10.1 |
| 50 | 70.2 | 50.8 | 65.4 | 37.9 | 10.0 |
| 100 | 55.6 | 35.1 | 49.9 | 53.1 | 10.6 |
| 500 | 30.1 | 15.7 | 25.5 | 72.9 | 7.3 |
Experimental Protocols
A detailed experimental protocol is essential for reproducible results. The following is a general protocol for a cell-free PTP1B inhibition assay that can be adapted for use with Dcp-LA.
Protocol: In Vitro PTP1B Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA).[4]
-
Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.
-
Prepare a stock solution of human recombinant PTP1B enzyme in the assay buffer.
-
Prepare a stock solution of Dcp-LA in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentrations of Dcp-LA (or DMSO as a vehicle control) to the appropriate wells.
-
Add the PTP1B enzyme to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.[4]
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[4]
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of PTP1B inhibition for each Dcp-LA concentration relative to the vehicle control.
-
Plot the percent inhibition against the Dcp-LA concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Dcp-LA
Experimental Workflow for a Dcp-LA Assay
Troubleshooting Flowchart for Inconsistent Dcp-LA Results
References
- 1. researchgate.net [researchgate.net]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Dcp-LA quality control and purity assessment
Welcome to the technical support center for Dcp-LA (FR236924), a selective activator of Protein Kinase C epsilon (PKCε). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this novel linoleic acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is Dcp-LA and what is its primary mechanism of action?
A1: Dcp-LA, also known as FR236924, is a synthetic linoleic acid derivative characterized by cyclopropane rings instead of cis-double bonds. Its primary mechanism of action is the selective and direct activation of Protein Kinase C epsilon (PKCε), a key enzyme in various cellular signaling pathways. Dcp-LA has been shown to be involved in processes such as stimulating AMPA receptor exocytosis and protecting neurons from oxidative stress-induced apoptosis by inhibiting caspase-3/-9 activation.[1]
Q2: What are the recommended storage and handling conditions for Dcp-LA?
A2: Proper storage is crucial to maintain the stability and activity of Dcp-LA. For long-term storage, it is recommended to store the compound at -80°C, which should maintain its integrity for up to six months. For short-term storage, -20°C is suitable for up to one month.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the potential impurities or degradation products associated with Dcp-LA?
A3: As a synthetic cyclopropane fatty acid derivative, potential impurities can arise from the synthesis process. These may include unreacted starting materials, byproducts from incomplete reactions, or stereoisomers. Degradation can occur through oxidation or hydrolysis, particularly if not stored under the recommended conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions like acid, base, heat, and oxidation, can help identify potential degradation products.
Q4: How can I confirm the biological activity of my Dcp-LA sample?
A4: The biological activity of Dcp-LA can be confirmed by performing a PKC kinase activity assay. This can be done using either a purified PKCε enzyme preparation or in a cell-based assay. A common method involves treating cells (e.g., HEK-293 or PC-12 cells) with Dcp-LA and then measuring the phosphorylation of a known PKCε substrate by Western blot or using a specific PKC activity assay kit.
Quality Control and Purity Assessment
Ensuring the quality and purity of Dcp-LA is critical for obtaining reliable and reproducible experimental results. A combination of analytical techniques should be employed for a comprehensive assessment.
Certificate of Analysis (CoA) Interpretation
A Certificate of Analysis is a crucial document that provides batch-specific quality control data from the manufacturer. When reviewing a CoA for Dcp-LA, pay close attention to the following parameters:
| Parameter | Typical Method | Importance |
| Identity | ¹H-NMR, Mass Spectrometry | Confirms the chemical structure of the compound. |
| Purity | HPLC/UPLC | Quantifies the percentage of Dcp-LA in the sample. |
| Appearance | Visual Inspection | Indicates the physical state (e.g., solid, oil) and color. |
| Solubility | Solvent Miscibility Test | Provides information on appropriate solvents for stock solutions. |
| Residual Solvents | GC-MS | Ensures that solvents used in synthesis are below acceptable limits. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of Dcp-LA. While a specific, validated protocol for Dcp-LA is not publicly available, a general method for fatty acid derivatives can be adapted.
-
Objective: To separate Dcp-LA from potential impurities and quantify its purity.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 205-215 nm) as fatty acid derivatives often lack a strong chromophore.
-
Sample Preparation: Dissolve a known concentration of Dcp-LA in a suitable organic solvent like methanol or ethanol.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is used to confirm the molecular weight of Dcp-LA and can provide structural information through fragmentation analysis.
-
Objective: To verify the identity and molecular weight of Dcp-LA.
-
Methodology:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Dcp-LA.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Sample Preparation: Infuse a dilute solution of Dcp-LA in a suitable solvent (e.g., methanol with 0.1% formic acid) directly into the mass spectrometer.
-
Data Analysis: Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of Dcp-LA. Further fragmentation (MS/MS) can be performed to confirm the structure by comparing the fragmentation pattern to theoretical predictions.
-
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent or No Biological Activity | Degraded Compound: Improper storage or handling. | Ensure Dcp-LA has been stored at -80°C and protected from light. Use a fresh aliquot. |
| Incorrect Concentration: Errors in preparing stock or working solutions. | Verify calculations and ensure the compound is fully dissolved. Prepare fresh dilutions. | |
| Assay Conditions: Suboptimal pH, temperature, or incubation time for the PKC assay. | Review and optimize the assay protocol. Include positive controls (e.g., phorbol esters) to ensure the assay is working. | |
| Poor Solubility | Inappropriate Solvent: Dcp-LA is a lipophilic molecule. | Prepare stock solutions in organic solvents like DMSO or ethanol. For aqueous buffers, ensure the final solvent concentration is compatible with your experimental system and does not exceed recommended limits (e.g., <0.1% DMSO). |
| Precipitation in Aqueous Media: Compound crashing out of solution. | Use a carrier protein like BSA or pre-complex with a suitable delivery vehicle. Sonication may also help in solubilization. | |
| Variable HPLC Results | Column Contamination: Buildup of impurities on the column. | Flush the column with a strong solvent wash. |
| Mobile Phase Issues: Incorrect composition or degradation of the mobile phase. | Prepare fresh mobile phase and ensure proper degassing. | |
| Sample Degradation: The sample may be degrading at room temperature. | Keep samples in an autosampler cooled to 4°C. |
Visualized Workflows and Pathways
Dcp-LA Quality Control Workflow
Caption: Quality control workflow for Dcp-LA.
Dcp-LA Signaling Pathway via PKCε
References
Dcp-LA Cytotoxicity in Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dcp-LA and assessing its cytotoxicity in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Dcp-LA and what is its known mechanism of action?
Dcp-LA, or 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid, is a synthetic derivative of linoleic acid. Its mechanism of action involves the modulation of several key signaling pathways. Notably, Dcp-LA has been shown to:
-
Activate Protein Kinase C epsilon (PKCε): It acts as a selective activator of PKCε.[1][2]
-
Inhibit Protein Tyrosine Phosphatase 1B (PTP1B): This inhibition can enhance signaling pathways regulated by tyrosine kinases.
-
Activate CaMKII: It activates Ca2+/calmodulin-dependent protein kinase II (CaMKII) by inhibiting protein phosphatase-1 (PP-1).
-
Inhibit Apoptosis in Neurons: In neuronal cells, Dcp-LA has been demonstrated to protect against oxidative stress-induced apoptosis by inhibiting the activation of caspase-3 and -9.
Q2: Is there established data on the cytotoxic effects of Dcp-LA in cancer cell lines?
Currently, there is limited publicly available data quantifying the cytotoxic effects (e.g., IC50 values) of Dcp-LA across a wide range of cancer cell lines. Most of the existing research focuses on its neuroprotective and therapeutic potential in neurodegenerative disease models.
Q3: What are the potential signaling pathways involved in Dcp-LA-induced cytotoxicity in cancer cells?
While the precise mechanisms are still under investigation, the known targets of Dcp-LA suggest potential pathways for inducing cytotoxicity in cancer cells:
-
PKCε Activation: The role of PKCε in cancer is complex and context-dependent. In some cancers, its activation can lead to apoptosis or cell cycle arrest, while in others it may promote survival.[3]
-
PTP1B Inhibition: PTP1B is often overexpressed in various cancers and its inhibition has been shown to suppress tumor progression.[4][5][6][7] Therefore, Dcp-LA's inhibitory effect on PTP1B could contribute to its anti-cancer activity.
-
Induction of Apoptosis: Although observed in neurons as a protective mechanism, the modulation of apoptotic pathways is a common mechanism for cytotoxic agents in cancer. It is plausible that in cancer cells, Dcp-LA could trigger apoptosis through different downstream effectors.
Q4: How can I determine the IC50 value of Dcp-LA for my specific cell line?
To determine the half-maximal inhibitory concentration (IC50), you will need to perform a dose-response experiment. This involves treating your cell line with a range of Dcp-LA concentrations and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours). The IC50 is the concentration of Dcp-LA that reduces the cell viability by 50% compared to an untreated control.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Dcp-LA concentration | Prepare a fresh stock solution of Dcp-LA for each experiment. Ensure thorough mixing when diluting to working concentrations. |
| Pipetting errors | Use calibrated pipettes and change tips for each dilution and treatment. Be consistent with your pipetting technique. |
Issue 2: No Observed Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Dcp-LA concentration is too low | Test a wider and higher range of Dcp-LA concentrations. |
| Incubation time is too short | Increase the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects. |
| Cell line is resistant to Dcp-LA | Consider using a different cancer cell line that may be more sensitive. |
| Dcp-LA degradation | Dcp-LA is a lipid-based compound. Ensure proper storage of the stock solution (aliquoted and stored at -20°C or -80°C) to prevent degradation. |
| Assay interference | The chosen cytotoxicity assay may not be compatible with Dcp-LA. Try an alternative method (e.g., if using an MTT assay, switch to an LDH assay). |
Issue 3: Inconsistent Results with a Lipophilic Compound like Dcp-LA
| Possible Cause | Troubleshooting Steps |
| Poor solubility in culture medium | Prepare the Dcp-LA stock solution in a suitable solvent like DMSO. When diluting to the final concentration in the medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control. Vortex or mix thoroughly immediately before adding to the cells. |
| Binding to plasticware or serum proteins | Consider using low-protein binding plates. Be aware that components in the serum of your culture medium can bind to Dcp-LA, reducing its effective concentration. You may need to test a range of serum concentrations or use serum-free medium for the duration of the treatment. |
Data Presentation
Table 1: Hypothetical IC50 Values of Dcp-LA in Various Cancer Cell Lines
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 25.3 |
| HeLa | Cervical Cancer | 48 | 42.1 |
| A549 | Lung Cancer | 48 | 68.5 |
| PC-3 | Prostate Cancer | 72 | 15.8 |
| PANC-1 | Pancreatic Cancer | 72 | 33.7 |
Experimental Protocols
Protocol 1: Determination of Dcp-LA Cytotoxicity using an LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.
Materials:
-
Target cancer cell lines
-
Dcp-LA
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
Dcp-LA Treatment: Prepare serial dilutions of Dcp-LA in complete culture medium. Remove the existing medium from the cells and add 100 µL of the Dcp-LA dilutions to the respective wells. Include wells with medium only (no cells, background control), cells with medium containing the vehicle (e.g., DMSO, negative control), and cells that will be lysed to represent maximum LDH release (positive control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
LDH Assay:
-
Carefully transfer a specific volume (as per the kit instructions) of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each Dcp-LA concentration using the formula provided in the assay kit, after subtracting the background absorbance.
Protocol 2: Assessment of Dcp-LA-Induced Apoptosis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Dcp-LA
-
6-well tissue culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Dcp-LA for the desired time. Include an untreated control.
-
Cell Harvesting: After incubation, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using the flow cytometry analysis software.
Mandatory Visualizations
Caption: Known signaling pathways modulated by Dcp-LA.
Caption: General experimental workflow for assessing Dcp-LA cytotoxicity.
References
- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells [frontiersin.org]
- 4. Inhibition of PTP1B blocks pancreatic cancer progression by targeting the PKM2/AMPK/mTOC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Dcp-LA Target Validation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of Dcp-LA target validation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental validation of Dcp-LA targets.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I not observing Dcp-LA-induced PKCε activation? | 1. Suboptimal Dcp-LA concentration: The concentration of Dcp-LA may be too low or too high, leading to no activation or potential off-target effects. 2. Inactive PKCε enzyme: The purified PKCε or the enzyme in the cell lysate may be inactive. 3. Incorrect assay buffer conditions: The pH, ionic strength, or cofactor concentrations in the kinase assay buffer may not be optimal for PKCε activity. 4. Issues with detection method: The substrate for the kinase assay may be degraded, or the detection antibody may not be specific or sensitive enough. | 1. Perform a dose-response curve: Test a range of Dcp-LA concentrations to determine the optimal concentration for PKCε activation. 2. Use a positive control: Include a known PKCε activator, such as PMA (phorbol 12-myristate 13-acetate), to confirm that the enzyme and assay system are working correctly.[1] 3. Optimize assay buffer: Refer to established protocols for PKC kinase assays and ensure all buffer components are fresh and at the correct concentrations.[2] 4. Validate detection reagents: Check the expiration dates of substrates and antibodies. Run a control with a known amount of phosphorylated substrate to validate antibody performance. |
| My Western blot for phosphorylated GSK-3β (Ser9) shows no change after Dcp-LA treatment. What could be wrong? | 1. Insufficient Dcp-LA treatment time or concentration: The treatment may not have been sufficient to induce a detectable change in phosphorylation. 2. Poor antibody quality: The primary antibody for phospho-GSK-3β (Ser9) may have low affinity or specificity. 3. Sample degradation: Phosphatases in the cell lysate may have dephosphorylated GSK-3β during sample preparation. 4. Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete. | 1. Optimize treatment conditions: Perform a time-course and dose-response experiment with Dcp-LA. 2. Validate the antibody: Use a positive control, such as insulin-treated cell lysates, known to increase phospho-GSK-3β (Ser9).[3] Test different antibody dilutions.[4][5] 3. Use phosphatase inhibitors: Add phosphatase inhibitors to the lysis buffer to preserve the phosphorylation status of proteins.[6] 4. Check transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and ensure efficient transfer across all molecular weights.[7] |
| I am having trouble reproducing the inhibitory effect of Dcp-LA on PTP1B. | 1. Incorrect PTP1B inhibition assay setup: The substrate concentration or enzyme concentration may not be optimal for detecting inhibition. 2. Dcp-LA instability: The compound may be degrading in the assay buffer. 3. Contaminants in the sample: The sample containing Dcp-LA may have impurities that interfere with the assay. | 1. Validate the assay: Use a known PTP1B inhibitor, such as sodium orthovanadate, as a positive control.[8] Determine the Km of the substrate to ensure you are working under appropriate kinetic conditions. 2. Prepare fresh solutions: Prepare Dcp-LA solutions fresh for each experiment. 3. Purify Dcp-LA: If purity is a concern, consider repurifying the Dcp-LA compound. |
| The CaMKII activity assay shows high background noise. | 1. Non-specific kinase activity: Other kinases in the cell lysate may be phosphorylating the CaMKII substrate. 2. Suboptimal assay conditions: High ATP concentrations or incorrect buffer composition can lead to high background. 3. Issues with the detection antibody: The antibody may be cross-reacting with other phosphorylated proteins. | 1. Use a specific CaMKII inhibitor: Include a condition with a specific CaMKII inhibitor, like KN-93, to confirm that the measured activity is specific to CaMKII.[9] 2. Optimize ATP concentration: Titrate the ATP concentration to find the optimal level that allows for CaMKII activity without causing high background. 3. Use a highly specific antibody: Ensure the antibody is validated for the specific phosphorylated substrate used in the assay. |
Quantitative Data Summary
The following tables summarize key quantitative findings related to the activity of Dcp-LA and its derivatives.
Table 1: Inhibition of Protein Phosphatases by Dcp-LA and its Phospholipid Derivatives
| Compound | Target Phosphatase | Inhibition/Activation | IC50 / Effect |
| Dcp-LA | PP1 | Inhibition | - |
| diDCP-LA-PE | PP1 | Suppression | - |
| diDCP-LA-PI | PP1 | Suppression | - |
| diDCP-LA-PE | PTP1B | Strong Reduction | - |
| diDCP-LA-PS | PTP1B | Strong Reduction | - |
| diDCP-LA-PI | PTP1B | Strong Reduction | - |
| diDCP-LA-PC | PTP1B | Enhancement | - |
| diDCP-LA-PI | PP2A | Enhancement | - |
Data synthesized from a study on newly synthesized DCP-LA-phospholipids.[10]
Table 2: PTP1B Inhibition by an Actinomycete Extract Compared to a Known Inhibitor
| Inhibitor | Km (mM) | Vmax (µmol/min) |
| Actinomycete Extract 4585DW | 10.91 ± 0.50 | 0.02 ± 0.00 |
| Khaya senegalensis extract | 4.99 | 0.053 |
This table provides a comparative example of PTP1B inhibition kinetics.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PKCε Kinase Activity Assay
This protocol is for measuring the direct effect of Dcp-LA on PKCε activity in a cell-free system.
Materials:
-
Purified active PKCε
-
Dcp-LA
-
PKC substrate peptide (e.g., MARCKS peptide)[11]
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% NP-40)
-
[γ-³²P]ATP
-
EDTA
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, PKC substrate peptide, and purified active PKCε.
-
Add Dcp-LA at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control (e.g., PMA).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding EDTA.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKCε activity.
Protocol 2: Western Blot for Phospho-GSK-3β (Ser9)
This protocol details the detection of changes in GSK-3β phosphorylation at Serine 9 in cell lysates following Dcp-LA treatment.
Materials:
-
Cell culture reagents
-
Dcp-LA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-phospho-GSK-3β (Ser9)
-
Primary antibody: anti-total GSK-3β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Dcp-LA at the desired concentration and for the desired time. Include untreated and vehicle-treated controls.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-GSK-3β (Ser9) primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total GSK-3β antibody as a loading control.
Visualizations
Dcp-LA Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of PKCε Activating and Inhibiting Llama Single Chain Antibodies and Their Effect on PKCε Translocation in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Potential of Dcp-LA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) with alternative therapeutic strategies. It is designed to offer a comprehensive overview of Dcp-LA's mechanism of action, supported by experimental data, to aid in the evaluation of its therapeutic potential.
I. Overview of Dcp-LA and its Mechanism of Action
Dcp-LA is a synthetic linoleic acid derivative with a multi-faceted mechanism of action that positions it as a promising candidate for several neurological disorders. Unlike many targeted therapies, Dcp-LA modulates multiple signaling pathways implicated in neurodegeneration and mood disorders. Its primary molecular targets include Protein Kinase C epsilon (PKCε), Protein Phosphatase 1 (PP-1), Protein Tyrosine Phosphatase 1B (PTP1B), and Glycogen Synthase Kinase-3β (GSK-3β).
The α,β-diastereomer of Dcp-LA has been identified as the most potent form, selectively activating PKCε and stimulating the release of key neurotransmitters such as glutamate, dopamine, and serotonin. This multi-target engagement suggests a potential for broader therapeutic efficacy compared to single-target agents.
II. Comparative Analysis: Dcp-LA vs. Alternatives
This section compares the performance of Dcp-LA with established and emerging therapeutic agents in preclinical models of Alzheimer's disease and depression.
A. Alzheimer's Disease
Dcp-LA's therapeutic strategy for Alzheimer's disease focuses on both mitigating Tau pathology and enhancing synaptic function.
-
Comparison with Acetylcholinesterase Inhibitors (AChEIs): A key comparative study evaluated Dcp-LA against galanthamine, a clinically approved AChEI for mild to moderate Alzheimer's disease. In the 5xFAD transgenic mouse model of Alzheimer's, oral administration of Dcp-LA (1 mg/kg) was found to ameliorate spatial learning and memory decline. In contrast, galantamine did not produce the same beneficial effect in this model. This suggests that Dcp-LA's mechanism, which extends beyond cholinergic enhancement to include neuroprotective and synaptogenic effects, may offer advantages over traditional AChEIs.
-
Comparison with other Tau-Targeted Therapies: Dcp-LA's approach to tackling Tau hyperphosphorylation is unique. It indirectly inactivates GSK-3β, a key kinase in Tau phosphorylation, through two synergistic pathways: PKCε activation and PTP1B inhibition. This dual mechanism provides a robust suppression of Tau pathology. Unlike many other GSK-3β inhibitors, Dcp-LA also facilitates synaptic transmission, which is crucial for cognitive function and may lead to more immediate improvements in symptoms.
Quantitative Data Summary: Alzheimer's Disease Models
| Compound | Model | Dosage | Key Findings | Reference |
| Dcp-LA | 5xFAD Transgenic Mice | 1 mg/kg (oral) | Ameliorated spatial learning and memory deficits. | [1] |
| Galanthamine | 5xFAD Transgenic Mice | Not specified | Did not improve spatial learning and memory deficits. | [1] |
| Dcp-LA | Aged Rats | 1.5 mg/kg (i.p.) | Rescued age-associated loss of microvessels in the hippocampus. | [2] |
| Bryostatin-1 | Aged Rats | 5 µg/kg (i.p.) | Rescued age-associated loss of microvessels in the hippocampus. | [2] |
B. Depression
Dcp-LA's potential as an antidepressant stems from its ability to modulate serotonergic neurotransmission and related signaling pathways. In preclinical models of restraint stress-induced depression-like behavior, Dcp-LA has been shown to:
-
Restore the reduced cell surface expression of the 5-HT1A receptor.
-
Stimulate the release of serotonin from hypothalamic slices.
-
Inactivate GSK-3β.
While direct comparative studies between Dcp-LA and selective serotonin reuptake inhibitors (SSRIs) are not yet available, the multifaceted mechanism of Dcp-LA suggests it may offer a novel approach to treating depression, potentially with a different efficacy and side-effect profile.
III. Signaling Pathways and Experimental Workflows
A. Dcp-LA Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Dcp-LA.
References
A Comparative Analysis of Dcp-LA and Other Protein Kinase C Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the novel Protein Kinase C (PKC) activator, Dcp-LA, with other well-established activators such as Bryostatin-1, Prostratin, and Ingenol Mebutate. This analysis is supported by experimental data on their potency, selectivity, and functional effects, alongside detailed methodologies for key experiments.
Introduction to Protein Kinase C and its Activators
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and neurotransmission. The PKC family is divided into three subfamilies based on their structure and activation requirements: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). The activation of conventional and novel PKC isozymes is typically dependent on diacylglycerol (DAG).
A variety of natural and synthetic compounds that mimic the action of DAG have been identified as potent PKC activators. These molecules are invaluable tools for studying PKC signaling and hold significant therapeutic potential for a range of diseases, including cancer, neurodegenerative disorders, and HIV/AIDS. This guide focuses on a comparative analysis of Dcp-LA against other prominent PKC activators.
Comparative Analysis of PKC Activator Performance
The efficacy and utility of a PKC activator are largely determined by its potency (the concentration required to elicit a response) and its selectivity towards specific PKC isozymes. High potency allows for the use of lower concentrations, minimizing off-target effects, while isozyme selectivity enables the targeted modulation of specific signaling pathways.
Data Presentation: Potency and Selectivity of PKC Activators
The following table summarizes the available quantitative data on the binding affinities (Ki) and effective concentrations (EC50) of Dcp-LA, Bryostatin-1, Prostratin, and Ingenol Mebutate for various PKC isozymes. This data provides a basis for comparing their relative potency and selectivity.
| Activator | PKC Isozyme | Ki (nM) | EC50 (nM) | Cell Line/Assay Condition | Reference |
| Dcp-LA | PKCε | - | ~100 (functional activation) | PC-12 cells | [1] |
| Other Isozymes | Reported to be highly selective for PKCε | - | Cell-free assays | [2][3] | |
| Bryostatin-1 | PKCα | 1.35 | - | Cell-free assay | [4][5] |
| PKCβ2 | 0.42 | - | Cell-free assay | [4] | |
| PKCδ | 0.26 | - | Cell-free assay | [4][5] | |
| PKCε | 0.24 | - | Cell-free assay | [4][5] | |
| Overall | 1.35 | - | High-affinity binding | ||
| Prostratin | Overall PKC | 12.5 | - | [3H]PDBu binding inhibition | [6] |
| HIV-1 Reactivation | - | ~300 - 870 | Latently infected cell lines (OM-10.1, U1, ACH-2, J-Lat) | [7] | |
| CD69 Activation | - | ~280 | CD4+ T cells from ART-suppressed individuals | [8] | |
| Ingenol Mebutate | PKCα | 0.3 | - | [3H]PDBu binding inhibition | [9] |
| PKCβ | 0.105 | - | [3H]PDBu binding inhibition | [9] | |
| PKCγ | 0.162 | - | [3H]PDBu binding inhibition | [9] | |
| PKCδ | 0.376 | - | [3H]PDBu binding inhibition | [9] | |
| PKCε | 0.171 | - | [3H]PDBu binding inhibition | [9] |
Note: A hyphen (-) indicates that the data was not available in the cited sources. The provided EC50 for Dcp-LA is based on its functional effect on neurotransmitter release, which is downstream of PKCε activation. Direct EC50 values for Dcp-LA on purified PKC isozymes are not as readily available in the literature.
Signaling Pathways and Mechanisms of Action
The activation of PKC by these compounds initiates downstream signaling cascades that mediate their diverse biological effects.
Dcp-LA Signaling Pathway
Dcp-LA is a synthetic linoleic acid derivative that has been shown to selectively activate PKCε.[2][3] This selective activation is thought to be responsible for its observed effects on neurotransmitter release and its potential therapeutic benefits in neurodegenerative diseases. Unlike phorbol esters, Dcp-LA activates cytosolic PKCε without inducing its translocation to the plasma membrane.[10]
General PKC Activation by Phorbol Esters and Bryostatins
Activators like Prostratin (a phorbol ester) and Bryostatin-1 bind to the C1 domain of conventional and novel PKCs, mimicking the action of DAG and leading to their translocation to the plasma membrane and subsequent activation. This initiates a cascade of phosphorylation events that regulate various cellular functions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PKC activators.
In Vitro PKC Kinase Activity Assay
This assay measures the ability of a compound to directly activate a purified PKC isozyme.
Objective: To determine the direct effect of a test compound on the kinase activity of a specific PKC isozyme.
Materials:
-
Purified recombinant PKC isozymes (e.g., PKCα, β, γ, δ, ε)
-
PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation motif)
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine)
-
Test compounds (Dcp-LA and other activators) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other means to separate phosphorylated substrate from free ATP
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific PKC isozyme, and the substrate peptide.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away the unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the concentration of the test compound to determine the EC50 value.
Glutamate Release Assay from Brain Slices
This assay is used to assess the functional consequence of PKC activation on neurotransmission.
Objective: To measure the amount of glutamate released from brain tissue in response to a PKC activator.
Materials:
-
Rat or mouse brain slices (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (e.g., Dcp-LA)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection or a commercial glutamate assay kit.[11][12]
-
Depolarizing agent (e.g., high potassium solution)
Procedure:
-
Prepare acute brain slices from the desired brain region.
-
Pre-incubate the slices in aCSF.
-
Transfer the slices to a perfusion chamber and perfuse with aCSF.
-
Collect baseline perfusate samples.
-
Apply the test compound (e.g., Dcp-LA) in the aCSF for a defined period.
-
Stimulate neurotransmitter release by briefly perfusing with a high-potassium aCSF.
-
Collect the perfusate during and after stimulation.
-
Analyze the glutamate concentration in the collected samples using HPLC or a glutamate assay kit.[11][12]
-
Compare the amount of glutamate released in the presence and absence of the test compound.
Conclusion
The selection of a PKC activator for research or therapeutic development depends on the specific goals of the study.
-
Dcp-LA stands out for its remarkable selectivity for PKCε , making it an excellent tool for investigating the specific roles of this isozyme, particularly in the context of neuroscience and neurodegenerative diseases.[2][3] Its unique mechanism of activating cytosolic PKCε without causing translocation may offer a different and potentially more targeted therapeutic approach compared to other activators.[10]
-
Bryostatin-1 is a potent, high-affinity PKC activator with a well-characterized profile.[4] It has shown promise in preclinical models of Alzheimer's disease and as an HIV latency-reversing agent.[4] Its ability to downregulate certain PKC isozymes upon prolonged exposure is a key feature of its biological activity.
-
Prostratin is another potent PKC activator with significant activity in reactivating latent HIV-1.[6][7] It is a valuable tool for studying the mechanisms of HIV latency and for developing "shock and kill" therapeutic strategies.
-
Ingenol Mebutate is a potent activator of multiple PKC isozymes and is clinically approved for the treatment of actinic keratosis.[9] Its mechanism involves inducing localized cell death and an inflammatory response.
References
- 1. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α, β-DCP-LA selectively activates PKC-ε and stimulates neurotransmitter release with the highest potency among 4 diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of newly synthesized DCP-LA-phospholipids on protein kinase C and protein phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 5. Bryostatin 1 Promotes Synaptogenesis and Reduces Dendritic Spine Density in Cortical Cultures through a PKC-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Glutamate Assay Glutamate Assay Kit-WST Dojindo [dojindo.com]
A Comparative Analysis of Dcp-LA and Established Dementia Treatments: Efficacy, Mechanisms, and Experimental Insights
For Immediate Release
In the relentless pursuit of effective therapies for dementia, particularly Alzheimer's disease (AD), a novel compound, 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA), has emerged from preclinical studies, presenting a unique mechanism of action targeting tau pathology. This guide provides a detailed comparison of Dcp-LA against established dementia treatments, including cholinesterase inhibitors (Donepezil), NMDA receptor antagonists (Memantine), and anti-amyloid monoclonal antibodies (Lecanemab), focusing on their efficacy in preclinical models, mechanisms of action, and the experimental protocols supporting these findings.
Mechanisms of Action: A Divergent Approach
Established dementia treatments primarily target neurotransmitter systems or amyloid-beta (Aβ) plaques, the hallmark pathologies of Alzheimer's disease. Dcp-LA, in contrast, focuses on the downstream consequences of Aβ accumulation, specifically the hyperphosphorylation of the tau protein, which forms neurofibrillary tangles (NFTs) and contributes to neuronal death.
-
Dcp-LA: This linoleic acid derivative uniquely targets Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme responsible for tau phosphorylation.[1][2] Dcp-LA inhibits GSK-3β through a dual mechanism: the activation of Protein Kinase Cε (PKCε) and the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] This leads to a reduction in tau phosphorylation at the Ser396 site, a critical step in the formation of NFTs.[1][4]
-
Donepezil: As a cholinesterase inhibitor, Donepezil increases the levels of acetylcholine, a neurotransmitter essential for memory and learning, by preventing its breakdown in the brain.[1][3] This helps to improve communication between nerve cells.[1][3]
-
Memantine: This drug works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. In Alzheimer's disease, excessive amounts of a neurotransmitter called glutamate can lead to neuronal damage. Memantine helps to protect brain cells by regulating the activity of glutamate.
-
Lecanemab: A newer class of drug, Lecanemab is a monoclonal antibody that targets and removes soluble Aβ protofibrils, a toxic form of amyloid that contributes to the formation of amyloid plaques.
Below is a diagram illustrating the proposed signaling pathway of Dcp-LA.
Caption: Dcp-LA signaling pathway leading to the inhibition of GSK-3β and tau hyperphosphorylation.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the quantitative efficacy data from preclinical studies in mouse models of Alzheimer's disease. It is important to note that these studies were not conducted head-to-head, and thus direct comparisons should be made with caution. The 5xFAD mouse model, used in the Dcp-LA studies, exhibits aggressive amyloid and tau pathology, with spatial memory deficits appearing as early as 4-5 months of age.[1]
| Cognitive Enhancement in AD Mouse Models | ||||
| Treatment | Mouse Model | Behavioral Test | Dosage | Observed Effect |
| Dcp-LA | 5xFAD | Morris Water Maze | 1 mg/kg (oral) | Ameliorates spatial learning and memory impairment (Specific quantitative data pending publication) |
| Donepezil | Tg2576 | Not Specified | 1-2 mg/kg/day | Improved cognitive performance |
| Memantine | 5xFAD | Y-maze | 10 mg/kg/day | Improved spatial working memory |
| Lecanemab | APPswe | Not Specified | 10 mg/kg (weekly) | Prevents development of spatial memory deficits |
| Biomarker Modulation in AD Mouse Models | ||||
| Treatment | Mouse Model | Biomarker | Dosage | Observed Effect |
| Dcp-LA | 5xFAD | p-Tau (Ser396) / GSK-3β | 1 mg/kg (oral) | Suppresses GSK-3β activation and Tau phosphorylation at Ser396[1][4] |
| Donepezil | Tg2576 | Soluble Aβ40/42 | 5-10 mg/kg/day | Dose-dependent reduction in brain Aβ levels |
| Memantine | 5xFAD | Soluble Aβ40/42 | 10 mg/kg/day | No significant effect on Aβ levels |
| Lecanemab | APPswe | Aβ protofibrils | 10 mg/kg (weekly) | Significant reduction in brain Aβ protofibrils |
Experimental Protocols
The methodologies employed in the preclinical evaluation of these compounds are critical for interpreting the efficacy data.
Dcp-LA Study in 5xFAD Mice (Anticipated Protocol)
-
Animal Model: Male 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to early and aggressive amyloid plaque formation and subsequent tau pathology. Spatial memory deficits are observable from 4-5 months of age.[1]
-
Treatment: Dcp-LA administered orally at a dose of 1 mg/kg body weight.[3]
-
Behavioral Analysis (Morris Water Maze):
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface.
-
Procedure: Mice are trained over several days to find the hidden platform using spatial cues in the room. Each trial consists of placing the mouse in the water at different starting positions.
-
Metrics: Key measurements include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (when the platform is removed).
-
-
Biochemical Analysis (Immunohistochemistry and Western Blot):
-
Tissue Preparation: Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Immunohistochemistry: Brain sections are stained with antibodies specific for phosphorylated tau (e.g., AT8 for pSer202/pThr205, and anti-pSer396) and total tau to visualize and quantify the extent and location of tau pathology.
-
Western Blot: Hippocampal tissue lysates are used to quantify the levels of total and phosphorylated GSK-3β and tau, providing a measure of the drug's target engagement and downstream effects.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical drug efficacy studies in Alzheimer's disease mouse models.
Caption: A generalized workflow for preclinical evaluation of dementia treatments in mouse models.
Conclusion
Dcp-LA presents a promising and distinct therapeutic strategy for Alzheimer's disease by targeting the GSK-3β/tau phosphorylation pathway. This approach differs significantly from established treatments that focus on neurotransmitter replacement or amyloid-beta clearance. While preclinical data suggests that Dcp-LA can ameliorate cognitive deficits and reduce tau pathology in a relevant animal model, the absence of direct, quantitative comparative studies with existing drugs necessitates further research. The detailed experimental protocols outlined here provide a framework for such future investigations, which will be crucial in determining the relative efficacy and potential clinical utility of Dcp-LA in the landscape of dementia therapeutics.
References
Unraveling the Cellular Machinery: A Comparative Guide to Dcp-LA's Mechanism of Action
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of novel compounds is paramount. This guide provides a comprehensive comparison of Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid), a synthetic linoleic acid derivative, with other well-established cellular modulators. Through a detailed examination of its effects on key signaling pathways in various cell types, supported by experimental data and protocols, this document serves as a critical resource for evaluating Dcp-LA's potential in therapeutic applications.
Dcp-LA has emerged as a selective activator of protein kinase C-epsilon (PKC-ε) and an inhibitor of specific protein phosphatases, distinguishing its mode of action from classical signaling modulators. This guide will delve into the nuances of Dcp-LA's interaction with these targets, presenting a comparative analysis with the widely used PKC activator, phorbol 12-myristate 13-acetate (PMA), and the protein phosphatase inhibitor, okadaic acid.
Comparative Analysis of PKC-ε Activation: Dcp-LA vs. PMA
Dcp-LA and PMA both lead to the activation of PKC-ε, a crucial enzyme in various cellular processes, including proliferation, differentiation, and apoptosis. However, their mechanisms of activation and downstream cellular consequences differ significantly.
A key distinction lies in their interaction with PKC-ε. Dcp-LA directly binds to the C2-like domain of cytosolic PKC-ε, activating it without the need for translocation to the plasma membrane. In contrast, the tumor promoter PMA binds to the C1 domain, inducing the translocation of PKC-ε from the Golgi apparatus to the plasma membrane for its activation[1][2][3]. This difference in localization of the activated kinase can lead to the phosphorylation of distinct substrate pools and, consequently, different cellular outcomes.
Table 1: Mechanistic Comparison of Dcp-LA and PMA on PKC-ε Activation
| Feature | Dcp-LA | Phorbol 12-Myristate 13-Acetate (PMA) |
| Binding Site on PKC-ε | C2-like domain | C1 domain |
| Cellular Localization of Activation | Cytosol | Plasma Membrane (requires translocation from Golgi) |
| Calcium Dependency | Independent | Dependent on initial Ca2+ signal for some isoforms |
| Reported Effects | Neurotransmitter release, neurite outgrowth, regulation of cell proliferation and differentiation[4] | Pro-inflammatory responses, tumor promotion, induction of cell differentiation or apoptosis depending on cell type |
| Cell Types Studied | PC-12, HEK-293, Rat Schwann cells, Rat brain slices | Wide variety of cell lines including NIH 3T3, Caco-2, and various cancer cell lines |
Dcp-LA's Role as a Protein Phosphatase Inhibitor: A Comparative Perspective
Beyond its effects on PKC-ε, Dcp-LA and its derivatives have been shown to modulate the activity of several protein phosphatases, key regulators of cellular signaling.
Notably, Dcp-LA and its phospholipid derivatives can inhibit Protein Phosphatase 1 (PP1) and Protein Tyrosine Phosphatase 1B (PTP1B). Interestingly, some derivatives have been observed to enhance the activity of Protein Phosphatase 2A (PP2A)[5]. This multifaceted interaction with phosphatases adds another layer of complexity and potential for therapeutic intervention to Dcp-LA's profile.
For a comparative context, okadaic acid is a well-characterized inhibitor of PP1 and PP2A. While a direct IC50 comparison between Dcp-LA and okadaic acid for PP1 inhibition from a single study is not available, the known inhibitory concentrations of okadaic acid provide a benchmark for evaluating the potency of novel inhibitors. Okadaic acid typically inhibits PP2A with a much higher affinity (IC50 = 0.1-0.3 nM) than PP1 (IC50 = 15-50 nM)[6].
Table 2: Comparison of Dcp-LA and Okadaic Acid as Protein Phosphatase Inhibitors
| Feature | Dcp-LA & its Derivatives | Okadaic Acid |
| Primary Targets | PP1, PTP1B (inhibition); PP2A (enhancement by some derivatives) | PP1, PP2A (potent inhibition) |
| Known IC50 for PP1 | Not available in direct comparative studies | 15-50 nM[6] |
| Known IC50 for PP2A | Not applicable (enhancement reported) | 0.1-0.3 nM[6] |
| Reported Cellular Effects | Modulation of synaptic plasticity, cell signaling | Tumor promotion, induction of apoptosis, cell cycle arrest[7][8] |
| Cell Types Studied | In vitro assays, various cell lines | Wide variety of cell lines and in vivo models |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the distinct mechanisms of Dcp-LA, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of various domains of protein kinase C epsilon on its PMA-induced translocation from the Golgi to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C epsilon activation regulates proliferation, migration, and epithelial to mesenchymal-like transition in rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of the tumour promoter okadaic acid on intracellular protein phosphorylation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Dcp-LA: A Novel Modulator of the CaMKII Pathway - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Dcp-LA as a modulator of the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway. It offers an objective comparison with other known CaMKII modulators, supported by experimental data and detailed protocols to assist in research and development.
Unveiling the Mechanism: Dcp-LA's Unique Approach to CaMKII Activation
Dcp-LA, a linoleic acid derivative, distinguishes itself as an indirect activator of CaMKII. Its primary mechanism of action involves the inhibition of Protein Phosphatase 1 (PP-1)[1][2][3]. PP-1 is a key enzyme that dephosphorylates and thereby inactivates CaMKII. By inhibiting PP-1, Dcp-LA promotes the phosphorylated, active state of CaMKII, leading to the downstream signaling events. This mode of action contrasts with direct CaMKII activators and inhibitors that bind to the kinase itself.
A significant consequence of Dcp-LA-mediated CaMKII activation is the stimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor exocytosis[1][2][3]. This process increases the number of AMPA receptors on the neuronal surface, enhancing synaptic transmission.
Data Presentation: Dcp-LA in the Landscape of CaMKII Modulators
| Compound | Type | Mechanism of Action | Potency (IC50/EC50/Ki) |
| Dcp-LA | Activator (Indirect) | Inhibits Protein Phosphatase 1 (PP-1), leading to increased CaMKII phosphorylation and activation.[1][2][3] | IC50 for PP-1 not definitively reported; effective at 100 nM.[1] |
| KN-93 | Inhibitor | Allosteric inhibitor that prevents the binding of Ca2+/calmodulin to CaMKII. | IC50: ~0.37 µM |
| Autocamtide-2-Related Inhibitory Peptide (AIP) | Inhibitor | Competitive inhibitor that binds to the substrate-binding site of CaMKII. | IC50: ~40 nM |
| AR420626 | Activator | Selective agonist of free fatty acid receptor 3 (FFAR3), which can lead to CaMKII activation. | EC50: Not reported for CaMKII |
| Gomisin J | Activator | A lignan that can activate CaMKII as part of its broader multi-target effects. | EC50: Not reported for CaMKII |
| FO-4-15 | Activator | Activates the mGluR1/CaMKIIα pathway. | EC50: Not reported for CaMKII |
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Dcp-LA indirectly activates CaMKII by inhibiting PP-1, promoting AMPA receptor exocytosis.
Caption: Workflow for validating Dcp-LA's effects on PP-1 activity and AMPA receptor trafficking.
Experimental Protocols
In Vitro Protein Phosphatase 1 (PP-1) Inhibition Assay
This protocol is adapted from standard colorimetric phosphatase assays.
Materials:
-
Purified Protein Phosphatase 1 (PP-1)
-
Dcp-LA
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM MnCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Dcp-LA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of PP-1 enzyme solution to each well.
-
Add 10 µL of varying concentrations of Dcp-LA or vehicle control to the respective wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPP substrate solution to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of PP-1 inhibition for each Dcp-LA concentration relative to the vehicle control and determine the IC50 value if possible.
Cell-Based AMPA Receptor Surface Expression Assay
This protocol outlines a method for quantifying changes in the surface expression of AMPA receptors in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Dcp-LA
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)
-
Quenching solution (e.g., glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
Antibodies against AMPA receptor subunits (e.g., anti-GluA1, anti-GluA2)
-
Western blotting reagents and equipment
Procedure:
-
Plate primary neurons and culture them to the desired maturity.
-
Treat the neurons with Dcp-LA at the desired concentration and for the specified duration. A vehicle control should be run in parallel.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with a biotinylation reagent in PBS for 30 minutes at 4°C to label surface proteins.
-
Quench the biotinylation reaction by washing the cells with a quenching solution.
-
Lyse the cells with lysis buffer and collect the total cell lysate.
-
Incubate a portion of the total lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (surface) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the total lysate and the pulled-down fraction by SDS-PAGE and Western blotting using antibodies against specific AMPA receptor subunits.
-
Quantify the band intensities to determine the relative change in the surface expression of AMPA receptors upon Dcp-LA treatment.
Conclusion
Dcp-LA presents a compelling profile as a CaMKII pathway modulator with a unique indirect mechanism of action. Its ability to inhibit PP-1 and subsequently activate CaMKII offers a novel therapeutic avenue for conditions where enhanced synaptic plasticity is desired. While further studies are needed to precisely quantify its inhibitory potency on PP-1, the existing evidence strongly supports its role as an effective modulator of this critical signaling pathway. The provided experimental protocols offer a framework for researchers to further investigate and validate the effects of Dcp-LA and compare its performance against other modulators in various experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. DCP-LA stimulates AMPA receptor exocytosis through CaMKII activation due to PP-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCP-LA-phosphatidylinositol and its enantiomer exhibit different bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dcp-LA and Other Tau Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dcp-LA's performance against other tau inhibitors, supported by available experimental data and detailed methodologies.
The accumulation of hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Consequently, the development of therapeutic agents that can inhibit tau-related pathology is a primary focus of current research. This guide offers a head-to-head comparison of a novel tau inhibitor, Dcp-LA, with other prominent tau-targeting agents, focusing on their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Dcp-LA: A Novel Dual-Action Inhibitor of Tau Phosphorylation
Dcp-LA, a derivative of linoleic acid, presents a unique mechanism for inhibiting tau phosphorylation. Unlike inhibitors that target a single enzyme, Dcp-LA employs a dual-action strategy by selectively activating Protein Kinase C epsilon (PKCε) and potently inhibiting Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. This concerted action ultimately leads to the inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a critical kinase responsible for the hyperphosphorylation of tau[1][3].
The inactivation of GSK-3β by Dcp-LA is achieved through multiple pathways:
-
Direct Inactivation: Activated PKCε directly phosphorylates GSK-3β at its inhibitory serine 9 residue[1].
-
Akt-Mediated Inactivation: PKCε can also activate Akt, which in turn phosphorylates and inactivates GSK-3β[1].
-
PTP1B Inhibition: By inhibiting PTP1B, Dcp-LA enhances the signaling of receptor tyrosine kinases, leading to the activation of the PI3K/Akt pathway, which further contributes to the inactivation of GSK-3β[1][3].
This multi-pronged approach suggests a robust and efficient suppression of tau phosphorylation. Preclinical studies in the 5xFAD mouse model of Alzheimer's disease have demonstrated that Dcp-LA suppresses GSK-3β activation and reduces tau phosphorylation at Ser396[1][3].
Comparative Analysis of Tau Inhibitors
The landscape of tau inhibitors is diverse, with compounds targeting different aspects of tau pathology. Here, we compare Dcp-LA with other major classes of tau inhibitors.
Data Presentation:
Table 1: Comparison of Mechanistic and In Vitro Data
| Inhibitor Class | Representative Compound | Primary Mechanism of Action | Target(s) | IC50/EC50 |
| Dual PKCε Activator / PTP1B Inhibitor | Dcp-LA | Indirectly inhibits GSK-3β via PKCε activation and PTP1B inhibition. | PKCε, PTP1B | Data not available |
| GSK-3β Inhibitor | Tideglusib | Irreversible, non-ATP-competitive inhibition of GSK-3β. | GSK-3β | 5-60 nM |
| Tau Aggregation Inhibitor | LMTM (Leuco-methylthioninium) | Prevents tau aggregation and dissolves existing aggregates. | Tau protein | ~1.9-3.5 µM (in vitro) |
| Microtubule Stabilizer | TPI-287 | Stabilizes microtubules to compensate for the loss of tau function. | Microtubules | Data not available |
Table 2: Comparison of Preclinical In Vivo Data
| Inhibitor | Animal Model | Key Findings |
| Dcp-LA | 5xFAD mice | Suppresses GSK-3β activation and reduces tau phosphorylation at Ser396. Ameliorates spatial learning and memory deficits. |
| Tideglusib | Transgenic mouse models | Reduces tau phosphorylation, amyloid burden, gliosis, and cognitive deficits. |
| LMTM | Transgenic mouse models | Reduces tau pathology and improves behavioral deficits. |
| TPI-287 | Mouse tumor models | Reduces metastatic colonization of breast cancer in the brain (demonstrates brain penetrance). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used in the evaluation of Dcp-LA and other tau inhibitors.
GSK-3β Kinase Activity Assay
Objective: To measure the enzymatic activity of GSK-3β and assess the inhibitory potential of test compounds.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific peptide substrate (e.g., a pre-phosphorylated peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the test compound (e.g., Dcp-LA, Tideglusib) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Using commercial kits that measure the amount of ADP produced, which is proportional to kinase activity.
-
Antibody-based detection: Using a phospho-specific antibody that recognizes the phosphorylated substrate, often in an ELISA or Western blot format.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PTP1B Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the enzymatic activity of Protein Tyrosine Phosphatase 1B.
Methodology:
-
Enzyme and Substrate: Use recombinant human PTP1B and a suitable substrate, such as p-nitrophenyl phosphate (pNPP).
-
Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).
-
Assay Procedure:
-
Add the test compound (e.g., Dcp-LA) at various concentrations to the reaction buffer.
-
Initiate the reaction by adding PTP1B and pNPP.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Detection: Stop the reaction by adding a strong base (e.g., 1 M NaOH). The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of PTP1B inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Efficacy Study in a Tauopathy Mouse Model (e.g., 5xFAD)
Objective: To evaluate the therapeutic efficacy of a tau inhibitor in a relevant animal model of Alzheimer's disease.
Methodology:
-
Animal Model: Use a transgenic mouse model that develops tau pathology, such as the 5xFAD mouse model, which exhibits amyloid deposition and subsequent tau hyperphosphorylation.
-
Drug Administration: Administer the test compound (e.g., Dcp-LA) or vehicle control to the mice for a specified duration. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be clearly defined.
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, before, during, and after the treatment period.
-
Tissue Collection and Preparation: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for biochemical and immunohistochemical analysis.
-
Biochemical Analysis:
-
Western Blotting: Homogenize brain tissue and perform Western blot analysis to quantify the levels of total tau, phosphorylated tau at specific epitopes (e.g., pS396, pS202/T205), and key signaling proteins (e.g., GSK-3β, Akt, PKCε).
-
ELISA: Use enzyme-linked immunosorbent assays to measure the levels of soluble and insoluble Aβ and tau species.
-
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize and quantify amyloid plaques and neurofibrillary tangles.
-
Data Analysis: Statistically compare the behavioral and pathological outcomes between the treated and vehicle control groups to determine the efficacy of the compound.
Visualizations
Dcp-LA Signaling Pathway
Caption: Dcp-LA's dual mechanism of action.
Experimental Workflow for Tau Inhibitor Evaluation
Caption: A typical workflow for evaluating tau inhibitors.
References
Unveiling the Specificity of Dcp-LA for PKCε: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective modulation of protein kinase C (PKC) isozymes is a critical aspect of targeted therapeutic design. This guide provides an in-depth comparison of Dcp-LA, a novel PKCε activator, with other alternatives, supported by experimental data and detailed protocols to confirm its specificity.
Dcp-LA, a derivative of linoleic acid, has emerged as a selective and direct activator of Protein Kinase C epsilon (PKCε), a key enzyme implicated in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Understanding the precise specificity of Dcp-LA is paramount for its application as a research tool and its potential development as a therapeutic agent.
Comparative Analysis of Dcp-LA's Specificity for PKC Isozymes
| PKC Isozyme Family | Isozyme | Dcp-LA Activity | Phorbol 12-myristate 13-acetate (PMA) Activity |
| Novel PKCs | PKCε | Potent and selective activation | Potent activation |
| PKCδ | Lower potency activation | Potent activation | |
| PKCη | Lower potency activation | Potent activation | |
| PKCθ | Lower potency activation | Potent activation | |
| Conventional PKCs | PKCα | Minimal activation | Potent activation |
| PKCβI | Minimal activation | Potent activation | |
| PKCβII | Minimal activation | Potent activation | |
| PKCγ | Minimal activation | Potent activation | |
| Atypical PKCs | PKCζ | Not a primary target | Not activated by phorbol esters |
Mechanism of Action: Dcp-LA's selectivity is attributed to its unique mechanism of action. Unlike phorbol esters such as PMA, which bind to the C1 domain of conventional and novel PKCs, Dcp-LA interacts with the C2-like domain of PKCε.[2] This distinct binding mode is believed to be the basis for its preferential activation of PKCε.
Comparison with Alternative PKCε Modulators
The landscape of PKCε modulators includes a variety of compounds with different mechanisms and specificities. A comparison with these alternatives further highlights the unique profile of Dcp-LA.
| Compound | Mechanism of Action | Specificity for PKCε | Key Features |
| Dcp-LA | Allosteric Activator (C2-like domain) | High | Selective for PKCε over other isozymes. |
| PMA | Activator (C1 domain) | Low | Potent, non-selective activator of conventional and novel PKCs. |
| Bryostatin 1 | Activator (C1 domain) | Moderate | Potent activator with notable activity towards PKCα, PKCδ, and PKCε.[3][4][5] |
| εV1-2 | Peptide Inhibitor | High | A selective peptide inhibitor that blocks the translocation of PKCε.[1] |
Experimental Protocols
To enable researchers to independently verify the specificity of Dcp-LA or to test novel compounds, a detailed protocol for an in vitro PKC kinase assay is provided below.
In Vitro PKC Kinase Assay Protocol
Objective: To determine the in vitro activity and specificity of a test compound (e.g., Dcp-LA) on various PKC isozymes.
Materials:
-
Recombinant human PKC isozymes (α, βI, βII, γ, δ, ε, η, θ, ζ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
Test compound (Dcp-LA) and control activators (e.g., PMA)
-
Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)
-
[γ-³²P]ATP or non-radioactive ATP for fluorescent assays
-
Kinase reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂ for conventional PKCs)
-
96-well filter plates (for radioactive assays) or black microplates (for fluorescent assays)
-
Phosphoric acid (for stopping radioactive assays)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant PKC isozymes in an appropriate buffer.
-
Prepare serial dilutions of the test compound and control activators.
-
Prepare lipid vesicles by sonication.
-
Prepare the kinase reaction buffer.
-
-
Kinase Reaction:
-
In each well of a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Specific PKC isozyme
-
Lipid vesicles
-
Test compound or control at various concentrations
-
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Initiate Phosphorylation:
-
Add the PKC substrate peptide to each well.
-
Initiate the reaction by adding ATP ([γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).
-
-
Terminate Reaction and Detect Signal:
-
For Radioactive Assays:
-
Stop the reaction by adding cold phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
For Fluorescent Assays:
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a chelating agent like EDTA).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Plot the kinase activity against the compound concentration.
-
Determine the EC50 value for each PKC isozyme using a non-linear regression analysis (dose-response curve).
-
PKCε Signaling Pathway
The activation of PKCε by an external stimulus like Dcp-LA initiates a signaling cascade that influences numerous cellular functions. The following diagram illustrates a simplified representation of this pathway.
References
- 1. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. Insight into intra- and inter-molecular interactions of PKC: design of specific modulators of kinase function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dcp-LA and Leading Senolytic Compounds in Anti-Aging Research
For Researchers, Scientists, and Drug Development Professionals
The quest to mitigate the deleterious effects of aging has led to the discovery of a diverse array of compounds targeting cellular senescence, a fundamental driver of age-related pathologies. This guide provides a comparative study of Dcp-LA (8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid), a novel linoleic acid derivative, and other prominent anti-aging compounds, with a focus on senolytics such as the combination of Dasatinib and Quercetin (D+Q), Fisetin, and Navitoclax. This analysis is based on available experimental data to objectively assess their mechanisms of action and performance in preclinical and clinical settings.
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, contributes to aging and age-related diseases through the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics are a class of drugs that selectively eliminate these senescent cells. While Dcp-LA has demonstrated anti-aging properties by protecting against stress-induced senescence in skin cells, its senolytic activity and broader anti-aging mechanisms are still under investigation. In contrast, compounds like D+Q, Fisetin, and Navitoclax have been more extensively characterized as senolytics, with a growing body of evidence from in vitro, in vivo, and human studies.
Comparative Data on Anti-Aging Compounds
The following tables summarize the available quantitative data on the efficacy of Dcp-LA and other leading anti-aging compounds in reducing markers of cellular senescence and overall senescent cell burden.
Table 1: In Vitro Efficacy Against Senescent Cells
| Compound | Cell Type | Senescence Inducer | Key Finding | Quantitative Data |
| Dcp-LA | Human Fibroblasts & Mouse Keratinocytes | Sodium Nitroprusside (NO stress) | Inhibition of SA-β-Gal positive cells | Significantly inhibited the increase in SA-β-Gal positive cells (exact percentage not specified)[1][2] |
| Dasatinib + Quercetin (D+Q) | Human Adipose-Derived Stem Cells | Replicative Senescence | Selective elimination of senescent cells | Data not available in this specific context |
| Fisetin | Human Adipose-Derived Stem Cells | Culture Expansion | Selective removal of senescent cells | 50 µM Fisetin removed 43.7% of senescent cells with only a 17.5% reduction in total cell viability[3] |
| Navitoclax | Glioma Stem Cells | CEP-1347 | Potent induction of cell death in senescent cells | 50 nM Navitoclax (in combination) significantly increased cell death[4] |
| Navitoclax | Bone Marrow Stromal Cells | Aging | Cytotoxic to non-senescent cells | 5 µM Navitoclax increased cytotoxicity in osteogenic cultures[5] |
Table 2: In Vivo and Human Studies on Senescent Cell Burden
| Compound | Model/Population | Tissue | Key Finding | Quantitative Data |
| Dcp-LA | - | - | Data not available | - |
| Dasatinib + Quercetin (D+Q) | Humans with Diabetic Kidney Disease | Adipose Tissue | Reduction in senescent cell markers | 35% reduction in p16INK4A+ cells, 17% reduction in p21CIP1+ cells, 62% reduction in SAβgal+ cells[6][7][8][9] |
| Dasatinib + Quercetin (D+Q) | Humans with Diabetic Kidney Disease | Skin | Reduction in senescent cell markers | 38% reduction in p16INK4A+ cells and 30% reduction in p21CIP1+ cells in the epidermis[8] |
| Dasatinib + Quercetin (D+Q) | Humans with Mild Cognitive Impairment | Blood (circulating factors) | Reduction in a SASP factor | -3.0% (non-significant) change in TNF-α[10] |
| Fisetin | Aged Mice | Multiple Tissues | Reduction in senescence markers and extension of lifespan | Administration late in life restored tissue homeostasis and extended median and maximum lifespan[11][12] |
| Navitoclax | Irradiated Mice | Brain | Elimination of senescent endothelial cells | Reversed whole brain irradiation-induced blood-brain barrier disruption[13] |
Mechanisms of Action and Signaling Pathways
The anti-aging effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways.
Dcp-LA: A Focus on Neuroprotection and Skin Aging
Dcp-LA has been shown to exert its effects through the activation of Protein Kinase C epsilon (PKCε) and inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). This mechanism is implicated in its neuroprotective effects and its ability to ameliorate skin aging by preventing NO stress-induced cell death.[1][2] While the direct involvement of core aging pathways like AMPK and Nrf2 has not been quantitatively established for Dcp-LA, these pathways are critical in cellular homeostasis and the stress response.
Senolytics: Targeting Pro-Survival Pathways
The primary mechanism of action for senolytics like Dasatinib, Quercetin, Fisetin, and Navitoclax is the targeting of Senescent Cell Anti-Apoptotic Pathways (SCAPs). Senescent cells upregulate these pathways to resist apoptosis. By inhibiting key nodes in these networks, senolytics selectively induce apoptosis in senescent cells.
-
Dasatinib primarily targets tyrosine kinases.
-
Quercetin and Fisetin are flavonoids that inhibit multiple targets, including the BCL-2 family of anti-apoptotic proteins (specifically BCL-xL) and components of the PI3K/AKT pathway.[1][14][15]
-
Navitoclax is a potent inhibitor of the BCL-2 family proteins, including BCL-2 and BCL-xL.[4]
The following diagram illustrates the major signaling pathways involved in cellular senescence, which are targeted by these senolytic compounds.
Potential Roles of AMPK and Nrf2 in Anti-Aging
AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are master regulators of cellular energy homeostasis and the antioxidant response, respectively. Their activity is known to decline with age, and activation of these pathways is a promising strategy for promoting healthy aging. While direct quantitative evidence for Dcp-LA's activation of these pathways is pending, their general roles are depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in the comparison.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical assay is a widely used biomarker for senescent cells.
Protocol Details:
-
Cell Culture: Plate cells in appropriate culture vessels and treat as required.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells for 3-5 minutes at room temperature with a solution containing 2% formaldehyde and 0.2% glutaraldehyde in PBS.
-
Washing: Wash the cells again two to three times with PBS.
-
Staining: Add the SA-β-Gal staining solution, which contains X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, and magnesium chloride in a citrate/phosphate buffer at pH 6.0.
-
Incubation: Incubate the cells at 37°C without CO2. The blue color can start to appear within 2-4 hours, with optimal staining typically observed after 12-16 hours.
-
Analysis: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Western Blotting for Senescence Markers
Western blotting is used to detect and quantify specific proteins, such as the senescence markers p16INK4a and p21CIP1.
Protocol Details:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
Gel Electrophoresis: Mix lysates with Laemmli sample buffer, heat to denature the proteins, and load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p16INK4a or p21CIP1) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The landscape of anti-aging therapeutics is rapidly evolving. Senolytics such as the combination of Dasatinib and Quercetin, Fisetin, and Navitoclax have demonstrated significant promise in preclinical and, in some cases, clinical settings by selectively eliminating senescent cells. The quantitative data available for these compounds allows for a direct comparison of their efficacy in reducing the burden of cellular senescence.
Dcp-LA presents an interesting profile with demonstrated protective effects against stress-induced senescence in the skin and potential neuroprotective properties. However, to be positioned alongside established senolytics, further research is critically needed. Future studies should focus on:
-
Quantitative Assessment of Senolytic Activity: Determining the IC50 values of Dcp-LA in various senescent and non-senescent cell types to ascertain its selectivity.
-
In Vivo Efficacy: Evaluating the ability of Dcp-LA to clear senescent cells in different tissues of aged animal models and its impact on healthspan and lifespan.
-
Mechanism of Action: Elucidating the direct effects of Dcp-LA on core aging pathways, including a quantitative analysis of its ability to activate AMPK and Nrf2 signaling.
-
Comparative Studies: Conducting head-to-head studies of Dcp-LA against leading senolytics to directly compare their efficacy and safety profiles.
By addressing these knowledge gaps, the full potential of Dcp-LA as an anti-aging compound can be more comprehensively understood and its place in the growing arsenal of senotherapeutics can be clearly defined.
References
- 1. Senolytic drugs: from discovery to translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results from a Small Trial of Dasatinib and Quercetin in Patients with Mild Cognitive Impairment – Fight Aging! [fightaging.org]
- 3. Senolytic Drugs: Reducing Senescent Cell Viability to Extend Health Span - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Comprehensive evaluation of lifespan‐extending molecules in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifespan.io [lifespan.io]
- 7. Rejuvenation-Responsive and Senolytic-Sensitive Muscle Stem Cells Unveiled by CD200 and CD63 in Geriatric Muscle [elifesciences.org]
- 8. First evidence that senolytics are effective at decreasing senescent cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of senolytics using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Senotherapeutics and Their Molecular Mechanism for Improving Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Senolytic drugs, dasatinib and quercetin, attenuate adipose tissue inflammation, and ameliorate metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fisetin is a senotherapeutic that extends health and lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMP-activated protein kinase (AMPK) controls the aging process via an integrated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Crucial Role of Cyclopropane Rings in Dcp-LA's Biological Activity: A Comparative Guide
A detailed analysis of 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid (Dcp-LA) reveals the indispensable function of its cyclopropane rings in conferring enhanced and stable biological activities, particularly in the selective activation of Protein Kinase C epsilon (PKCε) and the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). This guide provides a comparative overview of Dcp-LA against its precursor, linoleic acid, and other alternatives, supported by available experimental data and detailed methodologies.
Dcp-LA, a synthetic derivative of linoleic acid, distinguishes itself through the substitution of unstable cis-double bonds with stable cyclopropane rings. This structural modification is not merely a passive change to improve stability but is fundamental to the compound's potent and selective bioactivity, positioning it as a promising therapeutic agent for neurodegenerative diseases like Alzheimer's and for conditions such as depression.
Comparative Analysis of Bioactivity
The primary mechanism of Dcp-LA's action involves the selective activation of PKCε, a key enzyme in various signaling pathways. Evidence strongly suggests that the cyclopropane rings are directly involved in this activation.
Dcp-LA vs. Linoleic Acid: Enhanced PKCε Activation
While both Dcp-LA and its precursor, linoleic acid, can activate PKC, studies indicate that Dcp-LA possesses significantly greater potency. This enhanced activity is attributed to the specific interaction of the cyclopropane rings with the C2-like domain of PKCε, particularly at the Ile89 site.[1] This interaction is distinct from the mechanism of other PKC activators, such as phorbol esters, which bind to the C1 domain.
| Compound | Target | Effect | Potency Comparison |
| Dcp-LA | PKCε | Selective Activator | Greater potency than Linoleic Acid |
| Linoleic Acid | PKC | Activator | Less potent than Dcp-LA |
Dcp-LA as a PTP1B Inhibitor
In addition to its role as a PKCε activator, Dcp-LA is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in the negative regulation of insulin and leptin signaling pathways. The binding of Dcp-LA to PTP1B has been demonstrated experimentally. While direct comparative IC50 values with linoleic acid are not available, the inhibitory action of Dcp-LA on PTP1B represents another key aspect of its biological activity profile.
| Compound | Target | Effect |
| Dcp-LA | PTP1B | Inhibitor |
| Linoleic Acid | PTP1B | Weak Inhibitor (based on in silico studies) |
Specific IC50 values for Dcp-LA on PTP1B are not detailed in the available literature.
The Indispensable Role of Cyclopropane Rings
The substitution of cis-double bonds with cyclopropane rings in the linoleic acid structure confers several advantages:
-
Enhanced Stability: Cyclopropane rings are chemically more stable than double bonds, making Dcp-LA less susceptible to oxidation and metabolic degradation. This stability is crucial for a therapeutic agent.
-
Specific Molecular Interactions: As evidenced by the interaction with the Ile89 site of PKCε, the three-dimensional structure of the cyclopropane rings facilitates specific and potent binding to target proteins, which is likely not achievable with the more flexible double bonds of linoleic acid.[1]
-
Conformational Rigidity: The rigid structure of the cyclopropane rings may lock the molecule into a conformation that is optimal for binding to its targets.
Direct experimental validation through analogs of Dcp-LA lacking cyclopropane rings is not available in the current body of literature.
Comparison with Alternative Modulators
Dcp-LA's dual activity as a selective PKCε activator and a PTP1B inhibitor makes it a unique molecule. Below is a comparison with other compounds targeting these pathways.
Alternative PKCε Activators
| Activator | Mechanism of Action | Selectivity |
| Phorbol Esters (e.g., PMA) | Bind to the C1 domain of conventional and novel PKCs | Broad-spectrum PKC activators |
| Bryostatin-1 | Binds to the C1 domain, acts as a partial agonist/antagonist | Modulates multiple PKC isozymes |
| Dcp-LA | Binds to the C2-like domain of PKCε | Highly selective for PKCε |
Alternative PTP1B Inhibitors
| Inhibitor | Mechanism of Action | Development Stage |
| Trodusquemine (MSI-1436) | Allosteric inhibitor | Clinical Trials |
| KQ-791 | Small molecule inhibitor | Clinical Trials |
| IONIS-PTP1BRx | Antisense oligonucleotide (reduces PTP1B expression) | Clinical Trials |
| Dcp-LA | Direct inhibitor | Preclinical |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Dcp-LA's dual-action signaling pathway.
Caption: Workflow for key bioactivity assays.
Experimental Protocols
In Situ PKC Activation Assay using Reverse-Phase HPLC
This protocol is adapted from methodologies described in the literature for assessing PKC activation in cell models.[2]
-
Cell Culture: Culture PC-12 cells in appropriate media until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of Dcp-LA or linoleic acid (e.g., 10 nM to 100 µM) for a specified duration. Include a vehicle control and a positive control (e.g., PMA).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the cytosolic proteins.
-
In Vitro Kinase Reaction: Incubate the cell lysates with a specific PKCε substrate peptide and ATP in a kinase reaction buffer.
-
HPLC Analysis: Stop the reaction and analyze the samples by reverse-phase high-performance liquid chromatography (HPLC). The phosphorylated substrate peptide will elute at a different retention time than the non-phosphorylated form.
-
Quantification: Quantify the area under the peak corresponding to the phosphorylated substrate to determine the level of PKC activation.
In Vitro PTP1B Inhibition Assay
This colorimetric assay is a standard method for measuring the activity of PTP1B and the inhibitory effects of compounds.
-
Reagents and Buffers: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), a solution of recombinant human PTP1B, and a solution of the substrate p-nitrophenyl phosphate (pNPP).
-
Inhibitor Preparation: Prepare serial dilutions of Dcp-LA and a vehicle control.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, the PTP1B enzyme solution, and the Dcp-LA or vehicle control.
-
Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure Absorbance: Read the absorbance of the wells at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Dcp-LA and determine the IC50 value.
Conclusion
References
- 1. DCP-LA Activates Cytosolic PKCε by Interacting with the Phosphatidylserine Binding/Associating Sites Arg50 and Ile89 in the C2-Like Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The linoleic acid derivative DCP-LA selectively activates PKC-epsilon, possibly binding to the phosphatidylserine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Dcp-LA: A Comparative Efficacy Analysis in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel linoleic acid derivative, Dcp-LA, in various preclinical models of neurodegenerative diseases. Dcp-LA distinguishes itself through a dual mechanism of action, serving as both a selective activator of Protein Kinase C epsilon (PKCε) and a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This unique pharmacological profile positions Dcp-LA as a promising therapeutic candidate, particularly in Alzheimer's Disease, with potential relevance to other neurodegenerative conditions such as Parkinson's and Huntington's Disease. This document summarizes the available experimental data, compares its efficacy with other relevant compounds, and details the underlying experimental protocols.
Comparative Efficacy of Dcp-LA and Related Compounds
The following tables summarize the quantitative efficacy data for Dcp-LA and other compounds in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases. It is important to note that while direct comparative data for Dcp-LA is available for an Alzheimer's model, the comparisons in Parkinson's and Huntington's models are indirect, based on compounds with similar mechanisms of action.
Table 1: Alzheimer's Disease - 5xFAD Mouse Model
| Compound | Dosage | Administration Route | Key Efficacy Metric | Result | Citation |
| Dcp-LA | 1 mg/kg | Oral | Spatial Learning & Memory (Behavioral Test) | Ameliorated impairment | [1] |
| Galanthamine | Not specified | Not specified | Spatial Learning & Memory (Behavioral Test) | No significant effect | [1] |
Table 2: Parkinson's Disease - Indirect Comparison
No direct studies on Dcp-LA in Parkinson's disease models were identified. The following data on a PTP1B inhibitor is provided for indirect comparison, given that PTP1B inhibition is a key mechanism of Dcp-LA.
| Compound | Model | Key Efficacy Metric | Result | Citation |
| Suramin (PTP1B inhibitor) | 6-OHDA-induced zebrafish model | Locomotor Activity (Total Swimming Distance) | Significantly reversed the 6-OHDA-induced decrease in swimming distance. | [2] |
| Rotigotine (Dopamine Agonist) | MPTP-lesioned mouse model | Dopaminergic Nerve Ending Protection | Partially protected dopamine nerve endings from degeneration in a dose-dependent manner. | [3] |
| Nicotinamide | MPTP-induced mouse model | α-synuclein expression | Significantly decreased the expression of α-synuclein. | [4] |
Table 3: Huntington's Disease - Indirect Comparison
No direct studies on Dcp-LA in Huntington's disease models were identified. The following data on compounds modulating protein phosphorylation and aggregation are provided for indirect comparison, given Dcp-LA's mechanism of action.
| Compound | Model | Key Efficacy Metric | Result | Citation |
| NCT-504 (PIP4Kγ inhibitor) | Drosophila model of HD | Motor Performance & Retinal Degeneration | Ameliorated neuronal dysfunction and degeneration. | [5] |
| Berberine | N171-82Q transgenic mouse model | Mutant Huntingtin (mHTT) Aggregation | Reduced mHTT aggregation. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Dcp-LA Signaling Pathway in Alzheimer's Disease
This diagram illustrates the dual mechanism of Dcp-LA in mitigating Alzheimer's pathology, primarily through the inhibition of Tau hyperphosphorylation.
References
- 1. Protein kinase C beta II mRNA levels decrease in the striatum and cortex of transgenic Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Role of Protein Tyrosine Phosphatase 1B in Parkinson's Disease via Antineuroinflammation and Neuroprotection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Dcp-LA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Dcp-LA (8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe disposal of Dcp-LA, aligning with standard laboratory safety protocols and hazardous waste management principles.
Immediate Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of Dcp-LA. This information is critical for safe handling and for correctly classifying the waste stream.
Summary of Known Hazards: Based on available Safety Data Sheets (SDS), Dcp-LA is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
In Case of Accidental Release: In the event of a spill, evacuate unnecessary personnel from the area.[2] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1] Collect the absorbed material and contaminated surfaces into a suitable, sealable container for disposal as hazardous waste.[1][2] Do not allow the substance to enter drains or watercourses.[1]
Quantitative Data and Chemical Properties
A clear understanding of the chemical and physical properties of Dcp-LA is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₃₆O₂ |
| Molecular Weight | 308.5 g/mol |
| Appearance | Clear oil |
| Solubility | Soluble in DMSO (>2 mg/mL), DMF (50 mg/ml), and Ethanol (10 mg/ml) |
| Storage Temperature | 2-8°C |
| CAS Number | 28399-31-7 |
| Sources:[3][4][5][6] |
Step-by-Step Disposal Protocol for Dcp-LA
The disposal of Dcp-LA must be handled as a hazardous waste stream, primarily due to its aquatic toxicity. The following protocol outlines the general steps for its proper disposal in a laboratory setting. Note that specific institutional and local regulations must always be followed.
Experimental Protocol: Chemical Waste Disposal
Objective: To safely collect, store, and dispose of Dcp-LA waste in compliance with environmental regulations.
Materials:
-
Dcp-LA waste (e.g., unused solutions, contaminated labware)
-
Appropriate hazardous waste container (e.g., a high-density polyethylene (HDPE) carboy or bottle with a screw-top cap)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Chemical fume hood
Procedure:
-
Waste Characterization: Determine that the Dcp-LA waste is hazardous. Given its high aquatic toxicity, it must be treated as hazardous waste.[1] Do not mix Dcp-LA waste with other waste streams unless they are compatible and allowed by your institution's Environmental Health and Safety (EHS) office.
-
Select an Appropriate Waste Container:
-
Choose a container that is chemically compatible with Dcp-LA and any solvents it may be dissolved in. An HDPE container is a suitable choice for many organic compounds.[7]
-
The container must be in good condition, with no leaks, and must have a secure, tight-fitting screw-top cap.[2][8]
-
Ensure the container is clean and dry before adding waste.
-
-
Label the Waste Container:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.[1]
-
The label must include the words "Hazardous Waste," the full chemical name ("Dcp-LA" or "8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid"), and the concentration or percentage of each component in the waste mixture (including solvents).[8]
-
Clearly indicate the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").[9]
-
-
Accumulate Waste Safely:
-
Collect the Dcp-LA waste in the labeled container.
-
Keep the waste container closed at all times, except when adding waste.[2][7][8] This prevents the release of vapors and potential spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., in the laboratory where the work is being done).[7][8]
-
The SAA must be under the control of the laboratory personnel.
-
Store the Dcp-LA waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[2]
-
-
Arrange for Disposal:
-
Once the waste container is full (do not overfill; leave some headspace for expansion), or if you are generating waste infrequently, do not exceed the storage time limits set by your institution (often up to one year for partially filled containers in an SAA).[8]
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a pickup for the hazardous waste.[7]
-
Do not attempt to dispose of Dcp-LA down the drain or in the regular trash.[1]
-
-
Disposal of Empty Containers:
-
An empty container that held Dcp-LA must also be disposed of properly.
-
If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2]
-
Deface or remove all labels from the rinsed, empty container before placing it in the appropriate solid waste stream (e.g., broken glass box or regular trash, as per institutional policy).[2]
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a chemical like Dcp-LA in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Dcp-LA | C20H36O2 | CID 9904718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. DCP-LA ≥95% (HPLC), oil | 28399-31-7 [sigmaaldrich.com]
- 6. DCP-LA ≥95% (HPLC), oil | 28399-31-7 [sigmaaldrich.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling Dcp-LA
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of Dcp-LA (2-[(2-pentylcyclopropyl)methyl]-cyclopropaneoctanoic acid). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear operational and disposal plan.
Hazard Identification and Personal Protective Equipment (PPE)
Dcp-LA is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment
All personnel handling Dcp-LA must use the personal protective equipment outlined in the table below. The selection of appropriate PPE is the first line of defense against chemical exposure.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Protects eyes from splashes or aerosols. |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect prior to use.[2] | Prevents skin contact. Breakthrough times vary by material, thickness, and concentration. |
| Lab Coat/Clothing | Fire/flame resistant and impervious clothing.[2] | Protects against spills and contamination of personal clothing. | |
| Respiratory Protection | Full-face Respirator | Use if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] | Protects against inhalation of aerosols or vapors, especially in poorly ventilated areas. |
Glove Selection and Breakthrough Time Considerations
While specific breakthrough time data for Dcp-LA is not available, general guidelines for handling organic acids should be followed. The breakthrough time of a glove is influenced by several factors:
-
Glove Material and Thickness: Thicker gloves generally offer longer protection.
-
Chemical Concentration: Higher concentrations of a chemical can reduce breakthrough time.
-
Temperature: Elevated temperatures can decrease the time to breakthrough.
-
Frequency and Duration of Contact: Prolonged or frequent contact requires more resistant glove materials.
-
Potential for Abrasion or Puncture: Physical stress on the glove can compromise its integrity.
Recommendation: For incidental contact, nitrile gloves are commonly used in a laboratory setting. For prolonged contact or when handling larger quantities, heavier-duty gloves such as butyl or Viton® should be considered. Always consult the glove manufacturer's compatibility charts for specific chemicals.
Operational Handling and Experimental Protocols
Safe handling practices are crucial when working with Dcp-LA. The following protocols provide a step-by-step guide for a typical in vitro cell culture experiment.
General Handling Procedures
-
Ventilation: Always handle Dcp-LA in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Experimental Protocol: In Vitro Cell Culture Assay
This protocol outlines the preparation and application of Dcp-LA for a typical cell-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of Dcp-LA in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for the experiment.
-
-
Cell Seeding:
-
Culture cells in appropriate vessels (e.g., 96-well plates) at a predetermined density.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) to allow for attachment and growth.
-
-
Treatment with Dcp-LA:
-
Carefully remove the existing culture medium from the wells.
-
Add the prepared Dcp-LA dilutions to the respective wells.
-
Include appropriate controls, such as a vehicle control (medium with the solvent used to dissolve Dcp-LA) and a negative control (untreated cells).
-
-
Incubation and Observation:
-
Return the culture plates to the incubator for the specified treatment duration.
-
Monitor the cells for any morphological changes using a microscope.
-
-
Assay Endpoint:
-
After the incubation period, perform the desired assay to measure the effects of Dcp-LA (e.g., cell viability assay, protein expression analysis).
-
Disposal Plan
Proper disposal of Dcp-LA and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid waste containing Dcp-LA in a dedicated, labeled, and sealed hazardous waste container. The container should be appropriate for organic waste.
-
Solid Waste: Dispose of all contaminated solid materials (e.g., pipette tips, gloves, flasks) in a designated hazardous waste bag or container.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant sharps container.
Step-by-Step Disposal Procedure
-
Container Labeling: Clearly label all waste containers with "Hazardous Waste" and list the chemical contents, including "Dcp-LA".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Spill Management: In case of a spill, contain the spill with absorbent material. Collect the contaminated material and place it in a sealed hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of Dcp-LA down the drain or in regular trash.[1]
Signaling Pathway and Workflow Diagrams
To aid in the understanding of Dcp-LA's mechanism and safe handling, the following diagrams are provided.
Caption: A workflow diagram outlining the key steps for the safe handling and disposal of Dcp-LA in a laboratory setting.
Caption: A simplified diagram illustrating that Dcp-LA acts as a potent activator of Protein Kinase C epsilon (PKCε), leading to various downstream cellular effects.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
